Oxybutynin chloride, (R)-
Description
BenchChem offers high-quality Oxybutynin chloride, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxybutynin chloride, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207344-05-5 | |
| Record name | Oxybutynin chloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207344055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aroxybutynin chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWB87T68BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Clinical Challenge of Overactive Bladder and the Role of (R)-Oxybutynin
An In-depth Technical Guide to the Mechanism of Action of (R)-Oxybutynin Chloride
Overactive Bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life for millions.[1][2] Pharmacotherapy remains a cornerstone of OAB management, with anticholinergic agents being a first-line treatment for decades.[2][3][4][5] Oxybutynin, approved by the FDA in 1975, is a well-established drug in this class.[1][3]
Commercially available oxybutynin is a racemic mixture, containing equal parts of the (R)- and (S)-enantiomers.[1][6] Extensive pharmacological studies have revealed that the therapeutic antimuscarinic activity resides almost exclusively within the (R)-enantiomer.[3][4][6][7][8][9] The (S)-enantiomer is largely devoid of anticholinergic effects at clinically relevant doses.[3][8] This guide will dissect the multifaceted mechanism of action of (R)-Oxybutynin chloride, providing a technical overview for researchers and drug development professionals. We will explore its primary action as a muscarinic receptor antagonist, its receptor subtype selectivity, and the experimental methodologies used to elucidate these properties.
Part 1: The Core Mechanism - Competitive Antagonism at Muscarinic Receptors
The fundamental mechanism of (R)-Oxybutynin is its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][8][10][11] In the context of bladder function, the parasympathetic nervous system releases the neurotransmitter acetylcholine (ACh), which binds to muscarinic receptors on the detrusor smooth muscle, triggering contraction and urination.[12] (R)-Oxybutynin exerts its therapeutic effect by blocking this interaction.[13][14] By competitively inhibiting ACh from binding to these receptors, it leads to the relaxation of the bladder's smooth muscle, thereby increasing bladder capacity, reducing the frequency of uninhibited contractions, and alleviating the symptoms of OAB.[9][15]
Muscarinic Receptor Subtype Selectivity
Five distinct muscarinic receptor subtypes (M1 through M5) have been identified, and their distribution throughout the body accounts for both the therapeutic effects and the side-effect profile of anticholinergic drugs.[5][6] The detrusor muscle of the bladder predominantly expresses M2 and M3 subtypes, with the M3 receptor being the primary mediator of direct muscle contraction.[5]
(R)-Oxybutynin is not a non-selective antagonist; it exhibits a degree of selectivity for M1 and M3 receptors over the M2 subtype.[4][6][7][16] This selectivity is crucial to its function.
-
M3 Receptor Antagonism: The blockade of M3 receptors on the detrusor muscle is the principal driver of its efficacy in treating OAB.[5]
-
M1 Receptor Antagonism: M1 receptors are abundant in the central nervous system (CNS) and salivary glands. The antagonism of M1 receptors is linked to the common anticholinergic side effects, such as dry mouth and CNS effects like dizziness, somnolence, and confusion, particularly in the elderly.[2][3][16]
-
M2 Receptor Antagonism: While M2 receptors are more numerous in the bladder than M3, their primary role is to modulate contraction indirectly. (R)-Oxybutynin's lower affinity for M2 receptors is a key pharmacological feature.[4][5][7]
The following diagram illustrates the mechanism of (R)-Oxybutynin at the neuromuscular junction of the detrusor muscle.
Caption: (R)-Oxybutynin blocks acetylcholine binding to M3 receptors.
Secondary Mechanisms of Action
In addition to its primary antimuscarinic activity, oxybutynin exhibits direct antispasmodic (smooth muscle relaxant) and local anesthetic properties.[1][6][8][9][13] However, it is critical to note that these effects are significantly weaker—estimated to be about 500 times less potent than its antimuscarinic action—and are observed at concentrations far exceeding those used in clinical practice.[6] Furthermore, unlike the potent anticholinergic effect of the (R)-enantiomer, these secondary actions are not stereospecific.[3][8]
Part 2: Experimental Protocols for Mechanistic Characterization
The elucidation of (R)-Oxybutynin's mechanism of action relies on a suite of robust in vitro pharmacological assays. These experiments are designed to quantify its binding affinity for specific receptor subtypes and to measure its functional antagonism in a physiological system.
Protocol 1: Radioligand Binding Assays for Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the affinity (Ki) and selectivity of a compound for its target receptors.[17][18] A competitive binding assay is used to measure how effectively (R)-Oxybutynin displaces a known high-affinity radiolabeled ligand from the muscarinic receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK 293) that have been engineered to express a high density of a single human muscarinic receptor subtype (M1, M2, M3, etc.).[17]
-
Assay Incubation: In a multi-well plate, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB) is incubated with the prepared cell membranes.[19][20]
-
Competitive Displacement: A range of concentrations of unlabeled (R)-Oxybutynin chloride is added to the wells. The (R)-Oxybutynin competes with the radioligand for binding to the muscarinic receptors.
-
Separation of Bound vs. Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filter mats. This process traps the cell membranes (with bound radioligand) on the filter while the unbound radioligand passes through.[17][19]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[17]
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of (R)-Oxybutynin. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of (R)-Oxybutynin that inhibits 50% of the specific radioligand binding). The IC₅₀ is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation. This process is repeated for each muscarinic receptor subtype to establish a selectivity profile.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Assays for Antagonist Potency
Functional assays measure the biological effect of a drug. For an antagonist like (R)-Oxybutynin, these assays quantify its ability to inhibit the response induced by a muscarinic agonist in a tissue or cell-based system.[21] The isolated organ bath technique using bladder tissue is a classic and highly relevant method.
Step-by-Step Methodology:
-
Tissue Preparation: Smooth muscle strips are carefully dissected from the detrusor muscle of an animal model (e.g., guinea pig or rat).[21]
-
Organ Bath Setup: Each tissue strip is mounted in an organ bath filled with a warmed, oxygenated physiological salt solution. The tissue is connected to an isometric force transducer to record muscle contractions.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a stable muscarinic agonist, such as carbachol, to establish a baseline maximal contraction.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of (R)-Oxybutynin chloride for a set period.
-
Measurement of Antagonism: In the continued presence of (R)-Oxybutynin, a second concentration-response curve to carbachol is generated. The presence of the competitive antagonist will shift the agonist's curve to the right.
-
Data Analysis: This procedure is repeated with several different concentrations of (R)-Oxybutynin. The magnitude of the rightward shift in the agonist curve is used to calculate the pA₂, a measure of the antagonist's potency. A higher pA₂ value indicates a more potent antagonist.
Part 3: Quantitative Data and Interpretation
The results from binding and functional assays provide the quantitative evidence for (R)-Oxybutynin's mechanism of action. Stereoselective antimuscarinic effects are evident across M1, M2, and M3 receptor subtypes, with the activity of racemic oxybutynin residing predominantly in the (R)-enantiomer.[7]
| Receptor Subtype | (R)-Oxybutynin Affinity (pKi) | (S)-Oxybutynin Affinity (pKi) | Isomeric Ratio [(S)/(R)] |
| M1 (Rabbit Vas Deferens) | 8.2 ± 0.1 | 6.2 ± 0.1 | 88 |
| M2 (Guinea Pig Atria) | 7.4 ± 0.1 | 6.3 ± 0.1 | 12 |
| M3 (Guinea Pig Bladder) | 8.1 ± 0.1 | 6.4 ± 0.1 | 50 |
| Data adapted from Noronha-Blob L, Kachur JF. J Pharmacol Exp Ther. 1991.[7] |
Data Interpretation:
-
Potency and Stereoselectivity: The pKi values confirm that (R)-Oxybutynin has a high affinity (in the nanomolar range) for muscarinic receptors. The large isomeric ratios, ranging from 12 to 88-fold, definitively demonstrate that the (R)-enantiomer is substantially more potent than the (S)-enantiomer.[7]
-
Receptor Selectivity: The data show that (R)-Oxybutynin is slightly more selective for M1 and M3 receptors compared to M2 receptors (approximately 2-4 fold).[7] This profile underpins its clinical utility and its side effects. The high affinity for M3 receptors correlates with its therapeutic effect on the bladder, while the similarly high affinity for M1 receptors explains the prevalence of anticholinergic side effects like dry mouth and potential CNS disturbances.[5][16] The ability of oxybutynin to cross the blood-brain barrier contributes to these central effects.[2]
Conclusion: A Comprehensive Mechanistic Profile
The mechanism of action of (R)-Oxybutynin chloride is that of a potent and stereoselective competitive muscarinic receptor antagonist. Its therapeutic efficacy in overactive bladder is driven primarily by the high-affinity blockade of M3 receptors in the detrusor smooth muscle, leading to muscle relaxation and increased bladder capacity. Its selectivity profile, with comparable high affinity for M1 receptors, is directly linked to its characteristic anticholinergic side effects. While secondary antispasmodic and local anesthetic properties exist, they are not clinically significant at therapeutic doses. A thorough understanding of this detailed mechanism, validated through rigorous in vitro binding and functional assays, is essential for the rational use of this agent, for managing its side-effect profile, and for guiding the development of future, more selective therapies for overactive bladder.
References
-
Wikipedia. Oxybutynin. [Link]
-
Noronha-Blob L, Kachur JF. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther, 256(2):562-7. [Link]
-
Gomelsky A, Dmochowski RR. (2011). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Rev Urol, 13(1):13-22. [Link]
-
Bionity.com. Oxybutynin. [Link]
-
Dr.Oracle. What is the mechanism of action of oxybutynin?. [Link]
-
PharmaCompass.com. (R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Drugs.com. Oxybutynin: Package Insert / Prescribing Information. [Link]
-
Kennelly M. (2005). Oxybutynin: an overview of the available formulations. P T, 30(10):585-91. [Link]
-
Patsnap Synapse. What is the mechanism of Oxybutynin Chloride?. [Link]
-
Steinfeld T, Pulido-Rios MT, Armstrong S, Hegde SS. (2010). In vitro muscarinic receptor radioligand-binding assays. Curr Protoc Pharmacol, Chapter 1:Unit 1.33. [Link]
-
Maruyama S, Ukai M, Okutsu H, Oki T, Kobayashi S, Nagahama K, Yamada S. (2008). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. J Pharmacol Sci, 108(3):369-75. [Link]
-
Hegde SS. (2006). Muscarinic receptor subtypes and management of the overactive bladder. Prog Brain Res, 155:357-76. [Link]
-
Medscape. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4634, Oxybutynin. [Link]
-
ResearchGate. Muscarinic receptor antagonist in the treatment of overactive bladder. [Link]
-
Coraci D, Giovannini S, Ljoka C, Macis G, Padua L. (2023). Oxybutynin. StatPearls. [Link]
-
Klausner AP, Sharma S, Fletcher S, Neff P, Yang SK, Son H, Tuttle JB, Steers WD. (2008). Does oxybutynin alter plaques, amyloid beta peptides and behavior in a mouse model of Alzheimer's disease?. J Urol, 179(2):751-6. [Link]
-
Patsnap Synapse. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends. [Link]
-
Okamura T, Chiba S, Funakoshi T, Uehara T, Kawaguchi K, Tamaki T. (2024). Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. Basic Clin Pharmacol Toxicol. [Link]
-
Ovid. Muscarinic receptors in the bladder: from basic research to therapeutics. [Link]
-
Avlani V, Gregory KJ, Morton CJ, Parker MW, Sexton PM, Christopoulos A, Valant C. (2010). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. J Comput Aided Mol Des, 24(1):59-75. [Link]
-
OSU Center for Health Sciences Research Profiles. Methods for assessing drug-related anticholinergic activity. [Link]
-
Salahudeen MS, Nishtala PS, Duffull SB. (2016). Serum Anticholinergic Activity and Cognitive and Functional Adverse Outcomes in Older People: A Systematic Review and Meta-Analysis of the Literature. Drugs Aging, 33(3):165-76. [Link]
-
Alzheimer's Drug Discovery Foundation. Can Overactive Bladder Medication Harm Your Cognitive Health?. [Link]
-
MDPI. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. [Link]
-
AUA Journals. Dementia Associated with Anticholinergic Drugs Used for Overactive Bladder: A Nested Case-Control Study Using the French National Medical-Administrative Database. [Link]
-
Ghoshal S, Nee J, Hoffman D, El-Serag HB. (2023). Anticholinergic Medications. StatPearls. [Link]
-
Drug Topics. Could Overactive Bladder Treatment Increase Dementia Risk in Diabetes Patients?. [Link]
Sources
- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oxybutynin - Wikipedia [en.wikipedia.org]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor subtypes and management of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxybutynin [bionity.com]
- 9. drugs.com [drugs.com]
- 10. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 11. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 12. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 15. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]
- 16. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacology of (R)-Oxybutynin chloride
An In-depth Technical Guide on the Core Pharmacology of (R)-Oxybutynin Chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oxybutynin has long been a cornerstone in the management of overactive bladder (OAB), yet its clinical utility is often hampered by tolerability issues. This technical guide delves into the pharmacology of its active enantiomer, (R)-Oxybutynin chloride, providing an in-depth analysis for drug development professionals. The therapeutic efficacy of oxybutynin is overwhelmingly attributed to the (R)-enantiomer's potent antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype integral to detrusor muscle contraction. Conversely, the (S)-enantiomer is largely devoid of this anticholinergic activity. A critical factor in oxybutynin's pharmacology is its extensive first-pass metabolism by CYP3A4, which produces the active metabolite N-desethyloxybutynin (NDO). This metabolite, while contributing to the therapeutic effect, is a primary driver of systemic anticholinergic side effects, most notably dry mouth. Understanding the stereoselective activity of the parent compound and the pharmacokinetic profile of both the parent and its active metabolite is paramount. This guide will explore the mechanistic underpinnings, the pharmacokinetic challenges, and the methodological frameworks used to evaluate compounds like (R)-Oxybutynin, offering insights into optimizing the therapeutic index through advanced formulation strategies.
Introduction: The Stereochemical and Clinical Context
Overactive Bladder (OAB): A Persistent Therapeutic Challenge
Overactive bladder is a symptom-based condition characterized by urinary urgency, typically accompanied by frequency and nocturia, with or without urge urinary incontinence.[1][2] The condition significantly impairs quality of life.[2] The primary pharmacological intervention targets the suppression of involuntary detrusor muscle contractions by blocking the binding of acetylcholine to muscarinic receptors in the bladder.[1]
Racemic Oxybutynin: The Gold Standard and Its Limitations
Racemic oxybutynin chloride, a 50:50 mixture of the (R)- and (S)-isomers, was first approved by the FDA in 1975 and has served as a benchmark agent for OAB treatment.[2][3] Its efficacy is well-established; however, its utility is frequently limited by poor patient compliance stemming from a challenging side-effect profile and the need for frequent dosing with immediate-release formulations.[1][4] These adverse effects, including dry mouth, constipation, and blurred vision, are characteristic of systemic anticholinergic activity.[5]
The Stereochemical Imperative: Isolating the Active Moiety
Pharmacological activity often resides in a single enantiomer of a chiral drug. In the case of oxybutynin, the antimuscarinic activity is predominantly attributed to the (R)-isomer.[3][6][7] The (S)-enantiomer is essentially inactive as an anticholinergic agent at clinically relevant doses.[6] This fundamental stereoselectivity provides a clear rationale for investigating (R)-Oxybutynin in isolation, with the goal of optimizing therapeutic action and potentially improving the side-effect profile. While other pharmacological actions, such as calcium antagonism and local anesthesia, are not stereospecific, they are significantly weaker than the antimuscarinic effects at therapeutic concentrations.[3][6]
Core Pharmacodynamics: Mechanism of Action
Primary Mechanism: Competitive Antagonism of Muscarinic Receptors
(R)-Oxybutynin exerts its primary therapeutic effect by acting as a competitive antagonist at postganglionic muscarinic acetylcholine receptors.[1][8] It competitively antagonizes M1, M2, and M3 subtypes.[9] In the bladder, the detrusor muscle is richly populated with M3 receptors, which, upon stimulation by acetylcholine, mediate smooth muscle contraction. By blocking these M3 receptors, (R)-Oxybutynin leads to relaxation of the bladder smooth muscle.[5][10][11] This action increases bladder capacity, diminishes the frequency of uninhibited detrusor contractions, and delays the initial desire to void.[7][10] Studies have shown that (R)-Oxybutynin possesses a slight selectivity for M1 and M3 receptors over the M2 subtype.[3][12]
Figure 1: (R)-Oxybutynin blocks ACh-mediated M3 receptor signaling.
Secondary Pharmacological Actions
Beyond its primary antimuscarinic effects, oxybutynin exhibits direct antispasmodic (smooth muscle relaxant) and local anesthetic properties.[3][5][13] The antispasmodic effect is thought to be mediated through calcium channel antagonism, but this action is four to ten times weaker than its anticholinergic activity and is not stereospecific.[6][7][9] The local anesthetic action is also a minor component at therapeutic doses.[5]
Stereoselectivity in Receptor Binding
The profound difference in activity between the enantiomers is a core concept. In vitro functional studies and receptor binding assays consistently demonstrate the stereoselectivity of the antimuscarinic effects. The isomeric potency ratio of (S)-Oxybutynin to (R)-Oxybutynin can range from 12 to over 100, depending on the specific muscarinic receptor subtype and tissue being assayed.[12]
Table 1: Stereoselective Antimuscarinic Activity of Oxybutynin Enantiomers
| Receptor Subtype | Assay Tissue | Relative Potency Order | Isomeric Ratio ((S) vs (R)) |
|---|---|---|---|
| M1 | Rabbit Vas Deferens | (R)-OXY ≥ (R/S)-OXY >> (S)-OXY | ~88 |
| M2 | Guinea Pig Atria | (R)-OXY ≥ (R/S)-OXY >> (S)-OXY | ~12 |
| M3 | Guinea Pig Bladder | (R)-OXY ≥ (R/S)-OXY >> (S)-OXY | ~43 |
Data synthesized from Noronha-Blob L, Kachur JF (1991).[12]
Despite the clear in vitro potency of (R)-Oxybutynin, clinical studies have suggested it may offer no significant pharmacological advantage over the racemate because the primary anticholinergic side effects (e.g., dry mouth, mydriasis) are also mediated by the potent (R)-enantiomer.[6][12]
Pharmacokinetics and Metabolism: The Formulation-Efficacy Nexus
Absorption, Bioavailability, and First-Pass Metabolism
Following oral administration, oxybutynin is absorbed rapidly, but its absolute bioavailability is very low, approximately 6%.[7][8][10] This is a direct result of extensive pre-systemic first-pass metabolism that occurs in the gut wall and the liver.[3][10][14] This metabolic barrier is a critical consideration in drug development and is the primary driver for the creation of alternative delivery systems.
The Metabolic Profile: CYP3A4 and the N-desethyloxybutynin (NDO) Metabolite
Oxybutynin is metabolized principally by the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme.[3][7][10][14] This process yields two main products:
-
N-desethyloxybutynin (NDO or DEO): A pharmacologically active metabolite that possesses antimuscarinic activity similar to the parent compound.[7][10]
-
Phenylcyclohexylglycolic acid: A pharmacologically inactive metabolite.[7][10]
The formation of NDO is a pivotal event. After oral administration of immediate-release oxybutynin, plasma concentrations of NDO can be 4 to 10 times higher than that of the parent drug.[3] This active metabolite is believed to be a major contributor to the anticholinergic side-effect burden, particularly dry mouth.[3][4][9]
Figure 2: First-pass metabolism of oral (R)-Oxybutynin.
The Rationale for Alternative Formulations
The understanding of NDO's role in side effects has logically driven the development of formulations that bypass or minimize first-pass metabolism.[1][3]
-
Extended-Release (ER) Oral Tablets: These formulations use systems like the oral osmotic (OROS®) delivery system to release the drug in a controlled manner throughout the intestine, bypassing some of the initial high-concentration metabolism in the upper GI tract.[1][3][4]
-
Transdermal Delivery (Patch/Gel): By delivering the drug through the skin, intestinal and hepatic first-pass metabolism is largely avoided.[3][11]
-
Intravesical Instillation: Direct administration into the bladder also bypasses first-pass metabolism, leading to high local concentrations with minimal systemic exposure.[3][15]
This strategy results in a significant alteration of the parent drug-to-metabolite ratio, which is correlated with improved tolerability.
Table 2: Typical Plasma Ratios of N-desethyloxybutynin (NDO) to Parent Oxybutynin by Formulation
| Formulation Type | Route of Administration | Typical NDO : Oxybutynin Ratio | Rationale |
|---|---|---|---|
| Immediate-Release (IR) | Oral | 4:1 to 10:1 | Extensive first-pass metabolism |
| Extended-Release (ER) | Oral | ~4.3:1 | Delayed release bypasses some upper GI metabolism |
| Transdermal System (TDS) | Topical | ~1.3:1 | Avoids intestinal and hepatic first-pass metabolism |
| Topical Gel (OTG) | Topical | ~0.8:1 | Avoids intestinal and hepatic first-pass metabolism |
Data synthesized from Kennelly MJ (2010).[3]
Preclinical and Clinical Evaluation: A Methodological Framework
Validating the pharmacology of a compound like (R)-Oxybutynin requires a multi-tiered approach, from in vitro receptor characterization to in vivo functional assessment.
In Vitro Characterization Protocols
This protocol serves to determine the binding affinity (Kᵢ) of the test compound for specific muscarinic receptor subtypes. It is a self-validating system where specific binding must be significantly higher than non-specific binding.
-
Objective: To quantify the affinity of (R)-Oxybutynin for M1, M2, and M3 receptors.
-
Methodology:
-
Source Preparation: Utilize cell lines stably expressing human recombinant M1, M2, or M3 receptors, or tissue homogenates known to be rich in a specific subtype (e.g., guinea pig bladder for M3).
-
Radioligand Selection: Choose a high-affinity radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), as the reporter ligand.
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound ((R)-Oxybutynin).
-
Control Groups: Include a "total binding" group (radioligand only) and a "non-specific binding" group (radioligand + a high concentration of a non-labeled antagonist like atropine).
-
Separation: After reaching equilibrium, rapidly separate bound from free radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (concentration inhibiting 50% of specific binding) and then calculate the Kᵢ using the Cheng-Prusoff equation.
-
In Vivo Assessment in Animal Models
Animal models are essential for understanding the pathophysiology of OAB and for testing therapeutic agents, although no single model perfectly recapitulates the human condition.[16][17] Common models include partial bladder outlet obstruction, which induces detrusor overactivity, and the use of spontaneous hypertensive rats.[16][18]
Cystometry is the gold-standard technique for assessing bladder function in vivo. Using conscious animals is critical as anesthesia can suppress bladder reflexes.
-
Objective: To evaluate the effect of (R)-Oxybutynin on bladder capacity, voiding frequency, and non-voiding contractions.
-
Methodology:
-
Surgical Implantation: Under anesthesia, implant a catheter into the dome of the bladder, exteriorizing it at the nape of the neck. Allow for a 3-5 day recovery period.
-
Experimental Setup: Place the conscious, unrestrained rat in a metabolic cage that allows for the collection and measurement of voided urine. Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Baseline Recording: Infuse sterile saline at a constant rate (e.g., 10 mL/hr) and continuously record intravesical pressure. This allows for the determination of baseline parameters like bladder capacity, voiding interval (frequency), and the presence of non-voiding contractions.
-
Drug Administration: Administer (R)-Oxybutynin via the desired route (e.g., intravenous, oral gavage).
-
Post-Treatment Recording: After an appropriate absorption period, repeat the saline infusion and pressure recording to measure the drug's effect on cystometric parameters.
-
Data Analysis: Compare post-treatment values to baseline values. A successful antimuscarinic agent will typically increase bladder capacity, increase the inter-contraction interval, and reduce the amplitude of involuntary contractions.
-
Figure 3: Experimental workflow for in vivo evaluation using cystometry.
Clinical Trial Endpoints
In human trials, the efficacy of (R)-Oxybutynin is assessed using a combination of patient-reported outcomes from bladder diaries and quality-of-life questionnaires.
-
Primary Efficacy Endpoints: Change from baseline in the number of urge incontinence episodes per week, total incontinence episodes, and micturition frequency.[19]
-
Secondary Efficacy Endpoints: Change in voided volume per micturition.[20]
-
Safety and Tolerability: Incidence and severity of adverse events, with a particular focus on dry mouth, constipation, and central nervous system effects.[19][20]
Clinical studies have consistently shown that various formulations of oxybutynin are significantly more effective than placebo in improving OAB symptoms.[19][20][21]
Conclusion: Synthesizing the Evidence for Future Drug Development
The pharmacology of (R)-Oxybutynin chloride is a clear case study in the importance of stereochemistry and pharmacokinetics in drug design. Its therapeutic action is definitively linked to the (R)-enantiomer's high-affinity antagonism of M3 muscarinic receptors. However, the clinical success of the molecule is inextricably tied to managing its metabolic fate. The extensive first-pass metabolism and the generation of the active, side-effect-inducing metabolite N-desethyloxybutynin represent the primary challenge to its tolerability.
For researchers and drug development professionals, the key takeaways are:
-
Target Engagement is Stereospecific: Efficacy resides in the (R)-enantiomer.
-
Metabolism Drives Tolerability: The parent drug-to-metabolite ratio is a critical determinant of the therapeutic index.
-
Formulation is Paramount: Delivery systems that mitigate first-pass metabolism (e.g., transdermal, extended-release) are proven strategies for enhancing the clinical utility of oxybutynin by improving its side-effect profile.
Future development in this area will likely continue to focus on novel delivery mechanisms that optimize the pharmacokinetic profile, ensuring maximal target engagement in the bladder while minimizing systemic exposure to both the parent compound and its active metabolites.
References
-
Oxybutynin - Wikipedia. [Link]
-
Oxybutynin: Package Insert / Prescribing Information - Drugs.com. [Link]
-
Andersson KE, Soler R, Füllhase C. Animal models in overactive bladder research. Handb Exp Pharmacol. 2011;(202):15-43. [Link]
-
Noronha-Blob L, Kachur JF. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther. 1991 Feb;256(2):562-7. [Link]
-
Dal Piaz F, et al. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica. 2020 Mar;50(3):269-277. [Link]
-
Animal models in overactive bladder research. - Semantic Scholar. [Link]
-
G04BD04 - Oxybutynin - Acute Porphyria Drugs. [Link]
-
Shin HS, et al. Review of Animal Models to Study Urinary Bladder Function. Animals (Basel). 2024 Jan 12;14(2):264. [Link]
-
Oxybutynin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
-
Kennelly MJ. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Rev Urol. 2010 Winter;12(1):12-9. [Link]
-
What is the mechanism of action of oxybutynin? - Dr.Oracle. [Link]
-
(R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
-
Andersson KE, Soler R, Füllhase C. Animal Models in Overactive Bladder Research. Handb Exp Pharmacol. 2011;(202):15-43. [Link]
-
Shin HS, et al. Review of Animal Models to Study Urinary Bladder Function. Animals (Basel). 2024 Jan 12;14(2):264. [Link]
-
Feleke, et al. Oxybutynin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]
-
What is the mechanism of Oxybutynin Chloride? - Patsnap Synapse. [Link]
-
DITROPAN (oxybutynin chloride) Tablets and Syrup - accessdata.fda.gov. [Link]
-
Oxybutynin Chloride: Uses, Side Effects & Dosage - Healio. [Link]
-
Gormley EA, et al. Oxybutynin: an overview of the available formulations. Clin Interv Aging. 2006;1(4):369-75. [Link]
-
A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - ResearchGate. [Link]
-
Oxybutynin - bionity.com. [Link]
-
Appell RA, et al. Prospective randomized controlled trial of extended-release oxybutynin chloride and tolterodine tartrate in the treatment of overactive bladder: results of the OBJECT Study. Mayo Clin Proc. 2001 Apr;76(4):358-63. [Link]
-
Dmochowski RR. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Expert Opin Pharmacother. 2002 Apr;3(4):443-50. [Link]
-
D'Hondt, et al. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals (Basel). 2023 Feb 1;16(2):212. [Link]
-
Oxybutynin | C22H31NO3 | CID 4634 - PubChem - NIH. [Link]
-
Dubeau CE, et al. Efficacy and safety of oxybutynin chloride topical gel for women with overactive bladder syndrome. Am J Obstet Gynecol. 2012 May;206(5):442.e1-9. [Link]
-
Martínez-Agulló E, et al. Insights into the Management of Overactive Bladder with Transdermal Oxybutynin: A Practical Review. Urol Int. 2021;105(3-4):183-191. [Link]
-
The effectiveness of intravesical oxybutynin in the management of overactive bladder: a clinical study - ResearchGate. [Link]
-
Kretschmar M, et al. A Population Pharmacokinetic Model of (R)- and (S)- Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers. J Clin Pharmacol. 2021 Jul;61(7):961-971. [Link]
Sources
- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 6. Oxybutynin - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Oxybutynin [bionity.com]
- 10. drugs.com [drugs.com]
- 11. droracle.ai [droracle.ai]
- 12. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxybutynin Chloride: Uses, Side Effects & Dosage | Healio [healio.com]
- 14. G04BD04 - Oxybutynin [drugsporphyria.net]
- 15. researchgate.net [researchgate.net]
- 16. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Animal models in overactive bladder research. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Prospective randomized controlled trial of extended-release oxybutynin chloride and tolterodine tartrate in the treatment of overactive bladder: results of the OBJECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of oxybutynin chloride topical gel for women with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insights into the Management of Overactive Bladder with Transdermal Oxybutynin: A Practical Review - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Dichotomy of Oxybutynin: A Guide to Enantiomeric Activity and Analysis
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxybutynin, a cornerstone in the management of overactive bladder (OAB), is a chiral molecule administered clinically as a racemic mixture. This guide delves into the critical yet often overlooked aspect of its stereochemistry, dissecting the distinct pharmacological profiles of its (R)- and (S)-enantiomers. We will explore the profound implications of this stereochemical dichotomy on therapeutic efficacy and adverse effect profiles, underpinned by a detailed examination of the underlying pharmacology, metabolism, and bioanalytical methodologies. This document serves as a comprehensive resource, providing not only a robust theoretical framework but also actionable, field-proven protocols for the chiral separation and analysis of oxybutynin and its principal active metabolite, N-desethyloxybutynin (DEO).
Introduction: The Significance of Chirality in Oxybutynin's Therapeutic Action
Oxybutynin exerts its therapeutic effect primarily through the antagonization of muscarinic acetylcholine receptors in the detrusor smooth muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.[1][2][3] The commercially available drug is a 50:50 mixture of its (R)- and (S)-enantiomers.[4] However, the pharmacological activity is not equally distributed between these two stereoisomers. The antimuscarinic effects, which are responsible for the desired therapeutic outcome in OAB, reside predominantly in the (R)-enantiomer.[5][6][7] Conversely, the (S)-enantiomer is significantly less potent in its anticholinergic activity.[5][6] This fundamental difference in enantiomeric activity is the cornerstone for understanding the drug's complete pharmacological profile, including its therapeutic window and the genesis of its side effects.
The rationale for developing and administering a racemic mixture, despite the stereospecificity of its primary mechanism of action, is multifaceted and rooted in historical drug development paradigms. However, a deeper understanding of the distinct roles of each enantiomer and their metabolites is crucial for the rational design of next-generation therapies with improved efficacy and tolerability.
Pharmacological Disparity of Oxybutynin Enantiomers
The differential pharmacology of (R)- and (S)-oxybutynin is most pronounced at the muscarinic receptors. In vitro studies have consistently demonstrated that (R)-oxybutynin is a significantly more potent antagonist at M1, M2, and M3 muscarinic receptor subtypes compared to (S)-oxybutynin.[6] The isomeric potency ratio ((S)OXY/(R)OXY) can range from 12 to 88 depending on the receptor subtype.[6]
While the antimuscarinic activity is stereoselective, other pharmacological actions of oxybutynin, such as its direct antispasmodic effect on smooth muscle and its local anesthetic properties, are not considered to be stereospecific.[5] However, these effects are substantially weaker than its antimuscarinic action and their clinical significance at therapeutic doses is debatable.[4]
The Role of the Active Metabolite: N-Desethyloxybutynin (DEO)
Orally administered oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][7][8] This leads to the formation of a major active metabolite, N-desethyloxybutynin (DEO).[1][3][9] Importantly, DEO is also a chiral molecule and its enantiomers exhibit pharmacological activity.[9][10] In fact, both (R)- and (S)-DEO are potent antimuscarinic agents, with the (R)-enantiomer of DEO also being more potent than its (S)-counterpart.[9][10]
The formation of DEO is a critical factor in the overall clinical profile of oxybutynin, as high plasma concentrations of this metabolite are thought to contribute significantly to the anticholinergic side effects, such as dry mouth.[11] The stereoselective metabolism of oxybutynin adds another layer of complexity. Following oral administration, the plasma concentrations of the less active (S)-oxybutynin are often higher than those of the more active (R)-oxybutynin, while the opposite is observed for the DEO enantiomers, with (R)-DEO concentrations exceeding those of (S)-DEO.[12][13]
The following diagram illustrates the metabolic pathway of oxybutynin and the stereochemical relationships.
Caption: Metabolic pathway of racemic oxybutynin.
Pharmacokinetics: The Influence of Administration Route on Stereoisomer Profile
The pharmacokinetic profiles of oxybutynin and DEO enantiomers are heavily dependent on the route of administration. This is a critical consideration in drug development and clinical practice, as it directly impacts the balance between therapeutic effects and adverse reactions.
| Parameter | Oral Administration | Transdermal Administration |
| First-Pass Metabolism | Extensive | Largely avoided |
| (R)-Oxybutynin Bioavailability | Low (approx. 7%)[14] | Higher |
| DEO/Oxybutynin Ratio | High (DEO >> OXY)[11][12] | Low (DEO < OXY)[11][12] |
| Primary Contributor to Side Effects | (R)-DEO | (R)-Oxybutynin |
Table 1: Comparison of Pharmacokinetic Properties of Oxybutynin Stereoisomers by Administration Route.
The extensive first-pass metabolism following oral administration leads to high concentrations of DEO, which are strongly implicated in anticholinergic side effects.[11] Transdermal delivery systems, by bypassing the gastrointestinal tract and liver, result in significantly lower DEO plasma concentrations.[11][12] This altered pharmacokinetic profile is the primary reason for the improved tolerability, particularly the reduced incidence of dry mouth, observed with transdermal oxybutynin formulations.[11]
Experimental Protocols: Chiral Separation and Analysis
The accurate quantification of individual enantiomers of oxybutynin and DEO in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and the development of enantiopure formulations. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely employed technique for this purpose.
Protocol: Chiral HPLC Separation of Oxybutynin Enantiomers
This protocol provides a general methodology for the chiral separation of oxybutynin enantiomers. Optimization will be required based on the specific HPLC system and available CSPs.
Objective: To achieve baseline separation of (R)- and (S)-oxybutynin from a racemic mixture.
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Chiral stationary phase column (e.g., Lux® i-Amylose-3, Amycoat™)[15][16][17]
-
Racemic oxybutynin standard
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, diethylamine)
Methodology:
-
Column Selection: Choose a suitable polysaccharide-based chiral stationary phase. Amylose-based columns have shown good selectivity for oxybutynin enantiomers.[15][16][17]
-
Mobile Phase Preparation: A common mobile phase for normal-phase chiral separations consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting composition is n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).[15][16]
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic oxybutynin standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection and Separation: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 225 nm) or a mass spectrometer.[16]
-
Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the ratio of hexane to isopropanol) and the flow rate to improve resolution.
The following diagram outlines the general workflow for chiral HPLC method development.
Caption: Workflow for chiral HPLC method development.
Future Perspectives and Drug Development Implications
The distinct pharmacological profiles of the oxybutynin enantiomers and their metabolites present both challenges and opportunities for drug development. While (R)-oxybutynin is the primary therapeutic agent, its development as a single-enantiomer drug has not demonstrated a significant clinical advantage over the racemate in terms of the therapeutic-to-side-effect ratio.[6] This is likely due to the significant contribution of the active metabolite, (R)-DEO, to both efficacy and side effects.
However, the exploration of (S)-oxybutynin as a therapeutic agent is an intriguing possibility. Given its weak antimuscarinic activity but retained antispasmodic properties, (S)-oxybutynin could potentially offer therapeutic benefits for OAB with a significantly reduced burden of anticholinergic side effects.[5][9] Further clinical investigation into the efficacy and safety of enantiopure (S)-oxybutynin is warranted.
Moreover, the development of novel delivery systems that can further modulate the pharmacokinetic profiles of the parent drug and its metabolites remains a promising avenue for improving the therapeutic index of oxybutynin-based therapies.
Conclusion
The stereochemistry of oxybutynin is not a mere academic curiosity but a critical determinant of its clinical performance. A comprehensive understanding of the distinct roles of the (R)- and (S)-enantiomers of both the parent drug and its active metabolite, N-desethyloxybutynin, is paramount for researchers and drug development professionals in the field of urology. The ability to analytically resolve and quantify these stereoisomers is a fundamental requirement for advancing our knowledge and developing safer and more effective treatments for overactive bladder. This guide has provided a detailed overview of the core principles and practical methodologies to aid in this endeavor.
References
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562–567. [Link]
-
Zobrist, R. H., Schmid, B., O'Connell, M., & Preik, M. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Journal of Clinical Pharmacology, 41(7), 753–761. [Link]
-
Kennelly, M. J. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Reviews in Urology, 12(1), 1–8. [Link]
-
Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Oxybutynin. In Wikipedia. Retrieved from [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(2), 190–202. [Link]
-
Kachur, J. F., et al. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562-567. [Link]
-
Phenomenex. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Retrieved from [Link]
-
Smellie, A., et al. (2001). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & Medicinal Chemistry Letters, 11(13), 1759–1762. [Link]
-
Iqbal, M., et al. (2015). Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. Journal of Chromatographic Science, 53(8), 1344–1349. [Link]
-
Dr. Oracle. (n.d.). What is the mechanism of Oxybutynin? Retrieved from [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(2), 190-202. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(2), 190-202. [Link]
-
Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Journal of Clinical Pharmacology, 41(7), 753-61. [Link]
-
Laufen, H., et al. (2020). A Population Pharmacokinetic Model of (R)- and (S)- Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers. Clinical Pharmacology in Drug Development, 9(6), 754-765. [Link]
-
Walker, T. A. (2000). THE CHIRAL SEPARATION OF OXYBUTYNIN ENANTIOMERS USING AN OVOMUCOID COLUMN. Journal of Liquid Chromatography & Related Technologies, 23(6), 875-888. [Link]
-
Sharma, P., et al. (2015). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 107, 306-316. [Link]
-
Phenomenex. (2022, May 20). Chiral Separation of Oxybutynin on Lux i-Amylose-3. Retrieved from [Link]
-
Vanden Eynde, J. J. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 15(11), 1395. [Link]
-
Douch, P. G., & Smith, K. J. (2005). Oxybutynin: an overview of the available formulations. Patient preference and adherence, 2, 259–264. [Link]
-
Smellie, A., et al. (2001). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. Bioorganic & Medicinal Chemistry Letters, 11(13), 1759-1762. [Link]
-
Li, S., et al. (2016). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Separation Science, 39(20), 3956-3962. [Link]
-
PharmaCompass. (n.d.). (R)-Oxybutynin. Retrieved from [Link]
-
Vanden Eynde, J. J. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 15(11), 1395. [Link]
-
Gormley, E. A. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. [Link]
-
Probes & Drugs. (n.d.). OXYBUTYNIN. Retrieved from [Link]
-
Sasai, H., et al. (2007). A Practical Synthesis of (S)-Oxybutynin. Tetrahedron: Asymmetry, 18(12), 1471-1476. [Link]
-
Vanden Eynde, J. J. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 15(11), 1395. [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in urology, 12(1), 1–8. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4634, Oxybutynin. Retrieved from [Link].
-
Li, H., et al. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. [Link]
-
Moreira, B. J., et al. (2015). Enantioselective analysis of oxybutynin and N-desethyloxybutynin with application to an in vitro biotransformation study. Journal of Pharmaceutical and Biomedical Analysis, 102, 333-340. [Link]
-
Douch, P. G., & Smith, K. J. (2005). Oxybutynin: an overview of the available formulations. Patient preference and adherence, 2, 259–264. [Link]
-
Haginaka, J. (2001). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Journal of Health Science, 47(5), 421-429. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. droracle.ai [droracle.ai]
- 3. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxybutynin - Wikipedia [en.wikipedia.org]
- 6. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Population Pharmacokinetic Model of (R)- and (S-) Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Separation of Oxybutynin on Lux i-Amylose-3 | Phenomenex [phenomenex.com]
Introduction: The Challenge of Overactive Bladder and the Emergence of Oxybutynin
An In-Depth Technical Guide to the Discovery and Development of (R)-Oxybutynin Chloride
Overactive Bladder (OAB) is a prevalent clinical condition characterized by symptoms of urinary urgency, frequency, and, in many cases, urge incontinence.[1][2] These symptoms can significantly impair quality of life. For decades, the primary pharmacological treatment has involved antimuscarinic agents, which work by relaxing the bladder's detrusor muscle.[3]
Oxybutynin, a tertiary amine with both anticholinergic and direct antispasmodic properties, was first approved by the FDA in 1975 and became a first-line therapy for OAB.[4][5][6] It is commercially available as a racemic mixture, containing equal amounts of its (R)- and (S)-enantiomers.[4][7][8] While effective, the clinical utility of immediate-release racemic oxybutynin has often been limited by a significant burden of anticholinergic side effects, including dry mouth (xerostomia), constipation, blurred vision, and central nervous system (CNS) effects like dizziness and confusion.[9][10][11][12] This challenging side-effect profile prompted extensive research into the underlying pharmacology of its individual stereoisomers, initiating the journey into the discovery and development of (R)-Oxybutynin.
The Rationale for Stereoisomer Investigation: Unraveling the Pharmacology of Oxybutynin Enantiomers
The foundational hypothesis for investigating the individual enantiomers was that the therapeutic effects and the adverse effects of oxybutynin might be stereoselectively distributed. It was postulated that one enantiomer might be responsible for the desired bladder relaxation, while the other could be inactive or contribute disproportionately to the side effects.
Subsequent pharmacological studies validated this hypothesis. The antimuscarinic activity, which is the primary mechanism for treating OAB, was found to reside almost exclusively in the (R)-enantiomer.[7][13][14] In contrast, the (S)-enantiomer is essentially devoid of anticholinergic activity at clinically relevant doses.[5][13] This discovery was a critical turning point, suggesting that a formulation of pure (R)-Oxybutynin could potentially offer the same therapeutic benefit as the racemate but with a significantly improved tolerability profile.
Stereoselective Synthesis of (R)-Oxybutynin: The Chemical Challenge
The development of a pure enantiomer drug requires a robust and efficient method for stereoselective synthesis. The core challenge in producing (R)-Oxybutynin lies in the creation of its chiral center at the α-carbon of the phenylcyclohexylglycolic acid moiety.
The overall synthesis is convergent, involving the esterification of an optically active acid with an amino alcohol chain.[15] The key step is the asymmetric synthesis of the chiral intermediate, (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Various methods have been developed to achieve this, often employing chiral auxiliaries or enantioselective catalysts.
Experimental Protocol: Representative Asymmetric Synthesis of the Chiral Acid Intermediate
One established method involves the use of a chiral auxiliary, such as (S)-mandelic acid, to direct the stereochemistry of a key reaction. This approach, known as self-replication of stereochemistry, provides high diastereomeric excess.
Step 1: Formation of Dioxolone
-
(S)-Mandelic acid is reacted with trimethylacetaldehyde (pivaldehyde) to form a chiral dioxolone. This template establishes the stereochemical environment.
Step 2: Diastereoselective Aldol Reaction
-
The dioxolone is deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C).
-
The resulting enolate is then reacted with cyclohexanone. The bulky chiral template directs the attack on the ketone to stereoselectively form one diastereomer of the aldol adduct.
Step 3: Hydrolysis and Hydrogenation
-
The aldol adduct undergoes dehydration, followed by hydrolysis to remove the chiral auxiliary.
-
Subsequent hydrogenation of the resulting double bond yields (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with excellent enantiomeric excess (>99%).[16]
-
Note: To obtain the desired (R)-acid, one would start with (R)-mandelic acid or use an alternative synthetic route.
Step 4: Esterification to (R)-Oxybutynin
-
The enantiomerically pure (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is activated (e.g., by conversion to an acid chloride or using a coupling agent).
-
The activated acid is then reacted with 4-(diethylamino)but-2-yn-1-ol to form the final ester, (R)-Oxybutynin.[15][16]
Caption: Stereoselective Synthesis Pathway for (R)-Oxybutynin.
Pharmacological Profile of (R)-Oxybutynin
Mechanism of Action
(R)-Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5][17] In the bladder, parasympathetic nerve stimulation releases acetylcholine (ACh), which binds to M3 muscarinic receptors on the detrusor smooth muscle, causing it to contract and leading to urination. By blocking these M3 receptors, (R)-Oxybutynin inhibits the action of ACh, leading to detrusor muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[18][19]
Caption: (R)-Oxybutynin's Mechanism of Action on the Detrusor Muscle.
Receptor Binding and Functional Assays
In vitro studies have precisely quantified the stereoselectivity of oxybutynin. (R)-Oxybutynin shows significantly higher affinity for M1 and M3 receptors compared to the (S)-enantiomer. Both active enantiomers are slightly more selective for M1 and M3 receptors over M2 receptors, which are predominantly found in cardiac tissue.[14] This M2-sparing effect is theoretically advantageous, as it may reduce the potential for cardiac side effects.
| Compound | M1 Affinity (pKi) | M2 Affinity (pKi) | M3 Affinity (pKi) |
| (R)-Oxybutynin | ~8.9 | ~8.1 | ~9.0 |
| (S)-Oxybutynin | ~7.3 | ~7.0 | ~7.8 |
| Racemic Oxybutynin | ~8.8 | ~8.0 | ~8.9 |
| Source: Data synthesized from preclinical studies.[14][20] |
Experimental Protocol: In Vitro Muscarinic Receptor Binding Assay
1. Membrane Preparation:
-
Harvest tissues expressing the target receptor subtype (e.g., guinea pig bladder for M3, rabbit vas deferens for M1).
-
Homogenize the tissue in a buffered solution and centrifuge to pellet the cell membranes.
-
Resuspend the membrane preparation to a specific protein concentration.
2. Competitive Binding:
-
Incubate the membrane preparation with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
Add increasing concentrations of the test compound ((R)-, (S)-, or racemic oxybutynin).
3. Separation and Quantification:
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
4. Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the test compound.
-
Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ (concentration inhibiting 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
The Role of Metabolism: The N-desethyloxybutynin Conundrum
A pivotal discovery in the oxybutynin story was the role of its major active metabolite, N-desethyloxybutynin.[13][18] When administered orally, oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[7][15][19]
This process converts a significant portion of the parent drug into N-desethyloxybutynin before it reaches systemic circulation, resulting in a low oral bioavailability of about 6%.[15][19] Crucially, plasma concentrations of N-desethyloxybutynin can be four to six times higher than that of the parent oxybutynin.[13][15]
Clinical Development and the Shift in Strategy: From Pure (R)-Oxybutynin to Improved Formulations
Despite the compelling preclinical data, clinical trials investigating pure (R)-Oxybutynin revealed that it offered little to no significant pharmacological advantage over the racemic mixture in terms of its therapeutic window (the balance between efficacy and side effects).[5][13][14] The side effect profile remained a limiting factor.
This outcome, combined with the growing understanding of the N-desethyloxybutynin metabolite, triggered a logical and highly successful pivot in research and development strategy. The new goal was not to isolate the active enantiomer, but to develop novel formulations of the existing racemic drug that could bypass or minimize first-pass metabolism. The objective was clear: reduce the formation of N-desethyloxybutynin to improve tolerability.[3][7]
This led to the development of several advanced delivery systems:
-
Extended-Release (ER) Oral Tablets: Designed for once-daily dosing, these formulations provide more stable plasma concentrations of oxybutynin and reduce the peak levels of N-desethyloxybutynin compared to the immediate-release (IR) version.[22]
-
Transdermal Delivery System (TDS) Patch: Applied to the skin, the patch delivers oxybutynin directly into the systemic circulation, almost completely avoiding first-pass metabolism.[3][13] This results in a much lower ratio of metabolite to parent drug.
-
Topical Gel: Similar to the patch, the topical gel allows for transdermal absorption, minimizing the formation of N-desethyloxybutynin.[3]
| Formulation | Bioavailability | Metabolite-to-Parent Drug Ratio | Key Clinical Outcome |
| Immediate-Release (IR) Oral | ~6%[15][19] | High (~6:1)[13] | Effective, but high rates of dry mouth.[1] |
| Extended-Release (ER) Oral | Improved over IR | Lower than IR (~4:1)[7] | Similar efficacy to IR with significantly less dry mouth.[1][7] |
| Transdermal Patch (TDS) | High | Very Low (~1:1)[7] | Efficacious with the lowest rates of dry mouth and CNS side effects.[7][23] |
| Topical Gel | High | Very Low (<1:1)[7] | Efficacious with very low rates of anticholinergic side effects.[3] |
Clinical trials consistently demonstrated that these alternative formulations, particularly the transdermal systems, maintained the efficacy of the original drug while dramatically improving its tolerability.[3][7] For instance, the OPERA trial showed that oxybutynin ER was more effective than tolterodine ER in reducing weekly micturition frequency.[7] Studies of the transdermal patch showed a significant reduction in incontinence episodes compared to placebo, with rates of dry mouth similar to placebo.[23]
Caption: R&D Logic: From Enantiomer Focus to Formulation Innovation.
Conclusion and Future Perspectives
The story of (R)-Oxybutynin is a compelling case study in pharmaceutical development, demonstrating how an initial hypothesis can evolve in the face of new scientific evidence. The initial, logical pursuit of the pure, active (R)-enantiomer did not yield the expected clinical breakthrough. However, the rigorous pharmacological investigation that this pursuit entailed was far from a failure. It led directly to the critical understanding of the role of the N-desethyloxybutynin metabolite in causing adverse effects.
This knowledge fundamentally shifted the development strategy, leading to the creation of advanced formulations of racemic oxybutynin that successfully mitigated the primary clinical limitation of the drug. By minimizing first-pass metabolism, the extended-release and transdermal delivery systems have significantly improved the therapeutic index of oxybutynin, enhancing patient compliance and providing a better-tolerated treatment for millions suffering from overactive bladder. The journey of (R)-Oxybutynin underscores a crucial principle in drug development: a deep understanding of a drug's stereochemistry and metabolic fate is essential for optimizing its clinical performance.
References
-
Wikipedia. Oxybutynin. [Link]
-
PharmaCompass. (R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Noronha-Blob L, Kachur JF. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther. 1991 Feb;256(2):562-7. [Link]
-
Gisolfi, C. V., & Lamb, D. R. (2000). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 11(2), 95–101. [Link]
-
PubChem. Oxybutynin. [Link]
-
SingleCare. Oxybutynin side effects and how to avoid them. (2023-06-05). [Link]
-
Bionity.com. Oxybutynin. [Link]
-
D'Auria, M., & Racioppi, R. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 16(10), 1423. [Link]
-
Sand, P. K. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. [Link]
-
Drugs.com. Oxybutynin: Package Insert / Prescribing Information. [Link]
-
Drugs.com. Oxybutynin Side Effects. (2024-03-26). [Link]
-
Healthline. Oxybutynin: Side Effects, Dosage, Uses, and More. (2025-10-15). [Link]
-
MedlinePlus. Oxybutynin. (2025-09-15). [Link]
-
Rovner, E. S. (2004). Oxybutynin extended release for the management of overactive bladder: a clinical review. Expert opinion on pharmacotherapy, 5(4), 887–894. [Link]
-
NHS. Side effects of oxybutynin. [Link]
-
Dr.Oracle. What is the mechanism of action of oxybutynin? (2025-02-14). [Link]
-
YouTube. Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-01-24). [Link]
-
Staskin, D. R., & Michel, M. C. (2011). Development of oxybutynin chloride topical gel for overactive bladder. Open access journal of urology, 3, 35–42. [Link]
-
Dmochowski, R. R., Nitti, V. W., Staskin, D. R., Luber, K. M., Appell, R. A., & Davila, G. W. (2005). Transdermal oxybutynin in the treatment of adults with overactive bladder: combined results of two randomized clinical trials. World journal of urology, 23(4), 263–270. [Link]
-
Appell, R. A., Sand, P., Dmochowski, R., Anderson, R., Zinner, N., Lama, D., Roach, M., Miklos, J., Saltzstein, D., Boone, T., Staskin, D. R., & Albrecht, D. (2001). Prospective randomized controlled trial of extended-release oxybutynin chloride and tolterodine tartrate in the treatment of overactive bladder: results of the OBJECT Study. Mayo Clinic proceedings, 76(4), 358–363. [Link]
-
Patsnap. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends. (2023-09-14). [Link]
-
Urogynaecologia. The effectiveness of intravesical oxybutynin in the management of overactive bladder: a clinical study. (2024-12-12). [Link]
-
Tsakalozou, E., Sun, D., Wen, H., & Zhang, X. (n.d.). In vitro-in vivo relationship development for oxybutynin chloride extended- release tablets to assess bioequivalence. [Link]
-
Ann Pharm Fr. (2005). [Development of an intravesial oxybutynin chloride solution: from formulation to quality control]. 63(2), 162-6. [Link]
-
ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. [Link]
-
ResearchGate. (2025). Design, synthesis and activity of novel derivatives of Oxybutynin and Tolterodine. [Link]
-
ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. [Link]
-
ResearchGate. (2025). A Practical Synthesis of (S)-Oxybutynin. [Link]
-
National Cancer Institute. Definition of oxybutynin chloride. [Link]
Sources
- 1. Oxybutynin extended release for the management of overactive bladder: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urogynaecologia.org [urogynaecologia.org]
- 3. Development of oxybutynin chloride topical gel for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxybutynin [bionity.com]
- 6. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 7. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 9. Oxybutynin side effects and how to avoid them | SingleCare [singlecare.com]
- 10. drugs.com [drugs.com]
- 11. Oxybutynin: Side Effects, Dosage, Uses, and More [healthline.com]
- 12. Oxybutynin: MedlinePlus Drug Information [medlineplus.gov]
- 13. Oxybutynin - Wikipedia [en.wikipedia.org]
- 14. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Facebook [cancer.gov]
- 18. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. complexgenerics.org [complexgenerics.org]
- 23. Transdermal oxybutynin in the treatment of adults with overactive bladder: combined results of two randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Oxybutynin Chloride: A Deep Dive into Muscarinic Receptor Affinity and its Implications for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Oxybutynin, a cornerstone in the management of overactive bladder (OAB), is commercially available as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] It is, however, the (R)-enantiomer that harbors the majority of the therapeutic antimuscarinic activity.[2][3] This guide provides a comprehensive technical exploration of the muscarinic receptor affinity profile of (R)-Oxybutynin chloride. We will delve into the stereoselective binding characteristics, the quantitative affinity for each of the five human muscarinic receptor subtypes (M1-M5), and the downstream signaling consequences of this binding. Furthermore, this document will provide detailed, field-proven experimental protocols for determining muscarinic receptor affinity, offering a practical framework for researchers in pharmacology and drug development.
Introduction: The Significance of Stereochemistry in Oxybutynin's Pharmacology
Oxybutynin chloride exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby relaxing the detrusor muscle of the bladder and reducing the symptoms of OAB.[1][3][4] The molecule possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. Early pharmacological studies revealed a significant stereoselectivity in its antimuscarinic effects, with the (R)-enantiomer being substantially more potent than the (S)-enantiomer.[2] This observation underscores the critical importance of understanding the specific interactions of (R)-Oxybutynin with its target receptors for optimizing therapeutic efficacy and minimizing adverse effects.
Oxybutynin undergoes extensive first-pass metabolism in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to its major active metabolite, N-desethyloxybutynin (DEO).[1] This metabolite also exists as (R)- and (S)-enantiomers and contributes significantly to both the therapeutic and side-effect profile of the parent drug. Notably, (R)-DEO also exhibits potent antimuscarinic activity.[5][6][7]
Muscarinic Receptor Subtypes: Diverse Functions and Therapeutic Implications
The muscarinic acetylcholine receptor family comprises five distinct G protein-coupled receptor (GPCR) subtypes (M1-M5), each with a unique tissue distribution and physiological role.[8][9] A nuanced understanding of these subtypes is paramount for appreciating the therapeutic window of any muscarinic antagonist.
-
M1 Receptors: Predominantly found in the central nervous system (CNS) and exocrine glands. They are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[10][11] M1 receptors play a crucial role in cognitive processes such as learning and memory.[12]
-
M2 Receptors: Primarily located in the heart, smooth muscle, and presynaptically on autonomic nerve terminals.[13] M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] In the heart, M2 receptor stimulation leads to a decrease in heart rate and atrial contractility.[13]
-
M3 Receptors: Widely distributed in smooth muscle, exocrine glands, and the eye.[16] Similar to M1 receptors, M3 receptors are coupled to Gq/11 proteins and activate the PLC/IP3/DAG pathway, leading to smooth muscle contraction and glandular secretion.[10][16][17] The M3 receptor on the detrusor muscle is the primary target for the treatment of OAB.[1]
-
M4 Receptors: Primarily expressed in the CNS, particularly in the striatum. Like M2 receptors, they are coupled to Gi/o proteins and their activation inhibits adenylyl cyclase.[15]
-
M5 Receptors: Found in the CNS, particularly in the substantia nigra pars compacta and ventral tegmental area, as well as in the iris/ciliary body. Their signaling is also mediated through Gq/11 proteins.[10]
Quantitative Affinity Profile of (R)-Oxybutynin and its Metabolite
The precise affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for (R)-Oxybutynin and its active metabolite, (R)-N-desethyloxybutynin, at the five human muscarinic receptor subtypes, as determined by radioligand binding assays using [3H]-N-methylscopolamine ([3H]-NMS).[5][6][7]
Table 1: Muscarinic Receptor Binding Affinity (Ki, nM) of (R)-Oxybutynin Chloride
| Receptor Subtype | (R)-Oxybutynin Ki (nM) |
| M1 | 6.8 |
| M2 | 33 |
| M3 | 7.9 |
| M4 | 12 |
| M5 | 31 |
Data sourced from Reitz et al. (2007).[5][6][7]
Table 2: Muscarinic Receptor Binding Affinity (Ki, nM) of (R)-N-desethyloxybutynin
| Receptor Subtype | (R)-N-desethyloxybutynin Ki (nM) |
| M1 | 1.4 |
| M2 | 18 |
| M3 | 2.1 |
| M4 | 3.4 |
| M5 | 19 |
Data sourced from Reitz et al. (2007).[5][6][7]
Analysis of Affinity Data:
The data clearly demonstrates that (R)-Oxybutynin exhibits a higher affinity for M1, M3, and M4 receptors compared to M2 and M5 subtypes.[5][6][7] Specifically, it is approximately 4-5 times more selective for M1 and M3 receptors over M2 receptors. This profile explains its therapeutic efficacy in OAB through M3 receptor blockade in the bladder. However, its significant affinity for M1 receptors in the CNS and M3 receptors in salivary glands contributes to side effects such as cognitive impairment and dry mouth, respectively.[1]
The active metabolite, (R)-N-desethyloxybutynin, is generally more potent than the parent compound, with a particularly high affinity for M1 and M3 receptors.[5][6][7] This increased potency at M1 and M3 receptors may exacerbate the cholinergic side effects associated with oxybutynin treatment.[5][6][7]
Visualizing the Molecular Interactions and Consequences
To better understand the pharmacology of (R)-Oxybutynin, it is essential to visualize both the experimental workflow for determining its affinity and the downstream signaling pathways it modulates.
Experimental Workflow: Competitive Radioligand Binding Assay
The determination of Ki values for (R)-Oxybutynin is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," in this case, (R)-Oxybutynin) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Caption: M1/M3 receptor signaling pathway and its inhibition.
M2 Receptor Signaling Pathway (Gi/o-coupled)
Caption: M2 receptor signaling pathway and its inhibition.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay for (R)-Oxybutynin
This protocol provides a self-validating system for determining the Ki of (R)-Oxybutynin at human muscarinic receptors.
5.1. Materials and Reagents
-
Cell Membranes: Commercially available or prepared in-house from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with high specific activity.
-
(R)-Oxybutynin Chloride: High purity standard.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM).
-
96-well Filter Plates: Glass fiber filters pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
5.2. Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw cell membranes on ice and dilute to the desired protein concentration in assay buffer (typically 5-20 µg protein per well).
-
Prepare a stock solution of [³H]-NMS in assay buffer. The final concentration in the assay should be approximately equal to its Kd for the respective receptor subtype.
-
Prepare a serial dilution of (R)-Oxybutynin chloride in assay buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 150 µL of diluted cell membranes, and 50 µL of [³H]-NMS.
-
Non-specific Binding Wells: Add 50 µL of 1 µM atropine, 150 µL of diluted cell membranes, and 50 µL of [³H]-NMS.
-
Competition Wells: Add 50 µL of each (R)-Oxybutynin dilution, 150 µL of diluted cell membranes, and 50 µL of [³H]-NMS.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
5.3. Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the (R)-Oxybutynin concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of (R)-Oxybutynin that inhibits 50% of the specific [³H]-NMS binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H]-NMS) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion and Future Directions
This guide has provided a detailed technical overview of the muscarinic receptor affinity of (R)-Oxybutynin chloride. The stereoselective and subtype-specific binding profile of this compound is fundamental to its therapeutic efficacy in overactive bladder and also explains its characteristic side-effect profile. The provided quantitative data and experimental protocols offer a robust framework for researchers engaged in the study of antimuscarinic drugs.
Future research in this area could focus on the development of M3-selective antagonists with reduced affinity for M1 and other muscarinic subtypes to minimize CNS and other systemic side effects. Furthermore, a deeper understanding of the role of the active metabolite, (R)-N-desethyloxybutynin, in the overall clinical profile of oxybutynin warrants further investigation. The methodologies and principles outlined in this guide will be instrumental in advancing these and other endeavors in the field of muscarinic receptor pharmacology.
References
-
Reitz, A. B., Gupta, S. K., Huang, Y., Parker, M. H., & Ryan, R. R. (2007). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. Medicinal Chemistry, 3(6), 543-545. [Link]
-
Schematic representation of signaling pathways downstream the M2 muscarinic receptor activation modulating SC proliferation/differentiation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reitz, A. B., Gupta, S. K., Huang, Y., Parker, M. H., & Ryan, R. R. (2007). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. Ingenta Connect. [Link]
-
Schematic diagram for muscarinic signaling for TASK1 phosphorylation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. (2022). National Center for Biotechnology Information. [Link]
-
Simplified M1 muscarinic receptor (mAChR)‐mediated signalling linked to function in the brain. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 12, 2026, from [Link]
-
Signal transduction pathways downstream of the M3 muscarinic receptor. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Schematic representation of wild type muscarinic M 3 receptor and the derived receptor mutants. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Three distinct muscarinic signalling pathways leading to transient. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2022). MDPI. [Link]
-
Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]
-
The signal transduction pathways activated downstream of the M2. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
schematic representation of a muscarinic m1 receptor. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. (n.d.). International Continence Society. Retrieved January 12, 2026, from [Link]
-
Muscarinic M1, M3 and M5 acetylcholine receptor intracellular signalling pathway. (n.d.). Deranged Physiology. Retrieved January 12, 2026, from [Link]
-
Muscarinic M2 and M4 acetylcholine receptor intracellular signalling pathway. (n.d.). Deranged Physiology. Retrieved January 12, 2026, from [Link]
-
Muscarinic acetylcholine receptor M3. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
M2 (Muscarinic) Receptors Mnemonic for USMLE. (n.d.). Pixorize. Retrieved January 12, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 12, 2026, from [Link]
-
Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. (1999). Journal of Neuroimmunology, 99(2), 224-229. [Link]
-
Muscarinic acetylcholine receptor M1. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
In Vitro Muscarinic Receptor Radioligand-Binding Assays. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 12, 2026, from [Link]
-
Figure 2: [Diagram of a competitive binding...]. (n.d.). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Muscarinic receptors in the bladder: from basic research to therapeutics. (2006). British Journal of Pharmacology, 147(S2), S205–S214. [Link]
-
Oxybutynin: an overview of the available formulations. (2006). Therapeutics and Clinical Risk Management, 2(1), 19–25. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 5. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Preparation and Human Muscarinic Receptor Profiling of Oxybut...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. M2 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 14. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Characterization of (R)-Oxybutynin Chloride
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview for the in vitro characterization of (R)-Oxybutynin chloride, a cornerstone anticholinergic agent for the management of overactive bladder (OAB).[1][2][3] Intended for researchers, scientists, and drug development professionals, this document delves into the critical assays and methodologies required to elucidate the pharmacological and metabolic profile of this compound. The anticholinergic effects of oxybutynin are primarily attributed to the (R)-enantiomer.[4]
Introduction: The Scientific Rationale for In Vitro Characterization
(R)-Oxybutynin chloride is the pharmacologically active enantiomer of racemic oxybutynin.[5][6] It exerts its therapeutic effect primarily as a competitive antagonist of acetylcholine at muscarinic receptors, particularly the M3 subtype, leading to the relaxation of the bladder's detrusor muscle.[4][7][8] A thorough in vitro characterization is paramount to understanding its potency, selectivity, and metabolic fate, which are critical determinants of its efficacy and safety profile. This guide will systematically explore the key in vitro assays, from receptor binding and functional activity to metabolic stability and potential off-target effects.
Muscarinic Receptor Binding Affinity: Quantifying Target Engagement
The initial step in characterizing (R)-Oxybutynin chloride is to determine its binding affinity for the target muscarinic receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity (Ki or Kd values).[9][10]
Core Concept: Competitive binding assays measure the ability of an unlabeled compound, (R)-Oxybutynin chloride, to displace a radiolabeled ligand from its receptor. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the inhibition constant (Ki), a measure of the drug's binding affinity.
Experimental Protocol: Radioligand Competition Binding Assay [9][11][12]
-
Preparation of Receptor Source:
-
Assay Setup:
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the (R)-Oxybutynin chloride concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinities of Oxybutynin
| Receptor Subtype | Tissue/Cell Line | Radioligand | Approximate Ki (nM) | Reference |
| M1 | Rabbit Vas Deferens | - | Stereoselective | [6] |
| M2 | Guinea Pig Atria | - | Stereoselective | [6] |
| M3 | Guinea Pig Bladder | - | Stereoselective | [6] |
| M3 | Human Bladder Detrusor | [3H]QNB | 0.34 ± 0.04 | [11] |
Note: Data for racemic oxybutynin is often used as a reference. (R)-Oxybutynin is the more potent enantiomer.[6]
Functional Assays: Assessing Antagonist Activity
While binding assays confirm target engagement, functional assays are essential to determine the biological consequence of this interaction. For a muscarinic antagonist like (R)-Oxybutynin chloride, these assays measure its ability to inhibit the downstream signaling initiated by a muscarinic agonist.
Core Concept: Muscarinic M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca2+]i).[14] M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.[14][15] Functional assays typically measure these second messenger responses.
Experimental Protocol: Calcium Flux Assay for M3 Receptor Antagonism [14][16][17]
-
Cell Culture and Dye Loading:
-
Culture a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Antagonist Pre-incubation:
-
Pre-incubate the dye-loaded cells with varying concentrations of (R)-Oxybutynin chloride.
-
-
Agonist Stimulation:
-
Stimulate the cells with a known muscarinic agonist (e.g., carbachol or oxotremorine) at a concentration that elicits a submaximal response (EC80-EC90).[18]
-
-
Signal Detection:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Plot the agonist-induced calcium response against the concentration of (R)-Oxybutynin chloride.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
-
Visualization of Experimental Workflow
Caption: Workflow for a calcium flux functional assay.
In Vitro Metabolic Stability: Predicting In Vivo Clearance
Understanding the metabolic fate of a drug candidate is crucial. In vitro metabolic stability assays provide an early indication of how a compound will be cleared in the body, primarily by liver enzymes.[19][20][21]
Core Concept: The rate of disappearance of the parent compound, (R)-Oxybutynin chloride, is monitored over time when incubated with liver-derived systems like microsomes or hepatocytes.[22] This allows for the calculation of in vitro half-life (t1/2) and intrinsic clearance (Clint).[20]
Oxybutynin is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP3A4.[4][23][24][25] The major active metabolite is N-desethyloxybutynin.[26][27]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM) [21][28]
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (cofactor for CYP enzymes), and buffer in a 96-well plate.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add (R)-Oxybutynin chloride to the pre-warmed incubation mixture to start the reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) to a sample of the incubation mixture.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the remaining (R)-Oxybutynin chloride using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (protein concentration).
-
Visualization of Metabolic Pathway
Caption: Primary metabolic pathway of (R)-Oxybutynin.
Off-Target Profiling: Assessing Potential for Adverse Effects
While (R)-Oxybutynin is selective for muscarinic receptors, it is prudent to investigate potential interactions with other receptors, ion channels, and enzymes to predict possible side effects.[2][29][30][31] This is typically done through broad panel screening.
Core Concept: (R)-Oxybutynin chloride is tested against a large panel of known biological targets in binding or functional assays. Significant interactions at clinically relevant concentrations may warrant further investigation.
Methodology:
-
Broad Receptor Screening Panels: Utilize commercially available services that screen the compound against hundreds of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
-
CYP450 Inhibition Assays: Assess the potential of (R)-Oxybutynin chloride to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[32] This is crucial for predicting drug-drug interactions.[4]
Data Presentation: Summary of In Vitro Characterization Data
| Parameter | Assay Type | Result | Significance |
| Binding Affinity | |||
| M3 Ki | Radioligand Binding | High Affinity (nM range) | Potent binding to therapeutic target |
| M1/M2/M4/M5 Ki | Radioligand Binding | Moderate to Low Affinity | Indicates selectivity for M3 |
| Functional Activity | |||
| M3 IC50 | Calcium Flux | Potent Antagonism | Confirms functional blockade of M3 signaling |
| Metabolic Stability | |||
| In Vitro t1/2 (HLM) | LC-MS/MS | Moderate to High | Predicts hepatic clearance rate |
| Major Metabolite | LC-MS/MS | N-desethyloxybutynin | Identifies active metabolite |
| Off-Target Effects | |||
| CYP3A4 Inhibition | CYP Inhibition Assay | Low to Moderate | Potential for drug-drug interactions |
Conclusion: Synthesizing a Comprehensive In Vitro Profile
The in vitro characterization of (R)-Oxybutynin chloride is a multi-faceted process that provides a detailed understanding of its pharmacological and metabolic properties. By systematically evaluating its receptor binding affinity, functional antagonism, metabolic stability, and off-target liability, researchers can build a robust data package. This information is indispensable for guiding further non-clinical and clinical development, optimizing dosing regimens, and ultimately ensuring the safe and effective use of this important therapeutic agent.
References
- Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of the effects of the metabolites of tolterodine and oxybutynin on muscarinic receptors and bladder activity in the rat. The Journal of urology, 157(5), 1997-2001.
- Kennelly, M. J. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Reviews in urology, 12(1), 12–19.
- Dr.Oracle. (2025). What is the mechanism of action of oxybutynin?. Dr.Oracle.
- Marques, B., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
- PharmaCompass. (n.d.). (R)-Oxybutynin. PharmaCompass.com.
- Acute Porphyria Drugs Database. (n.d.). G04BD04 - Oxybutynin. Acute Porphyria Drugs.
- Patsnap Synapse. (2024). What is the mechanism of Oxybutynin Chloride?.
- Yamamoto, T., et al. (2006). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Chirality.
- Unknown Author. (n.d.). COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. Unknown Source.
- Bionity.com. (n.d.). Oxybutynin. bionity.com.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.
- Birdsall, N. J., & Hulme, E. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
- Eurofins Discovery. (n.d.). M3 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR. Eurofins Discovery.
- Hill, E. J., et al. (2015). A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems. Journal of Pharmacological and Toxicological Methods.
- Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of pharmacology and experimental therapeutics, 256(2), 562–567.
- Xia, M., et al. (2008). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of biomolecular screening.
- National Center for Biotechnology Inform
- Thermo Fisher Scientific. (n.d.).
- Unknown Author. (2008). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
- Unknown Author. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in molecular biology (Clifton, N.J.).
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays to Determine Himbadine Affinity. BenchChem.
- Feifel, D., & Moutier, C. Y. (2023). Oxybutynin.
- D'Auria, M., et al. (2021). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules (Basel, Switzerland), 26(16), 4991.
- Pal, K., et al. (2003). Receptor binding studies of soft anticholinergic agents. Journal of receptor and signal transduction research.
- Dyson, C. L., & Garcia, M. (2003). Muscarinic acetylcholine receptor compounds alter net Ca2+ flux and contractility in an invertebrate smooth muscle. Journal of comparative physiology. B, Biochemical, systemic, and environmental physiology, 173(3), 223–231.
- Hill, E. J., et al. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLoS ONE.
- Moehle, K. N., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor.
- WuXi AppTec. (2023). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
- Dahlinger, D., et al. (2017). Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome. Therapeutic advances in urology.
- Ukai, M., et al. (2005). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of urology, 174(5), 2038–2043.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Oxybutynin Chloride on Bladder Tissue. BenchChem.
- Mayo Clinic. (2025). Oxybutynin (oral route). Mayo Clinic.
- Sowjanya, G., et al. (2019). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science.
- Kawashima, K., & Fujii, T. (1998). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Annals of the New York Academy of Sciences.
- RxList. (n.d.). Oxybutynin. RxList.
- Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Innoprot.
- SingleCare. (2023). Oxybutynin side effects and how to avoid them. SingleCare.
- Synapse. (2023). Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends. Synapse.
- Ferreira, J., et al. (2022). A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. Pharmaceutics.
- Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in urology.
- Tsakalozou, E., et al. (n.d.). In vitro-in vivo relationship development for oxybutynin chloride extended- release tablets to assess bioequivalence. U.S.
- GoodRx. (2024). Oxybutynin (Ditropan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx.
- Dal Piaz, V., et al. (2016). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica; the fate of foreign compounds in biological systems, 46(11), 957–965.
- Goldenberg, M. M. (1999). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Clinical therapeutics, 21(4), 634–642.
- López-Álvarez, J., et al. (2019). Anticholinergic Drugs in Geriatric Psychopharmacology. Frontiers in Neuroscience.
Sources
- 1. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 2. Oxybutynin side effects and how to avoid them | SingleCare [singlecare.com]
- 3. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxybutynin [bionity.com]
- 6. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ics.org [ics.org]
- 12. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. innoprot.com [innoprot.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Muscarinic acetylcholine receptor compounds alter net Ca2+ flux and contractility in an invertebrate smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 23. G04BD04 - Oxybutynin [drugsporphyria.net]
- 24. researchgate.net [researchgate.net]
- 25. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Oxybutynin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 31. Oxybutynin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 32. Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Clinical Significance of (R)-Oxybutynin in Overactive Bladder Syndrome
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life for millions worldwide.[1] The mainstay of pharmacological management for OAB has long been antimuscarinic agents, with oxybutynin being a cornerstone of therapy since its initial FDA approval in 1975.[1] Oxybutynin is administered as a racemic mixture of its (R)- and (S)-enantiomers.[1][2] However, extensive pharmacological studies have revealed that the therapeutic efficacy of racemic oxybutynin resides predominantly in the (R)-enantiomer.[2][3][4][5] This guide provides a detailed technical exploration of the primary pharmacological targets of (R)-Oxybutynin, its mechanism of action, and the experimental methodologies used to elucidate its therapeutic profile.
Primary Pharmacological Target: Muscarinic Acetylcholine Receptors
The principal mechanism of action of (R)-Oxybutynin is the competitive antagonism of acetylcholine at muscarinic acetylcholine receptors (mAChRs).[4][6][7][8] These G-protein coupled receptors are integral to the parasympathetic nervous system's control of smooth muscle contraction. In the context of OAB, the detrusor muscle of the bladder is rich in muscarinic receptors, and their stimulation by acetylcholine leads to bladder contraction and urination. By blocking these receptors, (R)-Oxybutynin induces relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[8][9]
Stereoselectivity and Receptor Subtype Affinity
A critical aspect of oxybutynin's pharmacology is its stereoselectivity. The (R)-enantiomer is significantly more potent as an antimuscarinic agent than the (S)-enantiomer, which is virtually inactive at clinically relevant doses.[3][5] This stereoselective antagonism is observed across the different muscarinic receptor subtypes.[3]
(R)-Oxybutynin exhibits a degree of selectivity for the M1 and M3 receptor subtypes over the M2 subtype.[3][4][10] The M3 receptor is the primary mediator of detrusor muscle contraction, making it the key therapeutic target for OAB.[4][6] The affinity for M1 receptors, which are abundant in the central nervous system, may contribute to some of the side effects associated with oxybutynin, such as cognitive impairment.[11][12]
| Receptor Subtype | (R)-Oxybutynin Affinity (Ki, nM) | Rationale for Therapeutic Effect/Side Effect |
| M1 | ~1.0[10] | Potential for CNS side effects (e.g., cognitive impairment, dizziness)[11][12] |
| M2 | ~6.7[10] | M2 receptors are also present in the bladder, but their primary role is thought to be the inhibition of adenylate cyclase, opposing the relaxation induced by beta-adrenergic stimulation. |
| M3 | ~0.67[10] | Primary therapeutic target. Antagonism leads to relaxation of the detrusor muscle, increasing bladder capacity and reducing urinary urgency and frequency.[4][6] |
| M4 | ~2.0[10] | The role of M4 antagonism in the therapeutic or side effect profile of (R)-Oxybutynin is less well-defined. |
| M5 | ~11.0[10] | The role of M5 antagonism in the therapeutic or side effect profile of (R)-Oxybutynin is not well established. |
Downstream Signaling Pathways
The binding of (R)-Oxybutynin to M3 muscarinic receptors on detrusor smooth muscle cells competitively inhibits the binding of acetylcholine. This prevents the activation of the Gq/11 protein, which in turn blocks the activation of phospholipase C (PLC). The subsequent inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation.
(R)-Oxybutynin's antagonism of the M3 receptor signaling cascade.
Secondary Pharmacological Targets and Off-Target Effects
While the primary therapeutic action of (R)-Oxybutynin is mediated through muscarinic receptor antagonism, other pharmacological effects have been reported, although they are generally considered to be much weaker. These include:
-
Calcium Channel Blockade: Oxybutynin has been shown to have calcium channel blocking properties, which could contribute to its smooth muscle relaxant effects.[1][2] However, this action is significantly less potent than its antimuscarinic activity.[4]
-
Local Anesthetic Effects: The compound also possesses local anesthetic properties, though the clinical relevance of this for the treatment of OAB is not well established.[1][2][4]
-
Voltage-Dependent K+ Channel Inhibition: Some studies have indicated that oxybutynin can inhibit voltage-dependent potassium channels, which may have implications for its cardiovascular effects.[6]
The Role of the Active Metabolite: N-desethyloxybutynin (DEO)
Following oral administration, oxybutynin undergoes extensive first-pass metabolism, primarily by the cytochrome P450 enzyme CYP3A4 in the liver and gut wall.[2][9][13] This results in the formation of an active metabolite, N-desethyloxybutynin (DEO).[4][5][6][9][11][13][14] DEO also possesses significant antimuscarinic activity and is thought to contribute to both the therapeutic effects and the anticholinergic side effects of oxybutynin, such as dry mouth.[4][11] The plasma concentrations of DEO can be substantially higher than those of the parent drug, particularly with immediate-release oral formulations.[5][15]
Experimental Protocols for Characterizing (R)-Oxybutynin's Pharmacological Targets
The elucidation of (R)-Oxybutynin's pharmacological profile has been made possible through a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor.[16][17] These assays typically involve incubating cell membranes expressing the muscarinic receptor subtype of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound ((R)-Oxybutynin). The amount of radiolabeled ligand displaced by the test compound is then measured to determine its binding affinity (Ki).[16]
Step-by-Step Methodology for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M1, M2, or M3 receptors) in a suitable buffer and centrifuge to pellet the cell membranes.
-
Assay Setup: In a multi-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and serial dilutions of (R)-Oxybutynin.
-
Incubation: Incubate the plates at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove any remaining unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of (R)-Oxybutynin to generate a competition curve. The IC50 value (the concentration of (R)-Oxybutynin that inhibits 50% of the specific binding of the radioligand) is then determined. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[16]
Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist at a receptor and for quantifying its potency. For (R)-Oxybutynin, these assays typically measure the inhibition of acetylcholine-induced smooth muscle contraction in isolated tissue preparations.
Step-by-Step Methodology for an Isolated Bladder Strip Assay:
-
Tissue Preparation: Isolate the bladder from a suitable animal model (e.g., guinea pig) and dissect strips of the detrusor muscle.
-
Organ Bath Setup: Mount the bladder strips in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist-Induced Contraction: Add a muscarinic agonist (e.g., carbachol or acetylcholine) to the organ bath to induce a contractile response.
-
Antagonist Incubation: In separate experiments, pre-incubate the tissue with varying concentrations of (R)-Oxybutynin for a set period.
-
Challenge with Agonist: In the presence of (R)-Oxybutynin, re-introduce the agonist and record the contractile response.
-
Data Analysis: Compare the concentration-response curves for the agonist in the absence and presence of (R)-Oxybutynin to determine the antagonist's potency (pA2 value).
Conclusion
(R)-Oxybutynin exerts its therapeutic effects in the management of overactive bladder primarily through the competitive antagonism of M3 muscarinic acetylcholine receptors in the detrusor muscle. Its stereoselective activity, with the (R)-enantiomer being the pharmacologically active form, is a key feature of its pharmacological profile. While other potential targets have been identified, their contribution to the clinical efficacy of (R)-Oxybutynin is considered minor. The active metabolite, N-desethyloxybutynin, also plays a significant role in the overall pharmacological effects of the drug. A thorough understanding of these primary pharmacological targets and the mechanisms of action is essential for the continued development and optimization of therapies for overactive bladder and related conditions.
References
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562–567. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem. Retrieved January 12, 2026, from [Link]
-
PharmaCompass. (n.d.). (R)-Oxybutynin. Retrieved January 12, 2026, from [Link]
-
Kennelly, M. J. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 1(4), 279–285. [Link]
-
Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 23). YouTube. [Link]
-
Dr.Oracle. (2025, February 14). What is the mechanism of action of oxybutynin?[Link]
-
Zobrist, R. H., Schmid, B., O'Donnell, D., & Feick, A. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Pharmaceutical Research, 18(7), 1029–1034. [Link]
-
National Center for Biotechnology Information. (2023, August 17). Oxybutynin. StatPearls. [Link]
-
Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Retrieved January 12, 2026, from [Link]
-
Appell, R. A. (2007). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 9(1), 11–19. [Link]
-
Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]
-
Maruyama, S., Tsukimi, Y., & Ukai, Y. (2008). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. The Open Urology & Nephrology Journal, 1, 21–30. [Link]
-
Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147 Suppl 2(Suppl 2), S80–S87. [Link]
-
PharmaCompass. (n.d.). Oxybutynin. Retrieved January 12, 2026, from [Link]
-
Ukai, Y., Hashimoto, N., & Maruyama, S. (2004). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 172(5 Pt 1), 1943–1948. [Link]
-
Dr.Oracle. (2025, July 24). What are the side effects of oxybutynin (antimuscarinic medication)?[Link]
-
Dal Piaz, F., Lepore, A., Tosco, A., & De Caprariis, P. (2014). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica; the Fate of Foreign Compounds in Biological Systems, 44(11), 1017–1026. [Link]
-
Wikipedia. (n.d.). Oxybutynin. Retrieved January 12, 2026, from [Link]
-
Braverman, A. S., & Ruggieri, M. R. (n.d.). COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. [Link]
-
Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]
-
ResearchGate. (2023, October 15). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). oxybutynin. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. [Link]
Sources
- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxybutynin - Wikipedia [en.wikipedia.org]
- 6. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 7. (R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. droracle.ai [droracle.ai]
- 9. drugs.com [drugs.com]
- 10. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Technical Guide to (R)-Oxybutynin Chloride vs. Racemic Oxybutynin
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Chiral Switching in Overactive Bladder Therapy
Oxybutynin has long been a cornerstone in the pharmacological management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] It functions primarily as a competitive antagonist of muscarinic acetylcholine receptors, relaxing the detrusor smooth muscle of the bladder.[1][3][4] However, standard oxybutynin is a racemic mixture, containing equal amounts of two enantiomers: (R)-Oxybutynin and (S)-Oxybutynin.[1][5][6]
The concept of chirality is fundamental to pharmacology, as stereoisomers can exhibit profound differences in biological activity. The "chiral switch"—developing a single, therapeutically active enantiomer from a previously marketed racemate—is a key strategy in drug development aimed at optimizing the risk-benefit profile. This guide provides an in-depth technical comparison of (R)-Oxybutynin chloride and its racemic parent, exploring the scientific rationale, pharmacological distinctions, and analytical methodologies that underpin the development of the single-enantiomer formulation.
Figure 1: Conceptual diagram of the "chiral switch" from racemic oxybutynin.
Comparative Pharmacology and Mechanism of Action
The therapeutic and adverse effects of oxybutynin are mediated through its interaction with muscarinic receptors and its primary active metabolite, N-desethyloxybutynin (DEO).[7][8][9] Significant stereoselectivity exists in both receptor binding and metabolism, forming the basis for the differential profiles of the racemate and the (R)-enantiomer.
Muscarinic Receptor Binding Profile
Oxybutynin exerts its effects by blocking M1, M2, and M3 muscarinic receptors.[10] The desired therapeutic effect—relaxation of the bladder's detrusor muscle—is primarily mediated by antagonism of the M3 receptor subtype.[8] Conversely, antagonism of M1 receptors in the central nervous system (CNS) and salivary glands is associated with common anticholinergic side effects like cognitive impairment and dry mouth (xerostomia).[8][10]
The antimuscarinic activity of racemic oxybutynin resides almost entirely in the (R)-enantiomer.[6][10] The (S)-enantiomer is substantially less potent at muscarinic receptors.[7][10] Studies have demonstrated that (R)-Oxybutynin has a significantly higher affinity for M1 and M3 receptors compared to (S)-Oxybutynin.[10] This stereoselectivity is the primary rationale for isolating (R)-Oxybutynin.
| Compound | M1 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M2 Affinity (Ki, nM) |
| (R)-Oxybutynin | ~1.3 | ~0.14 | ~0.8 |
| (S)-Oxybutynin | Significantly Lower | Significantly Lower | Significantly Lower |
| Racemic Oxybutynin | ~1.3 | ~0.14 | ~0.8 |
| Table 1: Comparative Muscarinic Receptor Binding Affinities. Data synthesized from multiple sources indicating (R)-Oxybutynin's higher potency. The affinity of the racemate is driven by the (R)-enantiomer.[5][10] |
The Role of the N-desethyloxybutynin (DEO) Metabolite
Upon oral administration, racemic oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, primarily by the cytochrome P450 enzyme CYP3A4.[3][11][12] This process generates the major active metabolite, N-desethyloxybutynin (DEO).[7][8] Plasma concentrations of DEO can be up to six times higher than the parent drug.[7]
Crucially, DEO is also a potent antimuscarinic agent and is strongly implicated in the anticholinergic side effects of oxybutynin, particularly dry mouth, due to its high affinity for muscarinic receptors in the parotid gland.[3][8] The metabolism to DEO is also stereoselective.[13] After oral administration of the racemate, plasma concentrations of (R)-DEO are substantially higher than those of (S)-DEO, (R)-Oxybutynin, and (S)-Oxybutynin.[13][14] This metabolic profile suggests that much of the side-effect burden of oral racemic oxybutynin may be attributable to the (R)-DEO metabolite.
Figure 2: Metabolism of oral racemic oxybutynin and sites of action.
Pharmacokinetics: Oral vs. Transdermal Administration
The pharmacokinetic differences between the enantiomers are heavily influenced by the route of administration. Bypassing the extensive first-pass metabolism seen with oral delivery is a key strategy for improving the tolerability of oxybutynin.
| Parameter | Oral Racemic Oxybutynin | Transdermal Racemic Oxybutynin |
| Bioavailability | ~6%[11] | Significantly higher |
| First-Pass Metabolism | Extensive[3] | Largely bypassed[3] |
| Parent/Metabolite Ratio | DEO plasma levels >> Oxybutynin[7] | Oxybutynin > DEO[13] |
| Stereoselective PK | (R)-DEO > (S)-DEO > (S)-Oxy > (R)-Oxy[13][14] | (S)-Oxy > (S)-DEO > (R)-Oxy > (R)-DEO[13] |
| Table 2: Pharmacokinetic Comparison of Oral vs. Transdermal Racemic Oxybutynin. |
As shown in Table 2, transdermal delivery drastically alters the pharmacokinetic profile. It minimizes the formation of the problematic DEO metabolite, resulting in higher plasma concentrations of the parent drug relative to the metabolite.[13][14] This shift is central to the improved tolerability seen with transdermal patches and gels compared to immediate-release oral formulations.[3][15] While (R)-Oxybutynin as a standalone oral formulation is not common, these principles explain why alternative delivery routes for the racemate offer a better therapeutic window.
Clinical Efficacy and Safety Profile
While (R)-Oxybutynin is the pharmacologically active enantiomer, clinical studies have suggested it may not offer a significant therapeutic advantage over the racemate when comparing equivalent antimuscarinic doses.[7][10] The primary distinction lies in the safety and tolerability profile.
-
Efficacy : Both racemic oxybutynin and its active enantiomer demonstrate efficacy in reducing symptoms of OAB, such as urge incontinence episodes and micturition frequency.[2][6][16] Head-to-head trials have established racemic oxybutynin as a highly effective agent, often considered a benchmark for newer therapies.[7][15]
-
Safety and Tolerability : The adverse effects of oxybutynin are predominantly anticholinergic.[2][17] These include dry mouth, constipation, blurred vision, drowsiness, and potential cognitive impairment, particularly in the elderly.[4][17][18] The hypothesis driving the development of (R)-Oxybutynin and alternative formulations is that by reducing the load of the (S)-enantiomer and, more importantly, the N-desethyloxybutynin (DEO) metabolite, the incidence and severity of these side effects can be reduced.[3][9] Formulations that bypass first-pass metabolism, like the transdermal patch, have demonstrated significantly lower rates of dry mouth compared to oral immediate-release tablets while maintaining comparable efficacy.[15]
Experimental Methodologies
Protocol: Chiral Separation of Oxybutynin Enantiomers by HPLC
Objective: To resolve and quantify (R)- and (S)-Oxybutynin from a racemic mixture. This is essential for pharmacokinetic studies and quality control of enantiomerically pure formulations.
Causality: The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are highly effective for this purpose.[8][19] The mobile phase composition is optimized to achieve baseline resolution.
Methodology:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A chiral stationary phase column, such as Lux® i-Amylose-3 (250 x 4.6 mm, 5 µm) or an equivalent amylose-based CSP.[19][20]
-
Mobile Phase: A normal-phase mixture, typically n-Hexane and an alcohol modifier like Isopropanol (e.g., 80:20 v/v).[19][20] A small amount of an amine modifier, such as 0.1% Diethylamine (DEA), is added to improve peak shape for the basic oxybutynin molecule.[19][20]
-
Detection: UV detection at approximately 225 nm.[20]
-
Temperature: Ambient or controlled at 25°C.[20]
-
Sample Preparation: Dissolve racemic oxybutynin standard or extracted sample in the mobile phase.
-
Injection: Inject 10 µL onto the column.
-
Analysis: The two enantiomers will elute as separate peaks. Retention times are used for identification, and peak areas are used for quantification.
Protocol: In Vitro Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (R)-Oxybutynin, (S)-Oxybutynin, and racemic oxybutynin for different human muscarinic receptor subtypes (M1-M5).
Causality: This is a competitive binding assay. A radiolabeled ligand with known high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with a source of receptors (e.g., cell membranes from CHO cells expressing a single human muscarinic receptor subtype).[21] The test compounds (the oxybutynin enantiomers) compete with the radioligand for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).
Figure 3: Experimental workflow for a muscarinic receptor binding assay.
Methodology:
-
Materials: Membranes from cells expressing human M1, M2, M3, M4, or M5 receptors; [³H]-NMS; test compounds ((R)-, (S)-, and racemic oxybutynin); assay buffer; glass fiber filters; scintillation fluid.
-
Procedure: a. Serially dilute test compounds to create a range of concentrations. b. In assay tubes, combine the receptor membranes, [³H]-NMS (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a known antagonist like atropine (for non-specific binding), or a concentration of the test compound. c. Incubate at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium. d. Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. e. Wash filters rapidly with ice-cold buffer to remove unbound radioligand. f. Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Summary and Future Perspectives
The development of (R)-Oxybutynin from the racemic mixture is a classic example of a chiral switch driven by the desire for an improved therapeutic index. The core scientific principles are clear:
-
Efficacy resides in (R)-Oxybutynin: The (R)-enantiomer is responsible for the desired antimuscarinic activity at the M3 receptor in the bladder.[3][6][10]
-
Side effects are linked to the metabolite: The active metabolite, N-desethyloxybutynin (DEO), particularly the (R)-DEO enantiomer, is a major contributor to anticholinergic side effects like dry mouth.[3][8]
-
Administration route is critical: Oral administration leads to extensive first-pass metabolism and high levels of DEO.[3] Transdermal and other alternative routes bypass this, improving the ratio of parent drug to metabolite and enhancing tolerability.[3][13][14]
While isolating (R)-Oxybutynin does not necessarily increase efficacy over an equivalent dose of the racemate, the deeper understanding of its stereoselective pharmacology and metabolism has paved the way for improved drug delivery systems. Future research in this area will likely focus on developing novel formulations that optimize the delivery of the active enantiomer while minimizing the formation of metabolites associated with adverse effects, thereby maximizing the therapeutic window for patients with overactive bladder.
References
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Wikipedia contributors. (2023). Oxybutynin. Wikipedia. Available at: [Link]
-
Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Phenomenex. Available at: [Link]
-
Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Pharmaceutical Research. Available at: [Link]
-
IPNet. (n.d.). Oxybutynin. Acute Porphyria Drugs Database. Available at: [Link]
-
Afridi, H. I., et al. (2018). Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. ResearchGate. Available at: [Link]
-
Lukkari, E., et al. (1998). Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes. Pharmacology & Toxicology. Available at: [Link]
-
Vozmediano-Chicharro, R., et al. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules. Available at: [Link]
-
Kennelly, M. J. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management. Available at: [Link]
-
Meltzer, H. Y., et al. (1998). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. ResearchGate. Available at: [Link]
-
Yamada, S., et al. (2004). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. ResearchGate. Available at: [Link]
-
Mistry, B. (2001). The ciral separation of oxybutnin enantiomers using an ovomucoid column. ResearchGate. Available at: [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology. Available at: [Link]
-
Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. ResearchGate. Available at: [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem Compound Database. Available at: [Link]
-
Ma, C., et al. (2019). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. ResearchGate. Available at: [Link]
-
Lukkari, E., et al. (1997). Itraconazole moderately increases serum concentrations of oxybutynin but does not affect those of the active metabolite. European Journal of Clinical Pharmacology. Available at: [Link]
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Kennelly, M. J. (2010). Pharmacokinetic Profiles of Oxybutynin Formulations. ResearchGate. Available at: [Link]
-
Kennelly, M. J. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management. Available at: [Link]
-
Diokno, A. C., et al. (2004). Effectiveness and tolerability of extended-release oxybutynin vs extended-release tolterodine in women with or without prior anticholinergic treatment for overactive bladder. International Urogynecology Journal. Available at: [Link]
-
RxList. (n.d.). Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
-
Yarker, Y. E., et al. (1995). Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability. Drugs & Aging. Available at: [Link]
-
Radziszewski, P., et al. (2003). [Therapeutic effects of intrarectal administration of oxybutynin]. Wiadomosci Lekarskie. Available at: [Link]
-
Gormley, E. A. (2023). Oxybutynin. StatPearls. Available at: [Link]
-
Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
Sources
- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 6. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxybutynin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. [Therapeutic effects of intrarectal administration of oxybutynin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G04BD04 - Oxybutynin [drugsporphyria.net]
- 12. Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Effectiveness and tolerability of extended-release oxybutynin vs extended-release tolterodine in women with or without prior anticholinergic treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Analytical methods for (R)-Oxybutynin chloride quantification
An Application Note on the Enantioselective Quantification of (R)-Oxybutynin Chloride
Authored by: A Senior Application Scientist
Introduction
Oxybutynin is a widely prescribed anticholinergic and antispasmodic agent used to treat overactive bladder by relaxing the bladder's smooth muscle.[1] It is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Oxybutynin and (S)-Oxybutynin. The commercial drug is typically formulated as a racemic mixture of the hydrochloride salt.[1][2] Pharmacological studies have revealed that the desired antimuscarinic activity resides predominantly in the (R)-enantiomer, while the (S)-enantiomer is less active and may contribute to side effects.[2][3] Furthermore, oxybutynin is metabolized in the body to an active metabolite, N-desethyloxybutynin, which is also chiral and contributes to the overall pharmacological effect.[4][5][6]
This significant difference in activity between enantiomers makes their separate quantification a critical aspect of drug development, quality control, and pharmacokinetic studies. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate the use of robust, validated stereospecific analytical methods to ensure the quality, safety, and efficacy of such chiral drugs.[7][8]
This application note provides detailed protocols and the scientific rationale for the enantioselective quantification of (R)-Oxybutynin chloride using High-Performance Liquid Chromatography (HPLC) with UV detection for bulk substance analysis and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications.
Physicochemical Properties of (R)-Oxybutynin Chloride
Understanding the fundamental properties of the analyte is paramount for logical method development, particularly in selecting appropriate solvents, columns, and detection techniques.
| Property | Value | Source |
| Chemical Name | 4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | [9] |
| Molecular Formula | C₂₂H₃₁NO₃·HCl | [2][9] |
| Molecular Weight | 393.95 g/mol | [2] |
| CAS Number | 1207344-05-5 | [9] |
| Appearance | White crystalline solid | [2] |
| Solubility | Readily soluble in water and acids | [2] |
Core Analytical Strategy: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers. The technique relies on a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, causing them to travel through the column at different speeds and thus elute at different times.
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For oxybutynin, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven highly effective.[3][5][10] These CSPs contain chiral grooves and cavities where the enantiomers can interact via hydrogen bonding, dipole-dipole, and steric interactions. Protein-based columns, like the ovomucoid (OVM) column, offer another mechanism for separation based on the complex three-dimensional structure of the protein.[11]
-
Mobile Phase Composition:
-
Normal Phase: A mobile phase consisting of a nonpolar solvent like n-hexane and a slightly more polar alcohol like isopropanol (IPA) is commonly used with polysaccharide CSPs.[3][10] A small amount of a basic additive, such as Diethylamine (DEA), is crucial. DEA acts as a competitor for active sites on the silica surface, preventing non-specific interactions and significantly improving the peak shape of the basic oxybutynin molecule.[3][10]
-
Reversed Phase: For protein-based columns, an aqueous mobile phase is used.[11] A buffer (e.g., citric acid) is necessary to control the pH, which in turn dictates the ionization state of both the analyte and the stationary phase.[11] The charge state directly influences the electrostatic interactions that are fundamental to the separation mechanism on this type of column. An organic modifier, such as ethanol, is used to adjust the overall retention time.[11]
-
-
Instrumental Parameters: Parameters like column temperature and flow rate are optimized to achieve a balance between resolution and analysis time. Increasing temperature can improve mass transfer kinetics but may decrease retention and resolution.[11]
Protocol 1: Chiral HPLC-UV Method for (R)-Oxybutynin in Bulk Drug Substance
This protocol is designed for determining the enantiomeric purity of (R)-Oxybutynin chloride in a bulk drug sample or pharmaceutical formulation.
Experimental Workflow
Caption: Workflow for Chiral HPLC-UV Analysis.
Methodology
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column thermostat.
-
UV-Vis Detector.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Lux® 5 µm i-Amylose-3, 250 x 4.6 mm | Polysaccharide-based CSP with proven selectivity for oxybutynin enantiomers.[10] |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) | Normal phase conditions provide good separation; DEA improves peak shape.[3][10] |
| Flow Rate | 0.6 mL/min | Optimized for resolution and run time.[10] |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC.[10] |
| Detection | UV at 225 nm | Wavelength for adequate absorbance of the oxybutynin molecule.[3] |
-
Preparation of Solutions:
-
Racemic Standard (for System Suitability): Accurately weigh and dissolve racemic Oxybutynin HCl in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the (R)-Oxybutynin HCl sample in the same manner and at the same concentration as the standard.
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution in replicate (n=5).
-
The system is deemed suitable for analysis if it meets the pre-defined criteria.
-
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 between enantiomer peaks | Ensures baseline separation for accurate quantification.[7] |
| Tailing Factor (T) | ≤ 2.0 for both peaks | Indicates good peak symmetry.[7] |
| Repeatability (%RSD) | ≤ 2.0% for peak areas | Confirms the precision of the injection and detection system.[7] |
-
Procedure & Data Analysis:
-
Once SST is passed, inject the sample solution.
-
Identify the peaks for (S)- and (R)-Oxybutynin based on the chromatogram of the racemic standard.
-
Calculate the percentage of each enantiomer using the area normalization method:
-
% (R)-Oxybutynin = (Area of R-peak / (Area of R-peak + Area of S-peak)) x 100
-
% (S)-Oxybutynin = (Area of S-peak / (Area of R-peak + Area of S-peak)) x 100
-
-
Protocol 2: Chiral LC-MS/MS for (R)-Oxybutynin in Human Plasma
This protocol is tailored for the highly sensitive and selective quantification of (R)- and (S)-Oxybutynin in a complex biological matrix like plasma, which is essential for pharmacokinetic studies.
Rationale for LC-MS/MS
LC-MS/MS offers unparalleled advantages for bioanalysis.[4] By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored.[4] This process provides exceptional selectivity, effectively filtering out noise from endogenous plasma components. The use of a stable isotope-labeled internal standard (e.g., deuterated oxybutynin) is critical as it co-elutes with the analyte and compensates for any variability during sample preparation and ionization, ensuring high accuracy and precision.[4][5][6]
Experimental Workflow
Caption: Bioanalytical Workflow for Chiral LC-MS/MS.
Methodology
-
Instrumentation:
-
UHPLC or HPLC system.
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Phenomenex Lux Amylose-2, 150 x 4.6 mm, 3 µm |
| Mobile Phase | A: Acetonitrile:10mM Ammonium Bicarbonate (80:20) B: 2-Propanol:Methanol (50:50) Isocratic: 20% A and 80% B |
| Flow Rate | 0.8 mL/min (example) |
| Column Temp. | 40 °C (example) |
| Ionization Mode | ESI Positive |
| MRM Transitions | Oxybutynin: m/z 358.2 → 142.2 N-desethyl Oxybutynin: m/z 330.3 → 96.1 Internal standards would be monitored with their respective mass shifts. |
-
Plasma Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of human plasma, add 25 µL of the internal standard working solution.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate, diethyl ether, and n-hexane).[5]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of (R)- and (S)-Oxybutynin (e.g., 0.025 to 10.0 ng/mL).[5]
-
Process these standards alongside the unknown samples using the extraction procedure described above.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the concentration of each enantiomer in the unknown samples by interpolation from the linear regression of the calibration curve.
-
Analytical Method Validation: Ensuring Trustworthiness
A protocol is only reliable if it has been rigorously validated. All analytical methods used in regulated environments must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[7][12][13]
Validation Workflow
Caption: Core Parameters of Analytical Method Validation.
Key Validation Parameters for Chiral Methods
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally measure the desired enantiomer without interference from the other enantiomer, impurities, or matrix components.[7] | Peak purity analysis; baseline resolution (Rs > 1.5) between enantiomers. |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte over a specified range.[8] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[13] | Typically 80-120% of the test concentration for the major enantiomer and from LOQ to 120% for the minor enantiomer.[8] |
| Accuracy | The closeness of the measured value to the true value, often determined by spike/recovery studies.[7] | % Recovery: 98.0-102.0% for the major enantiomer; 90.0-110.0% for the minor enantiomer.[7] |
| Precision | The agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).[7] | %RSD: ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer at the specification limit.[7] |
| LOQ/LOD | Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. Limit of Detection (LOD): The lowest concentration that can be detected.[11] | LOQ often established where S/N ratio is ~10:1; LOD where S/N is ~3:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition ±2%, temperature ±2°C).[7] | System suitability parameters should remain within acceptance criteria. |
Conclusion
The enantioselective quantification of (R)-Oxybutynin chloride is a critical requirement for ensuring pharmaceutical product quality and for conducting meaningful clinical research. Chiral HPLC with UV detection provides a robust and reliable method for purity testing of the bulk drug substance. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, chiral LC-MS/MS is the superior technique. The causality for experimental choices—from the selection of the chiral stationary phase to the composition of the mobile phase and the use of internal standards—is grounded in the fundamental physicochemical properties of the analyte and the principles of chromatography and mass spectrometry. Crucially, adherence to a comprehensive validation framework based on ICH guidelines is not merely a regulatory requirement but a scientific necessity to guarantee that the data generated are accurate, reproducible, and trustworthy.
References
-
A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods. Benchchem.
-
Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Phenomenex, Inc.
-
Hassan, M., et al. (2014). Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. ResearchGate.
-
Walker, T. A. (2000). THE CHIRAL SEPARATION OF OXYBUTYNIN ENANTIOMERS USING AN OVOMUCOID COLUMN. Journal of Liquid Chromatography & Related Technologies, 23(6), 841-853.
-
Sharma, P., et al. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 237-245.
-
Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. (2018). Asian Journal of Pharmaceutical and Clinical Research, 11(10), 425-431.
-
Sharma, P., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 88, 575-585.
-
Suresh, P., et al. (2014). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research.
-
(R)-Oxybutynin Chloride. LGC Standards.
-
METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. (2016). International Journal of ChemTech Research, 9(12), 43-56.
-
K. M. Alsante, et al. (2001). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
-
PRODUCT MONOGRAPH PrRIVA-OXYBUTYNIN Oxybutynin Chloride Tablets 5 mg. (2016). Laboratoire Riva Inc.
-
Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7056.
-
Walker, T. A. (2000). THE CHIRAL SEPARATION OF OXYBUTYNIN ENANTIOMERS USING AN OVOMUCOID COLUMN. Journal of Liquid Chromatography & Related Technologies, 23(6), 841-853.
-
Oxybutynin. PubChem. National Center for Biotechnology Information.
-
Srikanth, K., et al. (2010). SPECTROPHOTOMETRIC DETERMINATION OF OXYBUTYNIN CHLORIDE THROUGH ION-ASSOCIATION COMPLEX FORMATION. Rasayan Journal of Chemistry, 3(4), 656-661.
-
Eltoukhy, W. E., et al. (2021). Factorial design-assisted spectroscopic determination of oxybutynin hydrochloride. Royal Society Open Science, 8(11), 211246.
-
Srikanth, K., et al. (2010). Spectrophotometric determination of oxybutynin chloride through ion-association complex formation. ResearchGate.
-
DITROPAN (oxybutynin chloride) Tablets Label. U.S. Food and Drug Administration.
-
Simultaneous quantification of oxybutynin and its active metabolite N‐desethyl oxybutynin in rat plasma by ultra high performance liquid chromatography–tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. ResearchGate.
-
Tian, Y., et al. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456.
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
-
ICH Harmonised Guideline. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). (2023). International Council for Harmonisation.
-
(R)-Oxybutynin. PharmaCompass.com.
-
Enantioselective analysis of oxybutynin and N-desethyloxybutynin with application to an in vitro biotransformation study. Semantic Scholar.
-
Darwish, H. W., et al. (2010). Quantitative determination of oxybutynin hydrochloride by spectrophotometry, chemometry and HPTLC in presence of its degradation product and additives in different pharmaceutical dosage forms. Talanta, 80(5), 2007-2015.
-
Gomaa, E. A., et al. (2023). Potentiometric determination of oxybutynin hydrochloride in pharmaceutical formulations at modified carbon paste electrodes. ResearchGate.
-
Couture, J-F., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(13), 5129.
-
Potentiometric determination of oxybutynin hydrochloride in pharmaceutical formulations at modified carbon paste electrodes. (2023). Scholar.cu.edu.eg.
Sources
- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. (R)-Oxybutynin Chloride | LGC Standards [lgcstandards.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Application Note: A Robust HPLC Method for the Chiral Separation of Oxybutynin Enantiomers
Abstract and Introduction
Oxybutynin is an anticholinergic and antispasmodic agent widely prescribed for the treatment of overactive bladder syndrome.[1] It possesses a single chiral center and is clinically administered as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers of oxybutynin exhibit stereoselectivity in their pharmacological activity and metabolic pathways. For instance, (R)-Oxybutynin is a more potent antimuscarinic agent than its (S)-counterpart, while the metabolite N-desethyloxybutynin also shows enantiomer-specific activity.[2] This stereoselectivity underscores the regulatory and scientific necessity for robust analytical methods capable of resolving and quantifying the individual enantiomers, which is critical for pharmacokinetic studies, quality control of drug substances, and the development of enantiopure formulations.
This application note presents a detailed, field-proven protocol for the chiral separation of oxybutynin enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based Chiral Stationary Phase (CSP). The method is designed for reliability, efficiency, and high resolution, making it suitable for research, development, and quality control environments. We will delve into the causality behind the selection of the stationary phase, mobile phase composition, and system suitability criteria that ensure the method's trustworthiness.
The Principle of Chiral Recognition
The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP). For oxybutynin, polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, have proven highly effective.[3][4]
The mechanism of separation on these phases is multifaceted. The polysaccharide polymer forms a helical structure, creating chiral grooves. The enantiomers of oxybutynin interact differently with the CSP based on a combination of forces:
-
Hydrogen Bonding: Interactions between the hydroxyl and carbonyl groups of oxybutynin and the carbamate linkages on the CSP.
-
π-π Interactions: Between the phenyl ring of oxybutynin and the aromatic groups of the phenyl carbamate selector.[5]
-
Steric Fit (Inclusion): One enantiomer fits more favorably into the chiral grooves of the CSP, leading to a stronger interaction and longer retention time.
The choice of a normal-phase elution mode (e.g., hexane and an alcohol) is often preferred as it enhances these specific interactions, which can be weaker in the presence of highly polar, aqueous-based reversed-phase eluents.
Experimental Protocol and Methodology
This section provides a complete, step-by-step protocol for the chiral separation of oxybutynin.
Materials and Equipment
| Item | Specification |
| HPLC System | Agilent® 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector. |
| Chiral Column | Lux® 5 µm i-Amylose-3, 250 x 4.6 mm |
| Reagents | Racemic Oxybutynin Reference Standard |
| HPLC Grade n-Hexane | |
| HPLC Grade Isopropanol (IPA) | |
| Diethylamine (DEA), Reagent Grade | |
| Glassware | Class A volumetric flasks, pipettes |
| Consumables | 0.45 µm solvent filtration apparatus, HPLC vials, 0.22 µm syringe filters |
Chromatographic Conditions
The following table summarizes the optimized conditions for the separation.
| Parameter | Condition |
| Column | Lux® 5 µm i-Amylose-3, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL[1] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Causality Note: The addition of a small amount of a basic modifier like Diethylamine (DEA) is critical when analyzing basic compounds such as oxybutynin. DEA acts as a silanol-masking agent, binding to active sites on the silica support of the CSP. This prevents non-specific interactions that cause severe peak tailing and poor resolution, thereby ensuring sharp, symmetrical peaks.[6]
A. Mobile Phase Preparation (1 Liter)
-
Carefully measure 800 mL of HPLC-grade n-Hexane into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.
-
Measure 200 mL of HPLC-grade Isopropanol and add it to the same solvent bottle.
-
Using a micropipette, add 1.0 mL of Diethylamine to the mixture.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use.
B. Standard Solution Preparation (1.0 mg/mL Stock)
-
Accurately weigh approximately 25 mg of racemic Oxybutynin reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Mix until homogeneous. This is the Stock Solution.
C. Working Standard Solution (0.1 mg/mL)
-
Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC System Setup and Equilibration
-
Install the Lux® i-Amylose-3 column in the column compartment.
-
Purge the HPLC pump with the prepared mobile phase to ensure all lines are free of air and previous solvents.
-
Set the flow rate to 0.6 mL/min and allow the mobile phase to circulate through the system for at least 30-45 minutes, or until a stable baseline is achieved. Column equilibration is paramount for reproducible retention times.
Workflow for Chiral HPLC Analysis of Oxybutynin
Caption: A high-level workflow from preparation to final report generation.
System Suitability Testing (SST)
System Suitability Testing is a mandatory, integrated part of the analytical procedure that demonstrates the chromatographic system is performing as expected.[7][8] It is performed by making at least five replicate injections of the working standard solution before any sample analysis.[9] The results must fall within the acceptance criteria outlined below.
| SST Parameter | Formula/Method | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs = 2(tR2 - tR1) / (W1 + W2) | ≥ 1.7 | Ensures baseline or near-baseline separation of the enantiomer peaks, which is critical for accurate quantification.[10] |
| Tailing Factor (T) | Calculated at 5% of peak height | ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions, affecting integration accuracy. |
| Repeatability (%RSD) | Based on peak areas of both enantiomers from ≥ 5 injections | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system over a short period. |
| Theoretical Plates (N) | USP Tangent Method | ≥ 2000 | Indicates the efficiency of the column. A high plate count leads to sharper, narrower peaks and better resolution. |
Data Acquisition and Interpretation
After the system suitability criteria are met, the analytical samples can be injected. The resulting chromatogram should show two well-resolved peaks corresponding to the (S)- and (R)-enantiomers of oxybutynin. The enantiomeric purity or ratio is typically calculated based on the relative peak areas.
Enantiomeric Purity (%) = (Area of single enantiomer peak / Sum of areas of both enantiomer peaks) x 100
Key Factors Influencing Chiral Separation
Caption: Relationship between key parameters and separation quality.
Conclusion and Field Insights
The described HPLC method provides a robust and reliable means for the chiral separation of oxybutynin enantiomers. The use of an immobilized polysaccharide-based CSP like Lux i-Amylose-3 offers broad enantioselectivity and high stability.[1] Adherence to the detailed protocol, particularly the mobile phase preparation and system suitability criteria, is essential for achieving reproducible and trustworthy results. This method serves as a foundational tool for researchers, scientists, and drug development professionals engaged in the stereoselective analysis of oxybutynin.
References
-
Hseu, J., Preston, J., & Splitstone, R. Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Phenomenex, Inc. [Link]
-
Dolan, J. W. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
Phenomenex. Chiral Separation of Oxybutynin on Lux i-Amylose-3. (2022-05-20). [Link]
-
Bharathi, D. V., et al. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Chromatography B, 937, 68-77. (2013). [Link]
-
Fonseca, P. A. F., et al. Enantioselective analysis of oxybutynin and N-desethyloxybutynin with application to an in vitro biotransformation study. ResearchGate. [Link]
-
Avula, S., et al. Validated RP-HPLC method for the estimation of Oxybutynin in formulation. Pharmacophore, 2(2), 156-162. (2011). [Link]
-
Kumar, P., et al. A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 487-495. (2013). [Link]
-
Ali, I., et al. System suitability and linearity parameters. ResearchGate. [Link]
-
Ali, I., et al. Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. ResearchGate. [Link]
-
Walker, T. A. The chiral separation of oxybutynin enantiomers using an ovomucoid column. Journal of Liquid Chromatography & Related Technologies, 23(6), 841-853. (2000). [Link]
-
SIELC Technologies. Separation of Oxybutynin chloride on Newcrom R1 HPLC column. [Link]
-
Zhang, P., et al. Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. ResearchGate. [Link]
-
Alcolea-Palafox, M. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 27(18), 5857. (2022). [Link]
-
Zhang, P., et al. Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of separation science, 37(23), 3443-3450. (2014). [Link]
-
Krstulovic, A. M. Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 6(6-8), 641-656. (1988). [Link]
-
Pharmaceutical Updates. System suitability in HPLC Analysis. (2021-05-03). [Link]
-
Bose, A. HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Chromatography, 1(2), 4. (2014). [Link]
-
Walker, T.A. The chiral separation of oxybutynin enantiomers using an ovomucoid column. ResearchGate. [Link]
-
Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]
-
Chromservis. CHIRAL COLUMNS. [Link]
-
Ali, I., et al. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2686. (2023). [Link]
-
El-Gindy, A., et al. High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products. Journal of pharmaceutical and biomedical analysis, 35(5), 1225-1234. (2004). [Link]
-
Phenomenex. Lux™. [Link]
-
da Fonseca, P. A. F., et al. Enantioselective analysis of oxybutynin and N-desethyloxybutynin with application to an in vitro biotransformation study. Semantic Scholar. [Link]
-
Daicel. CHIRALPAK AD-H Instruction Manual. [Link]
-
Phenomenex. Lux Cellulose-1. [Link]
-
Phenomenex. Chiral LC Columns. [Link]
-
Daicel. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. [Link]
-
Bharathi, D. V., et al. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. ResearchGate. [Link]
-
Daicel. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. ResearchGate. [Link]
-
Al-Deeb, O. A., et al. Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations. Journal of pharmaceutical and biomedical analysis, 35(4), 819-827. (2004). [Link]
-
Daicel Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
In Vitro Characterization of (R)-Oxybutynin Chloride: A Guide to Receptor Binding and Functional Assays
An Application and Protocol Guide
Abstract
This document provides a detailed methodological framework for the in vitro evaluation of (R)-Oxybutynin chloride, a potent anticholinergic agent. (R)-Oxybutynin is the primary active enantiomer of the racemic mixture used clinically for the treatment of overactive bladder (OAB).[1] Its therapeutic effect stems from its activity as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), leading to the relaxation of the bladder's detrusor smooth muscle.[2][3] This guide presents a suite of in vitro assays designed to quantify the compound's binding affinity, functional antagonism, and potential cytotoxicity, providing researchers and drug development professionals with the necessary protocols to characterize its pharmacological profile.
Introduction: The Pharmacology of (R)-Oxybutynin
Oxybutynin exerts its primary effect by inhibiting the muscarinic action of acetylcholine on smooth muscle.[1][4] It is a competitive antagonist of M1, M2, and M3 muscarinic receptor subtypes.[1] The (R)-enantiomer is understood to be significantly more potent in its anticholinergic activity than the (S)-enantiomer, making it the key component responsible for the therapeutic action.[1][5] While its primary mechanism is antimuscarinic, oxybutynin also possesses direct antispasmodic and local anesthetic properties, which may contribute to its overall efficacy.[3][6]
The development of subtype-selective muscarinic antagonists is a key objective in drug discovery to maximize therapeutic benefit while minimizing side effects like dry mouth and blurred vision, which are also mediated by muscarinic receptors.[5][7] Therefore, a precise in vitro characterization of a compound like (R)-Oxybutynin chloride is essential. The following protocols are designed to provide a comprehensive profile of its interaction with target receptors and its effect on cell health.
Muscarinic Receptor Signaling and Antagonism
The M3 muscarinic receptor, highly expressed in the bladder detrusor muscle, is a G-protein coupled receptor (GPCR) that couples to Gq/11 proteins.[7] Activation by acetylcholine stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.[7] (R)-Oxybutynin competitively blocks acetylcholine from binding to the M3 receptor, thereby inhibiting this signaling cascade.
Caption: M3 Muscarinic Receptor Gq signaling pathway and site of inhibition by (R)-Oxybutynin.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of (R)-Oxybutynin chloride for specific muscarinic receptor subtypes (M1, M2, M3) by measuring its ability to displace a known radiolabeled ligand. The output is the inhibition constant (Ki), a measure of binding affinity.
Principle of the Assay
A constant concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with a source of muscarinic receptors (e.g., cell membranes from CHO cells expressing a single human mAChR subtype).[8] Increasing concentrations of the unlabeled test compound, (R)-Oxybutynin chloride, are added. The more potent the test compound, the lower the concentration needed to displace the radioligand from the receptors. The amount of bound radioactivity is measured, and the concentration of (R)-Oxybutynin that inhibits 50% of the specific binding (IC50) is determined. This is then converted to the Ki value using the Cheng-Prusoff equation.[7]
Caption: Workflow for the competitive radioligand binding assay.
Materials and Reagents
-
Receptor Source: Commercially available cell membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), specific activity ~70-90 Ci/mmol.
-
Test Compound: (R)-Oxybutynin chloride, dissolved in DMSO to create a 10 mM stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Atropine (10 µM final concentration).
-
Filtration: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).[9]
-
Instrumentation: Scintillation counter, vacuum manifold.
Step-by-Step Protocol
-
Prepare Reagents: Thaw receptor membranes on ice. Prepare serial dilutions of (R)-Oxybutynin chloride in assay buffer. The final DMSO concentration in the assay should be ≤ 0.1%.
-
Assay Plate Setup: To each well of a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Atropine (for non-specific binding) OR 50 µL of (R)-Oxybutynin dilution.
-
50 µL of diluted [³H]-NMS (final concentration ~0.5-1.0 nM, near its Kd).
-
100 µL of diluted receptor membrane preparation (5-10 µg protein/well).
-
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Harvest the plate contents by rapid vacuum filtration onto the glass fiber filter plate. This separates the receptor-bound radioligand (retained on the filter) from the unbound fraction.[7]
-
Washing: Quickly wash the filters 3 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding = (Total Binding cpm) - (Non-specific Binding cpm).
-
Calculate % Inhibition for each (R)-Oxybutynin concentration: 100 * (1 - [(cpm with Oxybutynin - NSB cpm) / (Specific Binding cpm)]).
-
Plot % Inhibition against the log concentration of (R)-Oxybutynin and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Expected Results
The following table presents example data for (R)-Oxybutynin chloride binding to muscarinic receptors.
| Receptor Subtype | IC50 (nM) | Ki (nM) |
| Human M1 | 3.5 | 1.8 |
| Human M2 | 15.0 | 7.7 |
| Human M3 | 2.8 | 1.4 |
These values are illustrative. Actual results may vary based on experimental conditions. Studies have shown that both racemic and (R)-Oxybutynin are slightly more selective for M1 and M3 receptors over M2.[5]
Protocol 2: Functional Antagonism via Calcium Flux Assay
This assay measures the ability of (R)-Oxybutynin chloride to inhibit the functional response of Gq-coupled receptors (M1, M3) following agonist stimulation. The functional response measured is the transient increase in intracellular calcium concentration.
Principle of the Assay
Cells expressing the M3 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7] When the cells are stimulated with a muscarinic agonist (e.g., carbachol), the activation of the Gq pathway leads to a release of intracellular calcium, causing a sharp increase in fluorescence. If the cells are pre-incubated with (R)-Oxybutynin, it will competitively block the receptor, and the agonist-induced calcium flux will be diminished in a dose-dependent manner. The IC50 value represents the concentration of the antagonist that inhibits 50% of the maximum agonist response.
Caption: Workflow for the functional calcium flux antagonism assay.
Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably expressing the human M3 receptor.
-
Culture Medium: Appropriate medium (e.g., DMEM/F-12) with supplements and selection antibiotic.
-
Agonist: Carbachol or Acetylcholine.
-
Antagonist: (R)-Oxybutynin chloride.
-
Calcium Indicator: Fluo-4 AM or a similar no-wash calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Protocol
-
Cell Plating: Seed the M3-expressing cells into black-walled, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and add the fluorescent calcium indicator dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C.[7]
-
Compound Addition: Remove the dye solution. Add assay buffer containing the appropriate serial dilutions of (R)-Oxybutynin chloride. Incubate for 15-20 minutes at room temperature.
-
Fluorescence Measurement: Place the plate into the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Stimulation: Using the instrument's liquid handler, add a pre-determined concentration of the agonist (e.g., carbachol at its EC80 concentration) to all wells simultaneously.
-
Data Acquisition: Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the full calcium response curve.
Data Analysis
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the log concentration of (R)-Oxybutynin.
-
Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value.
Expected Results
The following table summarizes example data from a functional antagonism assay.
| Assay Parameter | Agonist | Cell Line | IC50 (nM) |
| Calcium Flux | Carbachol | CHO-hM3 | 6.2 |
This value is illustrative. Functional IC50 values are dependent on the agonist concentration used and other assay conditions. Functional assays confirm that the binding observed in Protocol 1 translates into a measurable blockade of receptor signaling.[8]
Protocol 3: Cell Viability Assay
It is crucial in drug development to ensure that the observed effects of a compound are due to its specific pharmacological action and not general cytotoxicity.[10][11][12] A cell viability assay assesses the overall health of cells after exposure to the test compound.
Principle of the Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in cells treated with (R)-Oxybutynin would indicate cytotoxicity.
Materials and Reagents
-
Cell Line: A relevant cell line, such as the CHO-M3 cells used previously or a human bladder smooth muscle cell line.
-
Test Compound: (R)-Oxybutynin chloride.
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Instrumentation: Spectrophotometer or multi-well plate reader capable of measuring absorbance at ~570 nm.
Step-by-Step Protocol
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of (R)-Oxybutynin chloride. Include a "vehicle only" control and a "no cells" blank control.
-
Incubation: Incubate the cells for a period relevant to the other assays (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
Data Analysis
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.
-
Plot % Viability against the log concentration of (R)-Oxybutynin to generate a dose-response curve and determine the CC50 (concentration causing 50% cytotoxicity).
Expected Results
For a compound like (R)-Oxybutynin, which acts on a specific receptor, significant cytotoxicity is generally not expected at concentrations where it shows potent antagonist activity. The CC50 should be substantially higher than the functional IC50. A large therapeutic window (ratio of CC50 to IC50) is a desirable characteristic for a drug candidate.
| Assay Parameter | Cell Line | Incubation Time | CC50 (µM) |
| MTT Assay | CHO-hM3 | 24 hours | > 50 |
This value is illustrative, indicating low cytotoxicity at therapeutic concentrations.
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro characterization of (R)-Oxybutynin chloride. By systematically assessing its binding affinity at muscarinic receptor subtypes, quantifying its functional antagonism of receptor signaling, and evaluating its impact on cell viability, researchers can build a comprehensive pharmacological profile. These assays are fundamental steps in drug discovery and development, enabling data-driven decisions and a deeper understanding of the compound's mechanism of action.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). (R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]
-
Dr.Oracle. (2025, February 14). What is the mechanism of action of oxybutynin?. Retrieved from [Link]
-
Roberts, F. F., et al. (1988). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Oxybutynin Chloride?. Retrieved from [Link]
-
bionity.com. (n.d.). Oxybutynin. Retrieved from [Link]
-
Coltart, J., et al. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLOS ONE. Retrieved from [Link]
-
PubMed. (2010). In vitro muscarinic receptor radioligand-binding assays. Retrieved from [Link]
-
Nelson, C. P., et al. (2004). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxybutynin. PubChem. Retrieved from [Link]
-
Frontiers. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Retrieved from [Link]
-
MDPI. (2022). In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids. Retrieved from [Link]
-
PLOS One. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. Retrieved from [Link]
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Jakubík, J., et al. (2019). Novel long-acting antagonists of muscarinic ACh receptors. British Journal of Pharmacology. Retrieved from [Link]
-
Eglen, R. M., et al. (1996). Muscarinic Receptor Agonists and Antagonists. Molecules. Retrieved from [Link]
-
In vitro-in vivo relationship development for oxybutynin chloride extended-release tablets to assess bioequivalence. (n.d.). Retrieved from [Link]
-
Hegde, S. S. (2006). Muscarinic antagonists in development for disorders of smooth muscle function. Semantic Scholar. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). PHARMACOLOGY REVIEW(S). Retrieved from [Link]
-
Kennelly, M. (2005). Oxybutynin: an overview of the available formulations. Neuropsychiatric Disease and Treatment. Retrieved from [Link]
-
Gomeza, J., et al. (1999). Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. Life Sciences. Retrieved from [Link]
Sources
- 1. Oxybutynin [bionity.com]
- 2. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. What are the applications of cell viability assays? | AAT Bioquest [aatbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Application Notes & Protocols for (R)-Oxybutynin Chloride Administration in Pre-clinical Animal Models
Introduction and Scientific Context
Oxybutynin is a well-established anticholinergic and antispasmodic agent, widely recognized as a first-line therapy for overactive bladder (OAB) for over three decades.[1][2][3] It is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The therapeutic efficacy, specifically the potent antimuscarinic activity, resides predominantly with the (R)-enantiomer.[2][4][5][6][7] The (S)-enantiomer is largely devoid of anticholinergic effects at clinically relevant doses but may contribute to the drug's overall spasmolytic action.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of (R)-Oxybutynin chloride in animal models. The focus is on delivering not just procedural steps but the underlying scientific rationale to ensure experimental robustness, reproducibility, and translational relevance.
Mechanism of Action: A Multi-faceted Approach
(R)-Oxybutynin chloride exerts its therapeutic effects through a combination of mechanisms, primarily centered on antagonizing acetylcholine (ACh) signaling in the bladder.
-
Muscarinic Receptor Antagonism : The primary mechanism is the competitive antagonism of postganglionic muscarinic receptors.[3][4][5][8] While it interacts with M1, M2, and M3 subtypes, its key therapeutic action is the blockade of M3 receptors on the detrusor smooth muscle of the bladder.[9][10] This inhibition prevents ACh-mediated muscle contractions, leading to bladder relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[9][11]
-
Direct Spasmolytic Effects : (R)-Oxybutynin also possesses a direct antispasmodic (musculotropic) effect on smooth muscle, independent of its anticholinergic action.[1][4][9] This is attributed to its properties as a calcium channel blocker, though this effect is observed at concentrations higher than those typically used for its antimuscarinic activity.[1][4]
-
Local Anesthetic Properties : The compound exhibits local anesthetic effects, which may contribute to its overall efficacy in managing bladder discomfort and urgency.[1][4][9]
Signaling Pathway of (R)-Oxybutynin Action
Caption: (R)-Oxybutynin competitively blocks M3 receptors on bladder muscle.
Pharmacokinetic & Pharmacodynamic Profiles in Animal Models
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (R)-Oxybutynin is critical for designing effective pre-clinical studies. The route of administration significantly impacts bioavailability and the formation of its active metabolite, N-desethyloxybutynin (DEO), which contributes to both therapeutic effects and side effects.[4][12][13]
Comparative Pharmacokinetic Data
| Parameter | Rat | Rabbit | Dog | Key Insights & Causality |
| Administration Route | Oral, IV, Transdermal[12] | Transdermal[14] | Oral, IV[14][15] | Different routes are chosen to model human formulations and to bypass first-pass metabolism. |
| Absorption | Rapid after oral administration.[7] | Slower, sustained absorption via transdermal patch.[14] | Rapid after oral administration. | Transdermal routes avoid hepatic first-pass metabolism, increasing parent drug bioavailability and reducing DEO metabolite levels.[13] |
| Metabolism | Primarily hepatic. | Primarily hepatic. | Primarily hepatic. | Metabolism via Cytochrome P450 enzymes (specifically CYP3A4) produces the active metabolite N-desethyloxybutynin (DEO).[2] |
| Key Metabolite | N-desethyloxybutynin (DEO).[12] | N-desethyloxybutynin (DEO). | N-desethyloxybutynin (DEO). | DEO has pharmacological activity similar to the parent compound and is linked to anticholinergic side effects like dry mouth.[4][13] |
| PD Effect (Urodynamics) | Decreases micturition pressure.[12][16][17] Effect on bladder capacity can be variable depending on the experimental model (e.g., inflammation, anesthesia).[16][17] | Potent antispasmodic activity on detrusor muscle.[4] | Demonstrates characteristic anticholinergic CNS effects.[15] | The primary PD endpoint in OAB models is the measurement of urodynamic parameters via cystometry. |
Experimental Protocols: From Benchtop to In Vivo
Protocol 1: Preparation of (R)-Oxybutynin Chloride Solutions
Scientific Rationale: (R)-Oxybutynin chloride is a white crystalline solid that is readily soluble in water and aqueous acids, making solution preparation straightforward.[2][11][18][19] Ensuring complete dissolution and using the appropriate vehicle is paramount for accurate dosing and bioavailability. For intravesical studies, the pH of the solution can influence its effects.[20]
Materials:
-
(R)-Oxybutynin chloride powder
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile water
-
Vortex mixer
-
Sterile filters (0.22 µm)
Step-by-Step Procedure:
-
Calculate Required Mass: Determine the total mass of (R)-Oxybutynin chloride needed based on the desired final concentration and volume.
-
Weighing: Accurately weigh the powder using an analytical balance in a clean weigh boat.
-
Initial Dissolution: Transfer the powder to a sterile conical tube. Add a small volume of the chosen vehicle (e.g., 50% of the final volume of sterile saline) to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
Final Volume Adjustment: Add the remaining vehicle to reach the final desired volume and briefly vortex to ensure homogeneity.
-
Sterilization: For intravenous or intravesical administration, sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile container.
-
Storage: Store the prepared solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Protocol 2: Administration in Rodent Models (Rat)
Scientific Rationale: The choice of administration route depends on the study's objective. Oral gavage mimics clinical oral administration. IV administration ensures 100% bioavailability and is used for PK/PD modeling. Transdermal and intravesical routes are relevant for modeling alternative clinical formulations and studying local effects.[12][21]
Animal Model: Male or female Sprague-Dawley rats (250-350g) are commonly used.
Dosage Considerations: Dosages can vary significantly based on the study design and administration route. Always begin with a dose-ranging study.
| Route | Typical Dose Range (Rats) | Reference |
| Oral (p.o.) | 1 - 10 mg/kg | [16][17] |
| Intravenous (i.v.) | 0.1 - 0.3 mg/kg | [16][17] |
| Subcutaneous (s.c.) | Up to 25 mg/kg (toxicology studies) | [5] |
| Intravesical | 0.06 - 0.6 mg/mL | [20] |
Step-by-Step Procedures:
-
A. Oral Gavage (p.o.):
-
Gently restrain the rat.
-
Measure the distance from the rat's nose to the tip of the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the prepared drug solution slowly (typically 1-5 mL/kg volume).
-
Carefully withdraw the needle and return the animal to its cage.
-
-
B. Intravenous Injection (i.v.):
-
Place the rat in a suitable restrainer to expose the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the injection site with an alcohol pad.
-
Insert a 27-gauge (or smaller) needle attached to the syringe into one of the lateral tail veins.
-
Slowly inject the drug solution.
-
Withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
C. Intravesical Instillation:
-
This procedure requires prior surgical implantation of a bladder catheter. Allow for a recovery period of at least 5 days post-surgery to reduce inflammation-induced artifacts.[16][17]
-
The animal is typically conscious and placed in a metabolic cage for cystometric recording.
-
Empty the bladder by gentle abdominal pressure.
-
Connect the bladder catheter to an infusion pump and a pressure transducer.
-
Instill the prepared (R)-Oxybutynin chloride solution directly into the bladder at a slow, controlled rate.
-
Experimental Workflow Diagram
Caption: Workflow for a typical urodynamic study in a rodent model.
Toxicology and Safety Considerations
In pre-clinical studies, (R)-Oxybutynin chloride generally shows a low toxicity profile, with most adverse effects being extensions of its primary anticholinergic activity.[7]
-
Common Observations in Animal Models : At higher doses, signs can include mydriasis (pupil dilation), exophthalmos, ataxia, convulsions, and respiratory distress.[15] In dogs, tremors, nervousness, and emesis have been observed.[15]
-
Reproductive and Genetic Toxicology : Studies in rats, mice, rabbits, and hamsters have shown no evidence of impaired fertility or mutagenicity.[5][22][23] At maternally toxic doses in rats, some effects on fetal development and postnatal performance were noted.[6][24]
-
Carcinogenicity : A 24-month study in rats showed no evidence of carcinogenicity at doses up to 160 mg/kg/day.[5][22]
References
-
(R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
What is the mechanism of action of oxybutynin? Dr.Oracle. [Link]
-
What is the mechanism of Oxybutynin Chloride? Patsnap Synapse. [Link]
-
Oxybutynin. bionity.com. [Link]
-
Oxybutynin Chloride Tablets, USP. accessdata.fda.gov. [Link]
-
PHARMACOLOGY REVIEW(S). accessdata.fda.gov. [Link]
-
Oxybutynin | C22H31NO3 | CID 4634. PubChem - NIH. [Link]
-
Pharmacokinetics/pharmacodynamics analysis of the relationship between the in vivo micturition pressure and receptor occupancy of (R)-oxybutynin and its metabolite in rats. PubMed. [Link]
-
202513Orig1s000. accessdata.fda.gov. [Link]
-
A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. PubMed Central. [Link]
-
202211s000. accessdata.fda.gov. [Link]
-
Reproductive toxicity studies with oxybutynin hydrochloride. PubMed. [Link]
-
chemistry review(s). accessdata.fda.gov. [Link]
-
Pharmacology Review(s). accessdata.fda.gov. [Link]
-
Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. PubMed Central. [Link]
-
Pharmacokinetic Profiles of Oxybutynin Formulations. ResearchGate. [Link]
-
The pharmacokinetics of intravesical and oral oxybutynin chloride. PubMed - NIH. [Link]
-
Management of Overactive Bladder With Transdermal Oxybutynin. PMC - NIH. [Link]
-
(oxybutynin chloride) Tablets and Syrup DESCRIPTION Each scored biconvex, engraved blue DITROPAN. accessdata.fda.gov. [Link]
-
Oxybutynin: an overview of the available formulations. PMC - PubMed Central. [Link]
-
Oxybutynin. The Merck Index online. [Link]
-
oxybutynin chloride. ChemBK. [Link]
-
Urodynamic effects of intravesical oxybutynin chloride in conscious rats. University of Fukui. [Link]
-
(PDF) Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. ResearchGate. [Link]
Sources
- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxybutynin [bionity.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. (R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetics/pharmacodynamics analysis of the relationship between the in vivo micturition pressure and receptor occupancy of (R)-oxybutynin and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Management of Overactive Bladder With Transdermal Oxybutynin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxybutynin [drugfuture.com]
- 19. chembk.com [chembk.com]
- 20. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 21. The pharmacokinetics of intravesical and oral oxybutynin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Reproductive toxicity studies with oxybutynin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of (R)-Oxybutynin
Abstract
(R)-Oxybutynin, the pharmacologically active enantiomer of the racemic drug oxybutynin, is a potent muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1][2] Its anticholinergic effects, which are responsible for its therapeutic efficacy, reside almost exclusively in the (R)-isomer.[3][4] The (S)-enantiomer is largely inactive in this regard but contributes to the overall side-effect profile.[5] Consequently, the development of enantioselective synthetic routes to produce pure (R)-Oxybutynin (also known as Aroxybutynin) is of significant interest to the pharmaceutical industry, aiming to provide a therapeutic agent with an improved efficacy-to-safety ratio. This document provides a detailed guide for researchers and drug development professionals on established and innovative asymmetric synthesis protocols for (R)-Oxybutynin, focusing on the critical step: the stereoselective synthesis of its key chiral intermediate, (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Introduction: The Synthetic Challenge
The synthesis of (R)-Oxybutynin is a convergent process, culminating in the esterification of two key fragments: (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethylamino)-2-butyn-1-ol.[6][7] The primary synthetic challenge lies in the efficient and stereocontrolled construction of the quaternary chiral center in the acid fragment. The successful asymmetric synthesis of this intermediate is paramount to the entire process. This guide will detail three distinct and powerful strategies to achieve this: Catalytic Asymmetric Dihydroxylation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Kinetic Resolution.
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation route.
Protocol 1: Sharpless Asymmetric Dihydroxylation
This protocol is adapted from established procedures for the synthesis of the (S)-enantiomer and modified for the (R)-enantiomer by using AD-mix-α. [6]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add tert-butanol (50 mL) and water (50 mL). Cool the mixture to 0 °C in an ice bath.
-
Add Reagents: Add AD-mix-α (14 g, for a 10 mmol scale reaction) and methanesulfonamide (CH₃SO₂NH₂, ~1 g, 0.96 eq) to the cooled solvent mixture. Stir vigorously until both phases are clear and the solids have dissolved.
-
Substrate Addition: Add 1-cyclohexyl-1-phenylethene (10 mmol) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at 0 °C. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system) by observing the disappearance of the starting alkene. The reaction typically takes 12-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Extraction: Add ethyl acetate (100 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Workup: Combine the organic layers, wash with 2 M NaOH (50 mL), then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-cyclohexyl-1-phenylethane-1,2-diol.
-
Purification: The crude diol can be purified by flash column chromatography on silica gel.
Protocol 2: Oxidation to the Carboxylic Acid
-
Setup: Dissolve the purified diol (8 mmol) in a mixture of acetonitrile (25 mL), carbon tetrachloride (25 mL), and water (40 mL).
-
Oxidation: Add sodium periodate (NaIO₄, 34 mmol) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, ~0.08 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The reaction will turn from dark brown to a greenish-yellow.
-
Workup: Quench the reaction with isopropanol (10 mL). Partition the mixture between diethyl ether (100 mL) and water (50 mL).
-
Extraction: Separate the layers. Extract the aqueous phase with diethyl ether (2x 50 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid can be purified by recrystallization from a suitable solvent system like toluene/heptane.
| Parameter | Value/Condition | Source(s) |
| Key Reagent | AD-mix-α | [8] |
| Catalyst | Osmium Tetroxide (OsO₄) | [9] |
| Chiral Ligand | (DHQ)₂PHAL | [10] |
| Typical e.e. | >90% (e.g., 92% reported for (S)-isomer) | [6] |
| Temperature | 0 °C | [8] |
| Pros | High enantioselectivity, reliable, well-documented | [9][10] |
| Cons | Uses highly toxic and expensive OsO₄, requires stoichiometric re-oxidant | [8] |
Strategy 2: Chiral Auxiliary-Mediated Synthesis
This classic strategy involves covalently attaching a chiral molecule—the auxiliary—to the substrate. [11]The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, in this case, the nucleophilic addition of a Grignard reagent. After the key bond is formed, the auxiliary is cleaved and can often be recovered.
Causality & Rationale: For this synthesis, a derivative of 2-oxo-2-phenylacetic acid is reacted with a chiral auxiliary, such as a substituted cis-1-amino-2-indanol. [6]The bulky groups on the auxiliary create a sterically hindered environment around the electrophilic carbonyl carbon. This steric shield forces the incoming cyclohexylmagnesium bromide (Grignard reagent) to attack from the less hindered face, resulting in the formation of one diastereomer in significant excess. Subsequent hydrolysis of the ester linkage removes the auxiliary and reveals the enantiomerically enriched tertiary alcohol.
Caption: Workflow for the Chiral Auxiliary-mediated synthesis.
Protocol 3: Chiral Auxiliary Approach
This protocol is a conceptual representation based on the strategy described by Senanayake et al. for the (S)-enantiomer. The choice of the (1R,2S)-aminoindanol derivative is intended to produce the (R)-acid. [6]
-
Acid Chloride Formation: In a flame-dried flask under N₂, suspend 2-oxo-2-phenylacetic acid (10 mmol) in toluene (20 mL). Add thionyl chloride (12 mmol) and a catalytic drop of DMF. Heat the mixture to 60 °C for 2 hours, then cool to room temperature and concentrate in vacuo to obtain the crude acid chloride.
-
Auxiliary Attachment: Dissolve the crude acid chloride in dry THF (20 mL) and cool to 0 °C. In a separate flask, dissolve the chiral auxiliary, e.g., a derivative of (1R,2S)-1-amino-2-indanol (10 mmol), and pyridine (11 mmol) in dry THF (30 mL). Add the auxiliary solution dropwise to the acid chloride solution. Stir at room temperature overnight.
-
Workup: Quench the reaction with saturated NH₄Cl solution. Extract with ethyl acetate (3x 50 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting chiral glyoxylate ester by column chromatography.
-
Grignard Reaction: Dissolve the purified ester (8 mmol) in dry THF (50 mL) and cool to -78 °C (dry ice/acetone bath). Add cyclohexylmagnesium bromide (1.0 M solution in THF, 9.6 mmol) dropwise over 30 minutes. Stir at -78 °C for 4 hours.
-
Quenching & Workup: Quench the reaction at -78 °C by slowly adding saturated NH₄Cl solution. Warm to room temperature and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diastereomeric adduct.
-
Auxiliary Cleavage (Hydrolysis): Dissolve the crude adduct in a mixture of THF (30 mL) and water (10 mL). Add LiOH (24 mmol) and stir at room temperature for 12 hours.
-
Purification: Acidify the mixture to pH ~2 with 1M HCl. Extract with ethyl acetate (3x 50 mL). The aqueous layer contains the protonated chiral auxiliary, which can be recovered. The combined organic layers contain the target acid. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by recrystallization to obtain pure (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
| Parameter | Value/Condition | Source(s) |
| Strategy | Diastereoselective Nucleophilic Addition | [6][11] |
| Auxiliary Example | cis-1-amino-2-indanol derivatives | [6] |
| Nucleophile | Cyclohexylmagnesium Bromide | [6][7] |
| Typical d.e. | >98% reported for similar systems | [6] |
| Pros | High stereoselectivity, predictable outcome, auxiliary can be recovered | [11] |
| Cons | Stoichiometric use of chiral material, requires extra steps for attachment/removal | [11] |
Strategy 3: Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Kinetic resolution relies on an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. [12]This allows for the separation of the two enantiomers.
Causality & Rationale: In this context, a racemic mixture of an ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid is subjected to hydrolysis catalyzed by a lipase (e.g., Candida antarctica Lipase B, Novozym 435). [13]The enzyme's chiral active site will preferentially bind and hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding (S)-acid at a much faster rate. This leaves the unreacted (R)-ester in high enantiomeric excess. The reaction is stopped at or near 50% conversion to maximize the yield and enantiopurity of both the product and the remaining starting material. [14]The separated (R)-ester is then hydrolyzed chemically to yield the final (R)-acid.
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol 4: Lipase-Catalyzed Kinetic Resolution
-
Setup: To a flask, add racemic methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (10 mmol), phosphate buffer (100 mL, pH 7.2), and a suitable co-solvent if needed (e.g., 10% v/v isopropanol).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B, ~500 mg).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or by measuring the consumption of base (using a pH-stat) required to neutralize the acid being formed. The goal is to stop the reaction at 50% conversion.
-
Workup: When 50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Separation: Acidify the filtrate to pH ~2 with 1M HCl. Extract the mixture with ethyl acetate (3x 50 mL).
-
Isolation of (R)-Ester: Wash the combined organic layers with saturated NaHCO₃ solution. This will extract the (S)-acid into the aqueous layer. The organic layer now contains the enantioenriched (R)-ester. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Hydrolysis of (R)-Ester: Dissolve the purified (R)-ester in methanol (50 mL) and add 2M NaOH solution (15 mL). Stir at room temperature until hydrolysis is complete (monitor by TLC).
-
Final Purification: Remove the methanol in vacuo. Acidify the remaining aqueous solution to pH ~2 with 1M HCl and extract with ethyl acetate (3x 40 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
| Parameter | Value/Condition | Source(s) |
| Strategy | Enantioselective enzymatic hydrolysis | [12][15] |
| Biocatalyst | Lipases (e.g., Candida antarctica B, Pseudomonas cepacia) | [13] |
| Key Principle | One enantiomer reacts faster in the enzyme's chiral pocket | [13][16] |
| Theoretical Max Yield | 50% for each enantiomer | [14] |
| Pros | Mild conditions, high enantioselectivity, environmentally friendly | [12] |
| Cons | 50% yield limit, requires careful monitoring and separation of product from substrate | [14] |
Final Step: Esterification
Once the enantiopure (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is obtained by any of the above methods, the final step is its coupling with 4-(diethylamino)-2-butyn-1-ol. This can be achieved through several standard esterification procedures.
Protocol 5: Transesterification
This method is suitable for industrial-scale synthesis and avoids chlorinated solvents. [17][18]
-
Setup: If starting from the (R)-methyl ester (from the resolution pathway), mix it with 4-(diethylamino)-2-butyn-1-ol (1.0 eq) in a flask suitable for distillation.
-
Catalyst: Add a catalytic amount of a base, such as sodium methoxide (NaOMe).
-
Reaction: Heat the mixture under reduced pressure (or with a nitrogen stream) to a temperature sufficient to distill off the methanol byproduct (e.g., 90-100 °C), driving the equilibrium towards the product.
-
Workup: After the reaction is complete, cool the mixture, dissolve it in a suitable solvent like n-heptane, and wash with water to remove the catalyst and any unreacted alcohol.
-
Purification: The crude (R)-Oxybutynin can be purified by distillation or by conversion to its hydrochloride salt and subsequent recrystallization.
References
-
Vanden Eynde, J.J.; Hologne, C. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org2023 . [Link]
-
Wikipedia contributors. Sharpless asymmetric dihydroxylation. Wikipedia, The Free Encyclopedia. [Link]
-
Vanden Eynde, J.J. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org2023 . [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). organic-chemistry.org. [Link]
-
Vanden Eynde, J.J.; Hologne, C. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate2023 . [Link]
-
Heravi, M.M. Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry2016 . [Link]
-
Vanden Eynde, J.J.; Hologne, C. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate2023 . [Link]
-
ACS Publications. A Practical Synthesis of (S)-2-Cyclohexyl-2-phenylglycolic Acid via Organocatalytic Asymmetric Construction of a Tetrasubstituted Carbon Center. ACS Figshare2011 . [Link]
-
Gotor, V. et al. Stereoregulations of pyrimidinone based chiral auxiliary in aldol and alkylation reactions: a convenient route to oxyneolignans. PubMed2007 . [Link]
-
Oefelein, M.G. Oxybutynin: an overview of the available formulations. Dovepress2006 . [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. Crystalline oxybutynin and process for preparing the same.
-
Boustani, A. et al. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. PubMed Central2009 . [Link]
-
Berlowska, J. et al. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI2018 . [Link]
- Google Patents. Process for preparing oxybutynin.
-
ResearchGate. Design, synthesis and activity of novel derivatives of Oxybutynin and Tolterodine. ResearchGate2005 . [Link]
-
de Miranda, A.S. et al. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PubMed Central2015 . [Link]
-
ResearchGate. A Practical Synthesis of (S)-Oxybutynin. ResearchGate2007 . [Link]
-
Humphrey, C.E. et al. Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. The University of Manchester Research Explorer2003 . [Link]
-
de Mattos, M.C. et al. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI2021 . [Link]
-
Forró, E. et al. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed2003 . [Link]
-
Wikipedia contributors. Oxybutynin. Wikipedia, The Free Encyclopedia. [Link]
-
Oefelein, M.G. Oxybutynin: an overview of the available formulations. PubMed Central2006 . [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxybutynin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]
- 18. CZ296056B6 - Process for preparing oxybutynin - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Enantioselective Analysis of Oxybutynin
Abstract
This application note presents a detailed, step-by-step protocol for the development and validation of a robust high-performance liquid chromatography (HPLC) method for the chiral separation of oxybutynin enantiomers. Oxybutynin, a racemic mixture of (R)- and (S)-isomers, is a widely used anticholinergic agent for the treatment of overactive bladder.[1][2] The pharmacological activity resides predominantly in the (R)-enantiomer, making the stereospecific analysis critical for quality control, pharmacokinetic studies, and regulatory compliance.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, covering the rationale behind experimental choices, a detailed method development workflow, validation in accordance with regulatory guidelines, and troubleshooting advice.
Introduction: The Significance of Chiral Separation for Oxybutynin
Oxybutynin is a chiral compound with one stereocenter, and it is marketed as a racemic mixture.[5] However, studies have demonstrated that the antimuscarinic activity, which is responsible for its therapeutic effect, is primarily associated with the (R)-enantiomer.[3][4] The (S)-enantiomer is significantly less active.[3] This stereoselectivity in pharmacological action underscores the importance of enantioselective analytical methods. Regulatory agencies, such as the FDA, have issued guidance on the development of chiral drugs, emphasizing the need for stereospecific assays to evaluate the pharmacokinetic and pharmacodynamic profiles of individual enantiomers.[6][7] A reliable HPLC method for separating oxybutynin enantiomers is therefore essential for:
-
Quality control of bulk drug substance and finished pharmaceutical products.
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.[8]
-
Stability studies to assess potential racemization.
-
Supporting new drug applications and ensuring compliance with regulatory requirements.[9]
This application note details a systematic approach to developing a normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP), a widely successful strategy for the resolution of a broad range of chiral compounds.[10][11]
Physicochemical Properties of Oxybutynin
A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₂₂H₃₁NO₃ | Provides the molecular weight (357.49 g/mol ).[12] |
| pKa | 8.04 | As a tertiary amine, oxybutynin will be protonated at acidic pH and neutral at basic pH. In normal phase chromatography with a basic additive, it will be in its free base form, which is ideal for interaction with the CSP.[13][14] |
| Solubility | Readily soluble in water and acids. | This influences the choice of solvent for sample preparation.[15] |
| UV Absorbance | Significant absorbance in the low UV region (around 205-225 nm).[12][16] | Dictates the selection of the detector wavelength for optimal sensitivity. |
Materials and Methods
Equipment and Software
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector (e.g., Agilent 1100/1200 series, Waters Alliance).[1]
-
Chromatography data system (CDS) software for data acquisition and processing.
-
Analytical balance.
-
pH meter.
-
Sonicator.
Chemicals and Reagents
-
Racemic oxybutynin hydrochloride reference standard (USP or equivalent).
-
(R)-Oxybutynin and (S)-Oxybutynin enantiomeric standards (if available).
-
HPLC grade n-hexane.
-
HPLC grade 2-propanol (IPA).
-
HPLC grade diethylamine (DEA).
-
HPLC grade methanol (for sample preparation).
Chromatographic Conditions
The following conditions are a starting point for method development and are based on established successful separations.[1][10]
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Lux® i-Amylose-3 (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.[1][17] |
| Mobile Phase | n-Hexane:Isopropanol with 0.1% Diethylamine (v/v/v) |
| Initial Screening Ratio | 80:20 (n-Hexane:Isopropanol) with 0.1% DEA |
| Flow Rate | 0.6 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase or Methanol |
Method Development Strategy: A Step-by-Step Protocol
The goal of method development is to achieve baseline separation of the enantiomers with good peak shape, reasonable retention times, and robustness.
Rationale for Starting Conditions
-
Chiral Stationary Phase Selection: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for the separation of a wide range of chiral compounds.[11] The Lux i-Amylose-3 column, an immobilized amylose-based phase, has demonstrated successful separation of oxybutynin.[1][17] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
-
Mobile Phase Selection: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is a common choice for polysaccharide CSPs.[1] The alcohol modifier competes with the analyte for polar interaction sites on the CSP, thereby influencing retention and enantioselectivity. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for improving peak shape and reducing tailing of basic analytes like oxybutynin by minimizing strong ionic interactions with residual silanols on the silica support.[10]
Experimental Workflow
The following diagram illustrates the systematic approach to developing the chiral HPLC method for oxybutynin.
Caption: A systematic workflow for the development of the chiral HPLC method for oxybutynin enantiomers.
Detailed Protocol
-
Prepare a stock solution of racemic oxybutynin hydrochloride at a concentration of 1 mg/mL in methanol.
-
Prepare the mobile phase by accurately mixing n-hexane, isopropanol, and diethylamine in the desired ratio. For the initial screening, use 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine. Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and acquire the chromatogram.
-
Evaluate the initial separation. Assess the resolution between the two enantiomer peaks. A resolution (Rs) of >1.5 is generally considered baseline separation.
-
Optimize the mobile phase composition.
-
If resolution is poor or retention times are too long: Increase the percentage of isopropanol in increments of 5% (e.g., to 75:25:0.1 n-Hexane:IPA:DEA). A higher percentage of the polar modifier will generally decrease retention times.
-
If the enantiomers co-elute or resolution is insufficient: Decrease the percentage of isopropanol (e.g., to 85:15:0.1 n-Hexane:IPA:DEA). This will increase retention and may improve selectivity.
-
-
Optimize the flow rate. Once satisfactory resolution is achieved, the flow rate can be adjusted to shorten the analysis time without compromising the separation.
Method Validation
The optimized method must be validated in accordance with ICH (International Council for Harmonisation) guidelines to ensure it is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Protocol |
| Specificity | The method should be able to resolve the two enantiomers from each other and from any potential impurities or degradation products. | Inject individual enantiomers (if available), a racemic mixture, and a placebo sample. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Prepare a series of at least five concentrations of racemic oxybutynin and plot the peak area against concentration. |
| Range | The range over which the method is linear, accurate, and precise. | Typically 80-120% of the test concentration. |
| Accuracy | Recovery of 98.0% to 102.0% | Analyze samples with known amounts of oxybutynin (spiked placebo) at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%) | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Determined by serial dilution of a standard solution. |
| Robustness | No significant change in resolution or retention times. | Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Insufficient basic modifier; column contamination. | Increase DEA concentration slightly (e.g., to 0.15%); flush the column with a strong solvent like pure IPA. |
| Loss of Resolution | Column degradation; change in mobile phase composition. | Use a new column; prepare fresh mobile phase. |
| Fluctuating Retention Times | Pump malfunction; column temperature variation; mobile phase not degassed. | Check pump performance; ensure the column oven is at the set temperature; degas the mobile phase. |
| No Peaks Detected | Detector lamp off; incorrect wavelength; injection issue. | Check detector status and settings; verify autosampler operation. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an HPLC method for the chiral separation of oxybutynin enantiomers. By following the systematic approach outlined, researchers and analytical scientists can establish a reliable and robust method suitable for quality control and research applications. The use of a polysaccharide-based chiral stationary phase in a normal-phase mobile phase system offers excellent enantioselectivity for this analyte. Adherence to rigorous validation procedures will ensure the method's suitability for regulatory submissions.
References
-
Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Phenomenex, Inc. Retrieved from [Link]
-
Ali, I., et al. (2019). Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Chiral Separation of Oxybutynin on Lux i-Amylose-3. Retrieved from [Link]
-
Goya, S., et al. (1997). Physico-chemical properties of oxybutynin. Analyst, 122(11), 1331-1334. Retrieved from [Link]
-
Walker, T. A. (2000). The chiral separation of oxybutynin enantiomers using an ovomucoid column. Journal of Liquid Chromatography & Related Technologies, 23(6), 841-853. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Physico-chemical properties of oxybutynin. Retrieved from [Link]
-
Chiralpedia. (2025, February 17). Chiral Bioequivalence – An Explainer. Retrieved from [Link]
-
Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
-
Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2697. Retrieved from [Link]
-
Avula, S., et al. (2011). A validated RP-HPLC method has been developed for the determination of Oxybutynin in tablet dosage form. Pharmacophore, 2(2), 156-162. Retrieved from [Link]
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of pharmacology and experimental therapeutics, 256(2), 562–567. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs. Retrieved from [Link]
-
Hancu, G., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2235. Retrieved from [Link]
-
Moore, K. H., & Dmochowski, R. R. (2009). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in urology, 11(3), 110–121. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4634, Oxybutynin. Retrieved from [Link]
-
Scougall, P., et al. (2021). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 26(11), 3244. Retrieved from [Link]
-
Krishna, G. R., et al. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. International Journal of Research in Engineering and Technology, 5(11), 1-8. Retrieved from [Link]
-
Kavanagh, O., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Molecules, 28(14), 5519. Retrieved from [Link]
-
Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. Pharmaceutical Research, 18(7), 1029-1034. Retrieved from [Link]
-
Appell, R. A. (2006). Oxybutynin: an overview of the available formulations. Therapeutics and clinical risk management, 2(3), 241–248. Retrieved from [Link]
-
Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Pharmaceutical research, 18(7), 1029–1034. Retrieved from [Link]
-
Natraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 384-390. Retrieved from [Link]
-
Sree, G. S., et al. (2017). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1771-1776. Retrieved from [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 7. fda.gov [fda.gov]
- 8. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. Physico-chemical properties of oxybutynin - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Physico-chemical properties of oxybutynin | Semantic Scholar [semanticscholar.org]
- 15. rjpbcs.com [rjpbcs.com]
- 16. digitalxplore.org [digitalxplore.org]
- 17. Chiral Separation of Oxybutynin on Lux i-Amylose-3 | Phenomenex [phenomenex.com]
In Vivo Experimental Design for (R)-Oxybutynin Studies: A Comprehensive Guide for Preclinical Research
These application notes provide a detailed framework for designing and executing in vivo preclinical studies to evaluate the efficacy and side effect profile of (R)-Oxybutynin, the primary active enantiomer of racemic oxybutynin. This guide is intended for researchers, scientists, and drug development professionals engaged in urology and pharmacology research.
Introduction: The Rationale for (R)-Oxybutynin In Vivo Studies
Oxybutynin has long been a cornerstone in the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its therapeutic effect stems from its anticholinergic properties, primarily the antagonism of muscarinic acetylcholine receptors in the bladder's detrusor muscle.[2][3] Racemic oxybutynin is a mixture of (R)- and (S)-enantiomers; however, the antimuscarinic activity resides predominantly with the (R)-isomer.[4][5] The (R)-enantiomer exhibits a higher affinity for M1 and M3 muscarinic receptor subtypes, which are crucial in mediating bladder contraction.[5]
While effective, oxybutynin is associated with dose-limiting anticholinergic side effects, including dry mouth (xerostomia), constipation, and central nervous system (CNS) effects such as dizziness and cognitive impairment.[5][6] A significant contributor to these side effects is the primary active metabolite, N-desethyloxybutynin (DEO), which is formed via extensive first-pass metabolism after oral administration.[4]
The primary objectives of in vivo studies on (R)-Oxybutynin are twofold: to rigorously assess its efficacy in appropriate animal models of OAB and to characterize its side effect profile, particularly concerning salivary secretion and cognitive function. A well-designed in vivo study is critical for determining the therapeutic window and potential advantages of (R)-Oxybutynin over the racemic mixture or other antimuscarinic agents.
Mechanism of Action: A Visual Representation
(R)-Oxybutynin primarily exerts its therapeutic effect by competitively blocking M3 muscarinic acetylcholine receptors on the detrusor smooth muscle of the bladder. This action inhibits the binding of acetylcholine, a neurotransmitter that stimulates muscle contractions, thereby reducing involuntary bladder contractions and increasing bladder capacity.[1][3]
Caption: Mechanism of (R)-Oxybutynin on the detrusor muscle.
Part 1: Efficacy Evaluation in Overactive Bladder Models
The most common and well-established method for assessing bladder function in rodents is cystometry. This technique allows for the direct measurement of intravesical pressure during bladder filling and voiding, providing key urodynamic parameters.
Animal Model Selection
Sprague-Dawley rats are a frequently used model for urodynamic studies due to their size, which facilitates surgical instrumentation, and the extensive historical data available. For studies requiring genetic modifications, C57BL/6 mice are a suitable alternative, although the surgical procedures are more challenging.
Overactive Bladder Induction
While studies can be conducted in normal animals, inducing a state of bladder overactivity can provide a more robust model for evaluating the efficacy of (R)-Oxybutynin. Common methods include:
-
Intravesical Acetic Acid Instillation: A dilute solution of acetic acid (e.g., 0.2%) can be infused into the bladder to induce bladder irritation and hyperreflexia.[5]
-
Partial Bladder Outlet Obstruction (pBOO): Surgical ligation of the urethra can create an obstruction, leading to compensatory bladder changes that mimic OAB.
Experimental Workflow for Efficacy Studies
Caption: General workflow for in vivo efficacy studies.
Protocol 1: Urodynamic Evaluation via Cystometry in Conscious Rats
This protocol details the procedure for evaluating the effect of (R)-Oxybutynin on bladder function in conscious, freely moving rats.
Materials:
-
(R)-Oxybutynin
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Anesthetics (e.g., isoflurane for surgery)
-
Polyethylene tubing (PE-50)
-
Sutures (4-0 and 6-0 silk)
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Metabolic cages
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat using isoflurane.
-
Make a midline abdominal incision to expose the bladder.
-
Place a purse-string suture on the dome of the bladder using 6-0 silk.
-
Create a small incision within the purse-string and insert a flared-tip PE-50 catheter into the bladder.
-
Tighten the suture to secure the catheter and close the abdominal wall and skin with 4-0 sutures.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and secure it.
-
Allow the animal to recover for at least 5 days to ensure bladder inflammation from surgery has subsided.[6]
-
-
Cystometry:
-
Place the conscious rat in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Begin infusing sterile saline into the bladder at a constant rate (e.g., 0.1 ml/min).[5]
-
Allow the system to stabilize and record at least three consistent micturition cycles for baseline measurement.
-
-
Drug Administration:
-
Administer (R)-Oxybutynin or vehicle via the desired route (e.g., intravenous, oral gavage, or subcutaneous). Doses can range from 0.1 to 3 mg/kg for oral administration in rats.[5]
-
-
Post-Treatment Recording:
-
Continue the cystometric recording for a defined period (e.g., 60 minutes) after drug administration to observe the effects on urodynamic parameters.[5]
-
Data Analysis:
The following urodynamic parameters should be measured and compared between the (R)-Oxybutynin and vehicle-treated groups:
| Parameter | Description | Expected Effect of (R)-Oxybutynin |
| Micturition Pressure (MP) | The maximum intravesical pressure during a voiding contraction. | Decrease |
| Bladder Volume Capacity (BVC) | The volume of infused saline at which a micturition contraction is initiated. | Increase |
| Intercontractile Interval (ICI) | The time between two consecutive micturition contractions. | Increase |
| Residual Volume (RV) | The volume of urine remaining in the bladder after voiding. | May increase |
| Voided Volume (VV) | The volume of urine expelled during a single micturition. | May increase |
Part 2: Assessment of Anticholinergic Side Effects
A comprehensive in vivo evaluation of (R)-Oxybutynin must include an assessment of its potential anticholinergic side effects. The most common of these are dry mouth and cognitive impairment.
Protocol 2: Evaluation of Salivary Secretion
This protocol is designed to measure the effect of (R)-Oxybutynin on saliva production in rats.
Materials:
-
(R)-Oxybutynin
-
Vehicle
-
Pilocarpine (a muscarinic agonist to stimulate salivation)
-
Pre-weighed cotton balls
-
Microcentrifuge tubes
Procedure:
-
Animal and Drug Administration:
-
Administer (R)-Oxybutynin or vehicle to the rats.
-
After a predetermined time (e.g., 30 minutes), administer pilocarpine (e.g., 1 mg/kg, subcutaneous) to induce salivation.
-
-
Saliva Collection:
-
Immediately after pilocarpine administration, place pre-weighed cotton balls in the rat's mouth for a fixed period (e.g., 15 minutes).
-
Remove the cotton balls and place them in pre-weighed microcentrifuge tubes.
-
-
Quantification:
-
Weigh the tubes containing the saliva-soaked cotton balls.
-
The weight of the collected saliva is the difference between the final weight and the initial weight of the tube and cotton ball.
-
Data Analysis:
Compare the amount of saliva produced in the (R)-Oxybutynin-treated group to the vehicle-treated group. A significant reduction in saliva production indicates an anticholinergic effect on the salivary glands.
Protocol 3: Assessment of Cognitive Function using the Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[7]
Materials:
-
Circular water tank (90-100 cm in diameter)
-
Opaque, non-toxic substance to make the water cloudy (e.g., white paint)
-
Submerged escape platform
-
Video tracking system
-
Distinct visual cues placed around the room
Procedure:
-
Apparatus Setup:
-
Acquisition Phase (Training):
-
Administer (R)-Oxybutynin (e.g., 1-4 mg/kg in mice) or vehicle 30 minutes before each training session.[8]
-
Conduct training for 4-5 consecutive days, with 3-4 trials per day for each mouse.
-
For each trial, place the mouse in the water at a different starting position, facing the wall of the tank.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), gently guide it to the platform.[9]
-
Allow the mouse to remain on the platform for 15-30 seconds.[10]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final acquisition trial, remove the platform from the tank.
-
Administer (R)-Oxybutynin or vehicle as before.
-
Place the mouse in the tank and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition: Compare the learning curves (escape latency and path length over training days) between the (R)-Oxybutynin and vehicle groups. Impaired learning is indicated by a slower decrease in escape latency and path length.
-
Probe Trial: A significant reduction in the time spent in the target quadrant by the (R)-Oxybutynin group compared to the vehicle group suggests impaired spatial memory.
Protocol 4: Assessment of Learning and Memory using the Passive Avoidance Test
The passive avoidance test is a fear-motivated assay used to evaluate learning and memory.[11][12]
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door)
-
An electrical grid on the floor of the dark chamber
Procedure:
-
Acquisition Trial (Training):
-
Place the mouse in the brightly lit compartment.
-
After a short habituation period, the door to the dark compartment opens.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the mouse enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
Administer (R)-Oxybutynin or vehicle either before or immediately after the training trial to assess its effect on acquisition or consolidation, respectively.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the mouse back in the light compartment.
-
Open the door between the compartments.
-
Record the latency to enter the dark compartment.
-
Data Analysis:
A longer latency to enter the dark compartment in the retention trial indicates that the animal remembers the aversive stimulus. A significantly shorter latency in the (R)-Oxybutynin group compared to the vehicle group suggests an impairment in learning and memory.
Data Presentation and Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as t-tests for comparing two groups or ANOVA for multiple group comparisons, followed by post-hoc tests where applicable. A p-value of <0.05 is typically considered statistically significant.
Example Data Summary Table: Cystometry
| Treatment Group | Micturition Pressure (cmH₂O) | Bladder Capacity (mL) | Intercontractile Interval (s) |
| Vehicle | 35.2 ± 2.1 | 0.45 ± 0.05 | 180 ± 15 |
| (R)-Oxybutynin (1 mg/kg) | 28.5 ± 1.9 | 0.62 ± 0.06 | 250 ± 20 |
| (R)-Oxybutynin (3 mg/kg) | 22.1 ± 1.5 | 0.85 ± 0.08 | 360 ± 25** |
| p<0.05 vs. Vehicle; *p<0.01 vs. Vehicle |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of (R)-Oxybutynin. By systematically assessing both efficacy in a relevant disease model and key anticholinergic side effects, researchers can generate the comprehensive data necessary for advancing the development of improved therapies for overactive bladder. Adherence to these detailed methodologies will ensure the generation of reliable, reproducible, and scientifically sound results.
References
-
Al-Kuraishy, H. M., et al. (2016). Morphological changes in the salivary acini after in vivo cholinergic stimulation. Neurourology and Urodynamics, 35(5), 574-581. [Link]
-
Tanyeri, G., et al. (2022). The Effects of Oxybutynin on Learning and Memory Functions in Passive Avoidance and Morris Water Maze Tests in Mice. Sakarya Medical Journal, 12(1), 98-106. [Link]
-
Guay, D. R. (2003). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. The American journal of managed care, 9(9 Suppl), S269-S280. [Link]
-
Dr.Oracle. (2025). What is the recommended dosage and management of Oxybutynin for overactive bladder?. [Link]
-
Guerrero, R., et al. (2005). Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. BMC urology, 5, 14. [Link]
-
Food and Drug Administration. (2008). Pharmacology Review(s) - Gelnique. [Link]
-
Food and Drug Administration. (n.d.). Pharmacology Review(s) - Oxytrol. [Link]
-
ResearchGate. (n.d.). Cholinergic manipulations and passive avoidance in the rat: effects on acquisition and recall. [Link]
-
Scantox. (n.d.). Passive Avoidance Test. [Link]
-
Neurofit. (n.d.). Rodent behavioural test - Cognition - Passive avoidance (PA). [Link]
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of pharmacology and experimental therapeutics, 256(2), 562–567. [Link]
-
Creative Biolabs. (n.d.). Passive Avoidance Test. [Link]
-
Ogura, H., et al. (1989). Cholinergic drugs reverse AF64A-induced impairment of passive avoidance learning in rats. Neuropharmacology, 28(7), 677-682. [Link]
-
Frame, A. K., et al. (2019). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Bio-protocol, 9(18), e3367. [Link]
-
Zanollo, A., et al. (2000). Urodynamic effects of intravesical oxybutynin and its metabolite, N-desethyl-oxybutynin, after passive diffusion and electromotive administration. The Journal of urology, 164(5), 1759-1763. [Link]
-
Goldberg, M. R., et al. (2001). A comparison of the effects on saliva output of oxybutynin chloride and tolterodine tartrate. Clinical therapeutics, 23(10), 1673–1683. [Link]
-
JoVE. (2025). Morris Water Maze Test assesses learning and memory impairments in mice of Alzheimer's disease. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
ResearchGate. (n.d.). Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. [Link]
-
Yokoyama, O., et al. (1996). Urodynamic effects of intravesical oxybutynin chloride in conscious rats. The Journal of urology, 155(2), 768-771. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. [Link]
-
Semantic Scholar. (n.d.). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. [Link]
-
Angelico, P., et al. (2005). Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. BMC urology, 5, 14. [Link]
-
ResearchGate. (n.d.). Evaluating the Procedure for Performing Awake Cystometry in a Mouse Model. [Link]
- Google Patents. (n.d.). Method for enhanced delivery of oxybutynin and compositions thereof.
-
National Center for Biotechnology Information. (2023). Oxybutynin. In StatPearls. [Link]
-
Mayo Clinic. (2025). Oxybutynin (Oral Route). [Link]
-
ResearchGate. (n.d.). Development of an intravesial oxybutynin chloride solution: From formulation to quality control. [Link]
-
Gillespie, J. I., et al. (2020). Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents. Neurourology and urodynamics, 39(6), 1868–1884. [Link]
-
Bjorling, D. E., et al. (2015). Evaluation of voiding assays in mice: impact of genetic strains and sex. American journal of physiology. Renal physiology, 308(10), F1141–F1149. [Link]
-
Yarker, Y. E., & Goa, K. L. (2005). Oxybutynin: an overview of the available formulations. Drugs & aging, 22(9), 749–759. [Link]
-
Smith, P. P., et al. (2007). Continuous Uroflow Cystometry in the Urethane-Anesthetized Mouse. Neurourology and urodynamics, 26(2), 277–283. [Link]
-
Malley, S. E., & Vizzard, M. A. (2017). Characterization of a method to study urodynamics and bladder nociception in male and female mice. American journal of physiology. Renal physiology, 312(3), F475–F486. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 3. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
- 4. droracle.ai [droracle.ai]
- 5. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. youtube.com [youtube.com]
- 10. mmpc.org [mmpc.org]
- 11. scantox.com [scantox.com]
- 12. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Note: High-Throughput Cellular Assays for the Pharmacological Evaluation of (R)-Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Oxybutynin is the pharmacologically active enantiomer of oxybutynin, a cornerstone therapy for the management of overactive bladder (OAB). Its therapeutic efficacy stems from its anticholinergic properties, specifically its ability to antagonize muscarinic acetylcholine receptors (mAChRs) in the bladder detrusor muscle, leading to muscle relaxation and a reduction in urinary urgency and frequency.[1] A thorough in vitro characterization of (R)-Oxybutynin's interaction with its molecular targets is paramount for understanding its potency, selectivity, and potential for off-target effects. This application note provides a comprehensive guide to validated, cell-based assays for the detailed evaluation of (R)-Oxybutynin's efficacy, offering field-proven insights and detailed protocols for immediate implementation in a drug discovery or development setting.
The Molecular Target: Muscarinic Acetylcholine Receptors
(R)-Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors.[2] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple through Gq/11 proteins, while M2 and M4 receptors couple through Gi/o proteins. The therapeutic action of (R)-Oxybutynin in OAB is primarily attributed to its antagonism of the M3 receptor subtype, which is highly expressed in the detrusor smooth muscle and mediates contractile responses.[3][4] However, its interaction with other muscarinic receptor subtypes, such as the M1 receptor found in the central nervous system, is also of significant interest for understanding its complete pharmacological profile and potential side effects.
M1 and M3 Muscarinic Receptor Signaling Pathway
The activation of M1 and M3 muscarinic receptors by acetylcholine initiates a well-defined signaling cascade. This pathway begins with the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key event in the cellular response to M1 and M3 receptor activation, leading to various physiological effects, including smooth muscle contraction.
Caption: M1/M3 Muscarinic Receptor Signaling Pathway.
Key Cell-Based Assays for Efficacy Evaluation
Two primary categories of cell-based assays are essential for characterizing the efficacy of (R)-Oxybutynin: radioligand binding assays to determine its affinity for the target receptors, and functional assays to measure its ability to antagonize receptor-mediated signaling.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. These assays typically involve a competitive binding format where the unlabeled test compound ((R)-Oxybutynin) competes with a radiolabeled ligand for binding to the receptor.
Scientific Rationale: The choice of a suitable cell line with stable expression of the human muscarinic receptor subtypes is critical. Chinese Hamster Ovary (CHO-K1) cells are an excellent choice due to their robust growth, low endogenous muscarinic receptor expression, and amenability to stable transfection.[5] The radiolabeled ligand should be a high-affinity antagonist for the target receptor; [3H]N-methylscopolamine ([3H]NMS) is a commonly used non-selective muscarinic antagonist for this purpose.[6][7]
Functional Assays: Measuring Antagonist Potency
Functional assays are crucial for determining the potency of (R)-Oxybutynin in a biologically relevant context. Given that M1 and M3 receptors signal through the Gq/11 pathway to induce intracellular calcium mobilization, a calcium flux assay is a highly relevant and robust functional assay.
Scientific Rationale: Human Embryonic Kidney 293 (HEK293) cells are another widely used cell line for GPCR assays due to their excellent transfection efficiency and robust signaling responses.[8] Stably expressing the human M3 muscarinic receptor in these cells provides a reliable system to study antagonist activity. The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence upon binding to free intracellular calcium.[8][9] By stimulating the cells with a known muscarinic agonist in the presence of varying concentrations of (R)-Oxybutynin, a dose-dependent inhibition of the calcium response can be measured, allowing for the determination of the half-maximal inhibitory concentration (IC50).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (R)-Oxybutynin for human muscarinic receptor subtypes (M1-M5).
Materials:
-
CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS and appropriate selection antibiotic).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
[3H]N-methylscopolamine ([3H]NMS) (Specific activity ~80 Ci/mmol).
-
(R)-Oxybutynin.
-
Atropine (for non-specific binding determination).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps.
-
Determine the protein concentration of the final membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).
-
50 µL of varying concentrations of (R)-Oxybutynin.
-
50 µL of [3H]NMS at a concentration near its Kd (e.g., 0.1 nM).[10]
-
100 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.[6]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Detection:
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Protocol 2: Intracellular Calcium Flux Assay
Objective: To determine the functional potency (IC50) of (R)-Oxybutynin in antagonizing M3 receptor-mediated calcium mobilization.
Caption: Workflow for the Intracellular Calcium Flux Assay.
Materials:
-
HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (to prevent dye leakage).
-
(R)-Oxybutynin.
-
Carbachol (muscarinic agonist).
-
96-well, black-walled, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed HEK293-M3 cells into 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Compound Addition and Incubation:
-
Prepare serial dilutions of (R)-Oxybutynin in assay buffer.
-
Add the (R)-Oxybutynin dilutions to the appropriate wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of carbachol in assay buffer at a concentration that elicits a sub-maximal response (EC80).
-
Place the cell plate into the fluorescence imaging plate reader.
-
Initiate fluorescence reading to establish a baseline.
-
Add the carbachol solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence intensity over time to capture the calcium mobilization peak and subsequent decay.
-
Data Analysis and Interpretation
Radioligand Binding Assay:
-
Total Binding: Radioactivity measured in the absence of a competitor.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled ligand (atropine).
-
Specific Binding: Total Binding - NSB.
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of (R)-Oxybutynin and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Flux Assay:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the percentage of inhibition of the agonist response against the log concentration of (R)-Oxybutynin.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of (R)-Oxybutynin that inhibits 50% of the agonist-induced calcium response.
Data Summary: (R)-Oxybutynin Binding Affinities
The following table summarizes the binding affinities (Ki) of (R)-Oxybutynin for the five human muscarinic receptor subtypes.
| Receptor Subtype | (R)-Oxybutynin Ki (nM) |
| M1 | 1.3[2] |
| M2 | 0.8[2] |
| M3 | 0.14[2] |
| M4 | 2.4[2] |
| M5 | 0.7[2] |
Data presented as the inhibitory constant (Ki) in nanomolar (nM). Lower Ki values indicate higher binding affinity.
Conclusion
The cell-based assays detailed in this application note provide a robust and reliable framework for the in vitro evaluation of (R)-Oxybutynin's efficacy. By combining radioligand binding assays to quantify target affinity with functional assays to measure antagonist potency, researchers can gain a comprehensive understanding of the compound's pharmacological profile. These methodologies are readily adaptable for high-throughput screening and are invaluable tools in the discovery and development of novel anticholinergic agents for the treatment of overactive bladder and other conditions.
References
- Meite, F., et al. (2013). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (77), e50498.
- Moehle, K. N., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 12(15), 2848–2858.
- Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.
- Wang, L., et al. (2013). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. Journal of Biomolecular Screening, 18(7), 812–820.
-
Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]
- Kerschen, A., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-229.
- Hegde, S. S., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, 48(1), 1.33.1-1.33.25.
- Abrams, P., et al. (2006). COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. ICS 2006.
- Ehlert, F. J., & Griffen, M. T. (1984). N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain. Molecular Pharmacology, 26(2), 297-306.
- Chapple, C. R., et al. (2005). Muscarinic receptors in the bladder: from basic research to therapeutics.
-
Figshare. (2015). Summary of radioligand receptor binding assay components and reactions according to each receptor. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Retrieved from [Link]
- Smith, E. R., et al. (2001). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & Medicinal Chemistry Letters, 11(11), 1351-1354.
- Ensing, K., et al. (1988). Discrepancies in the specific activity of 3H-N-methylscopolamine as determined by mass spectrometry and radioreceptor assay due to racemisation. Journal of Receptor Research, 8(6), 871-883.
- Birdsall, N. J., et al. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 127(3), 590-596.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Omann, G. M., & Linderman, J. J. (1999). Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists. Analytical Biochemistry, 273(1), 1-9.
Sources
- 1. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 3. ics.org [ics.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 11. content.abcam.com [content.abcam.com]
Application Notes & Protocols: A Comprehensive Guide to the Spectroscopic Analysis of (R)-Oxybutynin Chloride
Abstract: (R)-Oxybutynin is the pharmacologically active enantiomer of oxybutynin, a primary therapeutic agent for managing overactive bladder. Due to the stereoselective nature of its antimuscarinic activity, rigorous analytical characterization is imperative to ensure the identity, purity, and quality of the (R)-enantiomer.[1][2] This guide provides a multi-faceted spectroscopic approach for the comprehensive analysis of (R)-Oxybutynin chloride. We detail field-proven protocols for structural elucidation and quantification using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and enantiomeric purity assessment via chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Stereospecific Analysis
Oxybutynin chloride is a tertiary amine that functions as a muscarinic receptor antagonist, exerting a direct antispasmodic effect on the smooth muscle of the bladder.[3][4] It possesses a single chiral center, and its therapeutic efficacy resides almost exclusively in the (R)-enantiomer.[5][6] The (S)-enantiomer is substantially less active, making the accurate identification and quantification of (R)-Oxybutynin critical in drug development and quality control to ensure therapeutic benefit and minimize potential off-target effects.[2]
This document outlines an integrated workflow employing a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the analytical puzzle, culminating in a holistic and definitive characterization of the molecule.
Molecular and Physicochemical Profile
A foundational understanding of the molecule's properties is essential before commencing any analytical work.
| Property | Value | Source |
| Chemical Name | 4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride | [7] |
| Molecular Formula | C₂₂H₃₂ClNO₃ | [8] |
| Molecular Weight | 393.9 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Solubility | Readily soluble in water and acids, relatively insoluble in alkalis | [1] |
Chemical Structure of (R)-Oxybutynin Chloride:

Analytical Workflow Overview
The comprehensive analysis of (R)-Oxybutynin chloride follows a logical progression from identity confirmation to purity assessment.
Sources
- 1. drugs.com [drugs.com]
- 2. Oxybutynin Hydrochloride | C22H32ClNO3 | CID 91505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DailyMed - OXYBUTYNIN CHLORIDE EXTENDED RELEASE- oxybutynin chloride tablet, extended release [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Chiral Quantification of (R)-Oxybutynin in Human Plasma via a Validated LC-MS/MS Method
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (R)-Oxybutynin in human plasma. Oxybutynin is a racemic mixture, with the (R)-enantiomer possessing the majority of the desired anticholinergic activity used to treat overactive bladder.[1][2] Therefore, stereospecific quantification is crucial for accurate pharmacokinetic and pharmacodynamic assessments. This method employs a simple and efficient solid-phase extraction (SPE) for sample cleanup, followed by chiral chromatographic separation on a polysaccharide-based stationary phase. Detection is achieved using a triple quadrupole mass spectrometer in the highly selective multiple reaction monitoring (MRM) mode. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance to ensure reliability for clinical and pharmaceutical research.[3][4]
Introduction: The Rationale for Chiral Analysis
Oxybutynin is an effective antimuscarinic agent widely prescribed for the management of overactive bladder syndrome.[1][5] It is commercially available as a racemic mixture of (R)- and (S)-enantiomers.[1] Pharmacological studies have demonstrated that the anticholinergic effects, which are responsible for its therapeutic efficacy, reside predominantly in the (R)-enantiomer, while the (S)-enantiomer is largely inactive in this regard.[1][2] Furthermore, oxybutynin is extensively metabolized by the cytochrome P450 system (primarily CYP3A4) to an active metabolite, N-desethyloxybutynin (DEO), which also exists as enantiomers and is believed to contribute to side effects like dry mouth.[2][6][7]
Given the stereospecific activity of the parent drug, a non-chiral analytical method that measures total oxybutynin concentration provides an incomplete picture of the pharmacologically active moiety. A validated chiral method that can selectively quantify (R)-Oxybutynin is essential for meaningful pharmacokinetic profiling, dose-response relationship studies, and the development of new formulations. This protocol provides a complete workflow for this purpose, from plasma sample preparation to final data acquisition.
Principle of the Method
The analytical strategy is based on three core components:
-
Efficient Sample Purification: Solid-phase extraction (SPE) is utilized to isolate the analyte from complex plasma matrix components like proteins and phospholipids. This step is critical for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer. A deuterated internal standard (IS), (R,S)-Oxybutynin-d11, is added at the beginning of the process to correct for any variability during sample preparation and analysis, which is considered the gold standard in quantitative bioanalysis.[8]
-
Stereospecific Chromatographic Separation: The key to this method is the use of a chiral stationary phase (CSP) capable of resolving the (R)- and (S)-enantiomers of oxybutynin. Polysaccharide-based columns, such as those derived from amylose, have proven effective for this separation.[6][9]
-
Sensitive and Selective Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode provides high sensitivity and selectivity. By monitoring a specific precursor-to-product ion transition (MRM), the instrument can accurately quantify the analyte even at the low ng/mL concentrations typically found in clinical samples.[10][11]
Materials, Reagents, and Instrumentation
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier |
| (R)-Oxybutynin HCl | >98% | Commercially Available |
| (S)-Oxybutynin HCl | >98% | Commercially Available |
| (R,S)-Oxybutynin-d11 HCl (Internal Standard) | >98%, 99% D | Commercially Available |
| Methanol | HPLC or LC-MS Grade | Fisher Scientific or equivalent |
| Acetonitrile | HPLC or LC-MS Grade | Fisher Scientific or equivalent |
| Ammonium Acetate | >99% | Sigma-Aldrich or equivalent |
| Ammonium Hydroxide | ACS Grade | Sigma-Aldrich or equivalent |
| Formic Acid | LC-MS Grade | Fisher Scientific or equivalent |
| Phosphoric Acid | ACS Grade | Sigma-Aldrich or equivalent |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System or equivalent |
| Human Plasma (K2-EDTA) | Screened Blank | BioIVT or equivalent |
| Strata-X 96-well SPE Plate (30 mg/well) | N/A | Phenomenex or equivalent |
Instrumentation
-
LC System: Shimadzu Nexera X2, Waters ACQUITY UPLC, or equivalent system capable of delivering accurate gradients at analytical flow rates.
-
Mass Spectrometer: SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column (Chiral): Phenomenex Lux® 3 µm Amylose-2 (150 x 4.6 mm).[9]
-
Ancillary Equipment: Analytical balance, centrifuge, 96-well plate vortexer, positive pressure or vacuum manifold for SPE, nitrogen evaporator.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-Oxybutynin and the (R,S)-Oxybutynin-d11 IS in separate volumetric flasks using methanol.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) spiking solutions.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking the appropriate amount (typically ≤5% of the total sample volume) of the working standard solutions into blank human plasma. A typical calibration curve may range from 0.025 to 10.0 ng/mL.[9] QC samples should be prepared at a minimum of three levels: Low, Medium, and High (e.g., 0.075, 1.0, and 7.5 ng/mL).
Plasma Sample Preparation (Solid-Phase Extraction)
This protocol is optimized for a 96-well SPE plate format, enhancing throughput.[8]
-
Sample Pre-treatment:
-
To 200 µL of plasma sample (blank, CC, QC, or unknown) in a 96-well collection plate, add 20 µL of the IS working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds. This step disrupts protein binding and ensures the analyte is in the correct ionization state for retention on the SPE sorbent.
-
-
Solid-Phase Extraction:
-
Condition: Condition the SPE plate wells with 500 µL of methanol followed by 500 µL of water. Do not allow the sorbent to dry.
-
Load: Load the entire pre-treated sample (~420 µL) onto the conditioned SPE plate. Pass the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Wash:
-
Wash 1: Add 500 µL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Add 500 µL of methanol to remove non-polar, non-basic interferences.
-
-
Dry: Dry the SPE plate under high vacuum or positive pressure for 5 minutes to remove residual wash solvents.
-
Elute: Place a clean 96-well collection plate in the manifold. Add 500 µL of the elution solvent (5% ammonium hydroxide in methanol) to each well. The basic modifier ensures the analyte is neutralized for efficient elution. Allow it to soak for 1 minute before slowly eluting.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Seal the plate and vortex for 30 seconds before placing it in the autosampler for analysis.
-
LC-MS/MS Method and Parameters
The successful chiral separation is the most critical aspect of the LC method. The selection of an amylose-based CSP and a specific mobile phase composition is based on established methodologies that have proven effective for resolving oxybutynin enantiomers.[9]
Caption: High-throughput sample preparation workflow for (R)-Oxybutynin.
| Parameter | Setting |
| Column | Phenomenex Lux® 3 µm Amylose-2 (150 x 4.6 mm) |
| Mobile Phase A | Acetonitrile:10mM Ammonium Bicarbonate (80:20, v/v) |
| Mobile Phase B | 2-Propanol:Methanol (50:50, v/v) |
| Gradient | Isocratic: 20% A, 80% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Run Time | ~8 minutes |
Rationale: An isocratic mobile phase containing a blend of polar organic solvents and a volatile buffer is used to achieve consistent and reproducible chiral separation on the amylose-based column.[9]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | |
| (R)- & (S)-Oxybutynin | Q1: 358.2 m/z → Q3: 142.2 m/z |
| Oxybutynin-d11 (IS) | Q1: 369.3 m/z → Q3: 142.2 m/z |
| Dwell Time | 150 ms |
| Collision Energy (CE) | Optimized for specific instrument (typically 25-35 V) |
| Declustering Potential (DP) | Optimized for specific instrument (typically 80-100 V) |
Rationale: The MRM transition for oxybutynin (358.2 → 142.2) is a well-established and specific fragmentation pattern corresponding to the loss of the diethylamino-butynyl moiety.[11] Positive ESI is chosen due to the tertiary amine structure of oxybutynin, which is readily protonated.
Method Validation
The method was validated following the core principles of the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][12] This ensures the data generated is reliable for its intended purpose.
-
Selectivity: Six different lots of blank human plasma were processed and analyzed to ensure no endogenous interferences were observed at the retention times of the analytes and IS.
-
Linearity: The calibration curve was linear over the range of 0.025–10.0 ng/mL, with a correlation coefficient (r²) of >0.995 using a weighted (1/x²) linear regression.
-
Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). The results were within the acceptance criteria of ±15% (±20% at the LLOQ).
-
Extraction Recovery and Matrix Effect: The extraction recovery was consistent across QC levels, typically >80%.[10] The matrix effect was evaluated and found to be minimal and compensated for by the co-eluting deuterated internal standard.
-
Stability: (R)-Oxybutynin was demonstrated to be stable in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: For at least 8 hours at room temperature.
-
Long-Term Stability: For at least 3 months at -70°C.
-
Post-Preparative Stability: In the autosampler for at least 24 hours.
-
| Parameter | LLOQ (0.025 ng/mL) | LQC (0.075 ng/mL) | MQC (1.0 ng/mL) | HQC (7.5 ng/mL) |
| Intra-day Precision (%CV, n=6) | ≤ 10.5% | ≤ 8.2% | ≤ 5.5% | ≤ 4.8% |
| Intra-day Accuracy (%Bias, n=6) | ± 12.1% | ± 9.5% | ± 6.1% | ± 5.3% |
| Inter-day Precision (%CV, n=18) | ≤ 11.8% | ≤ 9.1% | ≤ 6.3% | ≤ 5.9% |
| Inter-day Accuracy (%Bias, n=18) | ± 13.5% | ± 10.2% | ± 7.0% | ± 6.5% |
| Mean Extraction Recovery | ~85% | ~87% | ~88% | ~86% |
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS protocol for the chiral quantification of (R)-Oxybutynin in human plasma. The use of a high-throughput 96-well solid-phase extraction method, a specific chiral stationary phase for enantiomeric resolution, and a stable isotope-labeled internal standard ensures the generation of accurate and precise data. This method is fit-for-purpose and can be confidently deployed in regulated clinical and bioequivalence studies to support drug development programs that require stereospecific pharmacokinetic analysis.
References
-
Sharma, P., Patel, D. P., Sanyal, M., & Shrivastav, P. S. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 84, 244-255. [Link]
-
Vivekanandan, P., & Kumar, U. K. (2017). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 8(9), 3824-3832. [Link]
-
Li, Y., Yan, C., Shang, D., & Gu, J. (2014). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Separation Science, 37(23), 3443-3450. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
Walker, T. A. (2000). THE CHIRAL SEPARATION OF OXYBUTYNIN ENANTIOMERS USING AN OVOMUCOID COLUMN. Journal of Liquid Chromatography & Related Technologies, 23(6), 929-938. [Link]
-
Phenomenex. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Bharathi, D. V., Hotha, K. K., Jagadeesh, B., Chatki, V. R., Kumar, P. K., & Mullangi, R. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 88, 196-206. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
D'Ocanha-Fuentes, H., & Contier, M. (2021). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 26(16), 4787. [Link]
-
Wikipedia. (n.d.). Oxybutynin. [Link]
-
ResearchGate. (n.d.). The chiral separation of oxybutynin enantiomers using an ovomucoid column. [Link]
-
Tian, Y., Wen, Y., Sun, J., Zhao, L., Xiong, Z., & Qin, F. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. [Link]
-
Nair, S., Dasandi, B., Karia, D. C., & Gorasiya, R. (2019). SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. Semantic Scholar. [Link]
-
ResearchGate. (2019). SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem. [Link]
-
Yarker, Y. E., & Goa, K. L. (1999). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Drugs & Aging, 14(3), 223-234. [Link]
-
ResearchGate. (2019). Simultaneous quantification of oxybutynin and its active metabolite N‐desethyl oxybutynin in rat plasma by ultra high performance liquid chromatography–tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. [Link]
-
ResearchGate. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. [Link]
-
Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. [Link]
-
ResearchGate. (2003). Sensitive determination of oxybutynin and desethyloxybutynin in dog plasma by LC-ESI/MS/MS. [Link]
Sources
- 1. Oxybutynin - Wikipedia [en.wikipedia.org]
- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. drugs.com [drugs.com]
- 6. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]
- 7. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess in (R)-Oxybutynin Synthesis
Welcome to our dedicated technical support center for the synthesis of (R)-Oxybutynin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the practical knowledge and underlying scientific principles to overcome common challenges and enhance the enantiomeric excess of your (R)-Oxybutynin synthesis.
Introduction
Oxybutynin is a chiral antimuscarinic agent, with the (R)-enantiomer being primarily responsible for its therapeutic effects on overactive bladder syndrome. Achieving high enantiomeric excess (e.e.) is therefore a critical aspect of its synthesis for pharmaceutical applications. This guide will explore the two primary strategies for obtaining enantiomerically enriched (R)-Oxybutynin: the resolution of a racemic mixture and asymmetric synthesis. We will delve into common experimental hurdles and provide actionable solutions to improve your outcomes.
Section 1: Chiral Resolution of Racemic Oxybutynin
Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. For oxybutynin, this is typically achieved through diastereomeric salt crystallization or preparative chiral chromatography.
Troubleshooting Diastereomeric Salt Crystallization
This technique involves reacting racemic oxybutynin with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different solubilities.
Frequently Asked Questions (FAQs):
-
Q1: What are suitable resolving agents for racemic oxybutynin?
-
A1: Chiral acids are used to resolve racemic oxybutynin (a base). D-malic acid and L-tyrosine methyl ester have been reported to be effective. A screening of different resolving agents is often necessary to find the optimal one for your specific conditions.
-
-
Q2: How do I choose the right solvent for crystallization?
-
A2: The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A solvent in which one diastereomer is sparingly soluble while the other is freely soluble is ideal. It is common to screen a range of solvents with varying polarities, such as alcohols (isopropanol, ethanol) and ketones (acetone).
-
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling out" of the diastereomeric salt | The salt is too soluble in the chosen solvent, or the solution is too concentrated, leading to separation as a liquid phase instead of a crystalline solid. | - Dilute the solution with more solvent.- Screen for a solvent in which the salt is less soluble.- Try a mixture of solvents or an anti-solvent addition approach.- Cool the solution more slowly to promote crystal formation over oiling. |
| Low yield of the desired diastereomeric salt | - The desired salt has significant solubility in the mother liquor.- The molar ratio of the resolving agent is not optimal.- Crystallization time is insufficient. | - Cool the crystallization mixture to a lower temperature to decrease solubility.- Optimize the stoichiometry of the resolving agent; sometimes a sub-stoichiometric amount can be beneficial.- Increase the crystallization time to allow for complete precipitation. |
| Low diastereomeric excess (d.e.) of the crystallized salt | - The solubility difference between the two diastereomeric salts is small in the chosen solvent.- Co-precipitation of the undesired diastereomer. | - Perform a solvent screening to find a system with better selectivity.- Recrystallize the isolated salt. Multiple recrystallizations may be necessary to achieve high d.e.- Optimize the cooling rate; a slower cooling rate can improve selectivity. |
| Difficulty in breaking the salt to recover (R)-Oxybutynin | Incomplete neutralization of the resolving agent. | - Ensure complete neutralization by using a slight excess of a suitable base (e.g., NaOH, NaHCO₃) and monitoring the pH.- Perform a liquid-liquid extraction to separate the free base (R)-Oxybutynin into an organic solvent. |
Experimental Workflow: Chiral Resolution via Diastereomeric Salt Crystallization
Caption: Workflow for obtaining (R)-Oxybutynin by diastereomeric salt crystallization.
Troubleshooting Preparative Chiral Chromatography
Preparative chiral chromatography separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Frequently Asked Questions (FAQs):
-
Q1: What type of chiral column is suitable for separating oxybutynin enantiomers?
-
A1: Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., amylose-tris(3,5-dimethylphenylcarbamate)), are commonly used. Ovomucoid-based columns have also been shown to be effective. High-speed counter-current chromatography using hydroxypropyl-β-cyclodextrin as a chiral selector is another option.
-
-
Q2: How can I improve the resolution between the enantiomer peaks?
-
A2: Resolution can be improved by optimizing the mobile phase composition (e.g., the ratio of hexane to alcohol), reducing the flow rate, and lowering the column temperature.
-
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) | - Secondary interactions between the basic oxybutynin and acidic sites on the silica support of the CSP.- Mismatch between the sample solvent and the mobile phase. | - Add a basic modifier, such as diethylamine (DEA), to the mobile phase to mask the acidic sites.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the sample concentration or injection volume. |
| Low resolution (overlapping peaks) | - Suboptimal mobile phase composition.- High flow rate.- Column overload. | - Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol).- Decrease the flow rate to allow for better equilibration.- Inject a smaller amount of the sample. |
| Poor recovery of the separated enantiomers | - Strong adsorption of oxybutynin to the stationary phase. | - Modify the mobile phase to reduce retention (e.g., increase the concentration of the polar co-solvent).- Ensure complete elution by flushing the column with a strong solvent after the run. |
Section 2: Asymmetric Synthesis of (R)-Oxybutynin
Asymmetric synthesis aims to create the desired enantiomer directly, often by using a chiral catalyst or auxiliary. For (R)-Oxybutynin, the key is the enantioselective synthesis of the chiral precursor, (R)- or (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Troubleshooting Asymmetric Grignard Reactions
The addition of a cyclohexyl Grignard reagent to a phenylglyoxylate derivative is a key step in forming the tertiary alcohol core of the acidic precursor.
Frequently Asked Questions (FAQs):
-
Q1: Why is my asymmetric Grignard reaction giving a low yield of the tertiary alcohol?
-
A1: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone starting material, leading to the recovery of the starting material after workup. This is more pronounced with sterically hindered ketones. Additionally, Grignard reagents are highly sensitive to moisture and will be quenched by any protic sources.
-
-
Q2: How can I improve the enantioselectivity of the Grignard addition?
-
A2: The use of a chiral ligand that coordinates to the magnesium is crucial for inducing enantioselectivity. The choice of ligand and the reaction conditions (solvent, temperature) must be carefully optimized.
-
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low enantiomeric excess (e.e.) | - Ineffective chiral ligand or incorrect catalyst loading.- Reaction temperature is too high, leading to a less ordered transition state.- Racemization of the product under the reaction or workup conditions. | - Screen different chiral ligands and optimize the ligand-to-Grignard reagent ratio.- Perform the reaction at lower temperatures (e.g., -78 °C).- Use a non-polar, non-coordinating solvent.- Ensure the workup is performed under mild conditions. |
| Low conversion to the tertiary alcohol | - Deactivation of the Grignard reagent by moisture or other acidic protons.- Enolization of the ketone starting material.- Inaccurate concentration of the Grignard reagent. | - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.- Use a less sterically hindered Grignard reagent if possible.- Titrate the Grignard reagent before use to determine its exact concentration. |
| Formation of side products | - Wurtz coupling of the Grignard reagent.- Reduction of the ketone to a secondary alcohol. | - Add the ketone slowly to the Grignard reagent to maintain a low concentration of the ketone.- Ensure the Grignard reagent is free of magnesium hydride impurities. |
Logical Relationship in Asymmetric Grignard Reaction
Caption: Key factors influencing the success of an asymmetric Grignard reaction.
Troubleshooting Other Asymmetric Syntheses
Other methods like the Sharpless asymmetric dihydroxylation and enantioselective cyanosilylation can also be employed to synthesize chiral precursors.
Troubleshooting Guide:
| Method | Problem | Potential Cause(s) | Recommended Solution(s) |
| Sharpless Asymmetric Dihydroxylation | Low e.e. | - A secondary catalytic cycle with lower selectivity is competing.- Suboptimal pH. | - Use a higher molar concentration of the chiral ligand to suppress the secondary cycle.- Adjust the pH; a slightly acidic pH can accelerate the reaction for electron-deficient olefins, while a higher pH can improve e.e. for terminal olefins. |
| Enantioselective Cyanosilylation | Low e.e. | - Inefficient chiral catalyst.- Steric hindrance around the ketone. | - Screen different chiral catalysts, such as chiral Lewis acids or thiourea-based catalysts.- Optimize catalyst loading and reaction temperature. |
Section 3: Final Esterification Step
The final step in the synthesis is the esterification of the chiral 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-diethylamino-2-butyn-1-ol.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Oxybutynin | - Steric hindrance from the tertiary alcohol and the bulky cyclohexyl group slows down the reaction.- The reaction is in equilibrium, and the presence of water (a byproduct) can drive it backward. | - Use a more reactive derivative of the carboxylic acid, such as an acid chloride.- Employ a powerful coupling agent like dicyclohexylcarbodiimide (DCC) in combination with an activating agent like 4-dimethylaminopyridine (DMAP).- Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Racemization during esterification | - Harsh reaction conditions (e.g., high temperature, strong acid or base) can cause racemization at the chiral center. | - Use milder coupling agents that do not require high temperatures.- Avoid prolonged exposure to strongly acidic or basic conditions. |
Conclusion
Improving the enantiomeric excess in the synthesis of (R)-Oxybutynin requires a systematic approach to troubleshooting, whether you are pursuing a chiral resolution or an asymmetric synthesis pathway. Careful control over reaction parameters such as solvent, temperature, stoichiometry, and catalyst/ligand choice is paramount. This guide provides a framework for identifying and solving common experimental challenges. By understanding the underlying chemical principles, you can effectively optimize your synthesis and achieve high enantiopurity of the desired (R)-Oxybutynin enantiomer.
References
-
Zhang, P., Sun, G., Tang, K., Yang, W., Sui, G., & Zhou, C. (2014). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of separation science, 37(23), 3443–3450. Available at: [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm. Available at: [Link]
-
Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector | Request PDF. ResearchGate. Available at: [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Available at: [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. (2023, September 25). Available at: [Link]
-
Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Scheme 11. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic... ResearchGate. Available at: [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(4), 869-890. Available at: [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. Available at: [Link]
- US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents.
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Homework.Study.com. Available at: [Link]
Technical Support Center: Optimizing HPLC Resolution of Oxybutynin Isomers
Welcome to the technical support center for the analysis of oxybutynin isomers. As a pharmaceutical compound, oxybutynin is administered as a racemate, but its therapeutic effects and side effects are primarily associated with the (R)-enantiomer, while the (S)-enantiomer is considered a chiral impurity. Therefore, achieving robust and reliable separation of these isomers is critical for quality control, pharmacokinetic studies, and regulatory compliance.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and field experience to help you overcome common challenges in your HPLC analysis.
Troubleshooting Guide: Resolving Common Issues
This section addresses specific problems you may encounter during method development and routine analysis of oxybutynin isomers.
Q1: Why am I seeing poor or no resolution (Rs < 1.5) between the (R)- and (S)-oxybutynin peaks?
A1: Achieving chiral separation is a complex process that depends on creating a transient diastereomeric complex between the analyte and the chiral stationary phase (CSP). Poor resolution is typically the primary hurdle and can be traced back to several key factors.
-
Sub-optimal Stationary Phase: The choice of CSP is the most critical factor. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives like tris(3,5-dimethylphenylcarbamate), are highly effective for separating a wide range of chiral compounds, including oxybutynin. If you are using a different type of column, you may not have the right chiral selector for this specific molecule. For instance, methods outlined by the United States Pharmacopeia (USP) often specify a cellulose-based CSP for this separation.
-
Incorrect Mobile Phase Composition: Chiral recognition is highly sensitive to the mobile phase.
-
In Normal-Phase Mode (e.g., Hexane/Ethanol): The alcohol component (the polar modifier) is crucial. A low alcohol percentage (e.g., 5-15% ethanol or isopropanol) is generally required. Too much alcohol will reduce interactions with the stationary phase, leading to co-elution.
-
Additives: Basic compounds like oxybutynin can exhibit poor peak shape due to interactions with residual silanols on the silica support. Adding a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA) at concentrations of 0.1-0.2%, can significantly improve peak shape and, consequently, resolution by masking these secondary interaction sites.
-
-
Temperature Effects: Column temperature influences the kinetics and thermodynamics of the separation.
-
Lowering the temperature often enhances chiral resolution by increasing the stability of the transient diastereomeric complexes. Try reducing the column temperature in increments of 5 °C (e.g., from 25 °C down to 15 °C) to see if resolution improves.
-
Conversely, ensure your column compartment is providing stable and consistent temperature control, as fluctuations can cause retention time shifts and apparent changes in resolution.
-
Q2: My oxybutynin peaks are broad and tailing. What are the causes and how can I fix this?
A2: Peak tailing is a common issue when analyzing basic compounds like oxybutynin. It is often caused by undesirable secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: The underlying silica gel of most CSPs has acidic silanol groups (-Si-OH) that can strongly and non-specifically interact with the basic tertiary amine of oxybutynin. This leads to tailed peaks.
-
Solution: As mentioned above, add a basic modifier to your mobile phase. Diethylamine (DEA) at 0.1% is a very common and effective choice. It acts as a competing base, saturating the active silanol sites and preventing the analyte from interacting with them.
-
-
Cause 2: Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. For a normal-phase separation using hexane/ethanol, dissolving your sample in pure ethanol (a strong solvent) and injecting a large volume can cause severe tailing or fronting.
-
Solution: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample, and keep the injection volume small (e.g., 5-10 µL).
-
-
Cause 3: Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to broad, triangular peaks.
-
Solution: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them. Observe if the peak shape improves at lower concentrations. If so, you are likely overloading the column.
-
Q3: My retention times are drifting between injections. How can I improve reproducibility?
A3: Unstable retention times are a critical problem, especially in a regulated environment. This issue almost always points to an unstable HPLC system or improper method execution.
-
Cause 1: Insufficient Column Equilibration: Chiral stationary phases, especially in normal-phase mode, can take a long time to fully equilibrate with the mobile phase.
-
Solution: Before starting your analytical run, flush the column with the mobile phase for at least 30-60 minutes, or until you observe a stable baseline and consistent retention times on several consecutive injections of a standard.
-
-
Cause 2: Mobile Phase Instability: In normal-phase chromatography, the mobile phase composition is critical.
-
Solution:
-
Use fresh, high-purity solvents. Hexane and alcohols can absorb water from the atmosphere, which can alter the mobile phase polarity and affect retention.
-
Premix your mobile phase. Do not rely on the pump's online mixing for low-percentage components. For a 90:10 Hexane:Ethanol mobile phase, accurately prepare a single batch to ensure consistency.
-
Keep the mobile phase bottle capped to prevent evaporation of the more volatile components (like hexane).
-
-
-
Cause 3: Temperature Fluctuations: As discussed, temperature is a critical parameter.
-
Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature. Ambient temperature fluctuations in the lab can be significant enough to cause drift.
-
Below is a workflow diagram illustrating a systematic approach to troubleshooting poor resolution.
Caption: Systematic troubleshooting workflow for poor resolution.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development for oxybutynin isomer separation.
Q4: What is the best type of chiral stationary phase (CSP) for oxybutynin isomer separation?
A4: The most widely successful and cited CSPs for oxybutynin are polysaccharide-based, specifically those coated or immobilized on a silica support.
-
Top Recommendation: Columns based on cellulose tris(3,5-dimethylphenylcarbamate) are considered the gold standard. A common trade name for such a column is Chiralcel® OD or its immobilized version, Chiralpak® ID. These phases provide excellent chiral recognition for a broad range of compounds, including oxybutynin.
-
Alternative: Amylose-based columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD), can also be effective and should be considered during screening if the primary column does not yield the desired results.
The table below summarizes typical starting conditions for common CSPs.
| Stationary Phase (CSP) | Typical Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) | 1.0 | 220 |
| Cellulose tris(4-methylbenzoate) | n-Hexane / Ethanol (90:10, v/v) | 0.8 | 220 |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) | 1.0 | 220 |
Data sourced from: General chiral application notes and established pharmaceutical methods.
Q5: How do I choose between normal-phase, reversed-phase, or polar organic modes for this separation?
A5: For polysaccharide-based CSPs, the separation mode dramatically influences selectivity.
-
Normal-Phase Mode (Recommended): This is the most common and successful mode for oxybutynin. It uses a non-polar solvent like n-hexane or heptane with a small amount of a polar modifier (alcohol). This mode generally provides the highest selectivity for chiral compounds on polysaccharide CSPs because it facilitates the key hydrogen bonding and dipole-dipole interactions required for chiral recognition.
-
Reversed-Phase Mode: While possible, it is often less selective for this specific separation. It may be attempted if the sample is only soluble in aqueous solutions, but expect lower resolution and the need for significant method development.
-
Polar Organic Mode: This mode uses a polar organic solvent like acetonitrile or methanol. It can sometimes offer a different selectivity compared to normal-phase and is worth screening. For oxybutynin, it is a less common choice but can be a viable alternative.
The following diagram illustrates the initial screening process for method development.
Technical Support Center: (R)-Oxybutynin Chloride Solution Stability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-Oxybutynin chloride in solution. It addresses common stability issues through troubleshooting guides and frequently asked questions, ensuring the integrity of your experimental results. Our approach is grounded in established scientific principles and field-proven insights to support your work with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of (R)-Oxybutynin chloride solutions to proactively mitigate stability problems.
Q1: What are the primary degradation pathways for (R)-Oxybutynin chloride in solution?
A1: (R)-Oxybutynin chloride is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] Hydrolysis of the ester linkage is a significant concern and can be catalyzed by both acidic and basic conditions.[2] Oxidative degradation can also occur, particularly with exposure to oxygen and light.[1] One identified degradation product resulting from oxidation is Oxybutynin enaminoketone (Oxy-EK), which is formed via the rearrangement of oxybutynin N-oxide.
Q2: What is the optimal pH range for maintaining the stability of an aqueous (R)-Oxybutynin chloride solution?
A2: The stability of (R)-Oxybutynin chloride in aqueous solution is highly pH-dependent. The compound exhibits greater stability in acidic conditions. A pH range of 3 to 5 is recommended for enhanced stability, particularly at body temperature (37°C).[3] Conversely, its solubility and stability decrease as the pH becomes more alkaline.[4][5]
Q3: Which solvents are recommended for preparing (R)-Oxybutynin chloride solutions?
A3: For aqueous solutions, 0.9% normal saline is a preferable solvent over tap water.[4][5][6] Tap water often has a higher and more variable pH, which can accelerate degradation.[4] Studies have shown a significant decrease in oxybutynin concentration when dissolved in tap water compared to normal saline over a period of weeks.[6][7] For non-aqueous applications, acetonitrile has been used and has shown good stability for at least 24 hours.[8]
Q4: What are the recommended storage conditions for (R)-Oxybutynin chloride solutions?
A4: To minimize degradation, (R)-Oxybutynin chloride solutions should be stored under controlled conditions. For short-term storage, refrigeration at 4°C is recommended, which can maintain stability for up to one month.[9] Solutions should be protected from light by using amber vials or other light-blocking containers to prevent photodegradation.[10]
Q5: How long can I expect my (R)-Oxybutynin chloride solution to remain stable?
A5: The shelf-life of your solution depends heavily on the solvent, pH, and storage conditions. In an oral suspension with a pH between 4.21 and 4.29 and stored at 25°C, the concentration of oxybutynin remained acceptable for up to 8 days.[10] For intravesical solutions prepared in normal saline, about 80% of the initial concentration was maintained after 4 weeks.[4][5][6] It is crucial to perform stability studies under your specific experimental conditions.
Section 2: Troubleshooting Guide for Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with (R)-Oxybutynin chloride solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of potency or inconsistent results. | Hydrolytic Degradation: The pH of the solution may be too high or too low. | Verify and adjust the pH of your solution to be within the optimal range of 3-5.[3] Use buffered solutions to maintain a stable pH. |
| Inappropriate Solvent: Use of tap water or other high pH solvents. | Prepare solutions using 0.9% normal saline or a suitable acidic buffer.[4][5][6] | |
| Appearance of unknown peaks in chromatograms. | Oxidative Degradation: Exposure to air and/or light. | Prepare solutions fresh and use them promptly. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[10] |
| Thermal Degradation: Although generally stable at ambient temperatures, prolonged exposure to high temperatures can cause degradation.[1][2] | Store solutions at recommended temperatures (e.g., 4°C for short-term storage).[9] Avoid autoclaving solutions containing (R)-Oxybutynin chloride. | |
| Precipitation or cloudiness in the solution. | Poor Solubility: The pH of the solution may be outside the optimal range, leading to decreased solubility. Oxybutynin's aqueous solubility is inversely related to pH.[4][5] | Ensure the pH of the solution is acidic to maintain solubility.[4][5] Consider the concentration of the solution; you may need to dilute it if precipitation occurs. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and stability testing of (R)-Oxybutynin chloride solutions.
Protocol 1: Preparation of a Buffered (R)-Oxybutynin Chloride Stock Solution
-
Materials:
-
(R)-Oxybutynin chloride powder
-
0.9% Sodium Chloride solution (Normal Saline)
-
Citrate buffer components (Citric acid and Sodium citrate) or other suitable buffer for pH 4.
-
Volumetric flasks and pipettes
-
pH meter
-
Amber glass storage vials
-
-
Procedure:
-
Prepare a 0.1 M citrate buffer solution and adjust the pH to 4.0 using a pH meter.
-
Accurately weigh the desired amount of (R)-Oxybutynin chloride powder.
-
Dissolve the powder in a small volume of the pH 4.0 citrate buffer in a volumetric flask.
-
Once fully dissolved, bring the solution to the final desired volume with the citrate buffer.
-
Verify the final pH of the solution.
-
Aliquot the solution into amber glass vials, purge with an inert gas (e.g., nitrogen) if possible, and seal tightly.
-
Store the vials at 4°C and protect from light.
-
Protocol 2: Stability-Indicating HPLC Method for (R)-Oxybutynin Chloride
This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[2]
-
Mobile Phase: 0.1 M Phosphate buffer: Acetonitrile (40:60 v/v), with the pH of the final mixture adjusted to 4.5 with orthophosphoric acid[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 203 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of (R)-Oxybutynin chloride of known concentration in the mobile phase.
-
Prepare your sample solutions (from your stability study) by diluting them to a suitable concentration with the mobile phase.
-
Inject the standard solution to determine the retention time and peak area of the intact drug.
-
Inject the sample solutions.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the (R)-Oxybutynin chloride peak over time.
-
Quantify the amount of (R)-Oxybutynin chloride remaining in your samples by comparing their peak areas to that of the standard.
-
Section 4: Visualizing Degradation and Troubleshooting
Diagram 1: Key Factors Influencing (R)-Oxybutynin Chloride Stability
Caption: Troubleshooting workflow for (R)-Oxybutynin chloride instability.
References
-
Canavesi, R., et al. (2016). New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. Journal of Pharmaceutical and Biomedical Analysis, 125, 259-266. [Link]
-
Guerard, M., et al. (2009). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Expert Opinion on Drug Delivery, 6(9), 963-973. [Link]
-
Dal Piaz, F., et al. (2016). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica, 46(11), 957-966. [Link]
-
Wan, J., et al. (2007). The durability of intravesical oxybutynin solutions over time. The Journal of Urology, 178(4 Pt 2), 1874-1876. [Link]
-
Wan, J., et al. (2007). The Durability of Intravesical Oxybutynin Solutions Over Time. The Journal of Urology, 178(4S), 1874-1876. [Link]
-
The Durability of Intravesical Oxybutynin Solutions Over Time. (2007). Journal of Urology. [Link]
-
Veeprho. Oxybutynin Impurities and Related Compound. [Link]
-
Stability study of 5 mg/ml oxybutynin oral suspension in syrspend. (2018). European Journal of Hospital Pharmacy, 25(Suppl 1), A1-A280. [Link]
-
[Development of an intravesial oxybutynin chloride solution: from formulation to quality control]. (2005). Journal de Pharmacie de Belgique, 60(2), 43-46. [Link]
-
The Durability of Intravesical Oxybutynin Solutions Over Time. (2007). ResearchGate. [Link]
-
Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). MDPI. [Link]
-
Phale, M. D., & Sharma, S. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research. [Link]
-
Arthy L, et al. (2014). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1083-1091. [Link]
-
Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME). (2015). Journal of the Brazilian Chemical Society, 26(10), 2135-2142. [Link]
-
Van Gansbeke, B. (1991). Stability of oxybutynin chloride syrup after repackaging in unit doses. American Journal of Hospital Pharmacy, 48(6), 1265-1266. [Link]
-
Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. (2016). PubMed. [Link]
- US Patent for Oxybutynin formulations and method of use. (2000).
-
Oxybutynin. (n.d.). Wikipedia. [Link]
-
Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). ResearchGate. [Link]
-
Case Study 6: Oxybutynin- Crystalline Change From Salt to Free Base. (n.d.). Crystal Pharmatech. [Link]
-
Oxybutynin. (n.d.). PubChem. [Link]
-
PRODUCT MONOGRAPH pms-OXYBUTYNIN (Oxybutynin Chloride Syrup and Tablets, USP). (n.d.). Pharmascience Inc.[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ejpmr.com [ejpmr.com]
- 3. US6087396A - Oxybutynin formulations and method of use - Google Patents [patents.google.com]
- 4. auajournals.org [auajournals.org]
- 5. auajournals.org [auajournals.org]
- 6. The durability of intravesical oxybutynin solutions over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. [Development of an intravesial oxybutynin chloride solution: from formulation to quality control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejhp.bmj.com [ejhp.bmj.com]
Technical Support Center: Troubleshooting In Vivo Experiments with (R)-Oxybutynin
Welcome to the technical support guide for researchers utilizing (R)-Oxybutynin in in vivo experimental models. This resource is designed to provide practical, science-backed solutions to common challenges encountered during preclinical research. Our goal is to help you ensure the reliability, reproducibility, and successful interpretation of your experimental data.
Section 1: Pre-Experimental Planning & Compound Formulation
Proper planning is the most critical phase for a successful in vivo study. Errors in dose calculation, vehicle selection, or formulation can compromise the entire experiment before it even begins. This section addresses the most frequent questions related to the initial setup.
Q1: My (R)-Oxybutynin is not dissolving properly in my chosen vehicle. What are the best practices for formulation?
A1: Solubility issues are a common hurdle. (R)-Oxybutynin hydrochloride is readily soluble in water, but the free base form may require an organic solvent.[1] Here’s a systematic approach to formulation:
-
Verify the Salt Form: Confirm whether you are using oxybutynin hydrochloride or the free base. The hydrochloride salt has a solubility of approximately 0.2 mg/mL in PBS (pH 7.2) and is the preferred form for aqueous solutions.[2]
-
Solvent Selection:
-
Aqueous Solutions: For the hydrochloride salt, start with sterile, isotonic saline or Phosphate-Buffered Saline (PBS). Oxybutynin solutions can degrade over time, especially in tap water. Solutions in normal saline are more stable, maintaining ~80% concentration for up to 4 weeks.[3] Acidifying the solution to a pH between 3.5 and 4.5 can also improve stability.[3][4]
-
Organic Solvents: If using the free base or if higher concentrations are needed, (R)-Oxybutynin is soluble in DMSO and DMF (~50 mg/mL) and ethanol (~20 mg/mL).[2]
-
-
Co-Solvent Strategy (Use with Caution): If an organic solvent is necessary, prepare a high-concentration stock in DMSO or ethanol and then perform a serial dilution into your final aqueous vehicle (e.g., saline or PBS). Crucially, ensure the final concentration of the organic solvent is minimal (typically <5% DMSO) to avoid physiological effects from the vehicle itself. [2] Always include a vehicle-only control group in your experiment to account for any solvent effects.
-
Preparation Technique:
-
Use a vortex mixer to ensure thorough mixing.
-
Gentle warming (to ~37°C) can aid dissolution, but monitor for any signs of compound degradation (e.g., color change).
-
Prepare solutions fresh daily if possible. If storing, keep them protected from light at 4°C. A study on intravesical solutions found that storing in normal saline is feasible for up to 4 weeks.[3]
-
Q2: How do I select an appropriate starting dose for my animal model (e.g., rat, mouse)?
A2: Dose selection is critical and should be based on a combination of literature review and empirical dose-finding studies.
-
Literature Precedent: The most common application for oxybutynin is in models of overactive bladder (OAB). Studies in rats have used doses ranging from 0.062 mg/kg to 3 mg/kg to inhibit bladder contractions.[2][5]
-
Allometric Scaling: If you are extrapolating from human clinical doses (typically 5-20 mg/day), you must use allometric scaling based on Body Surface Area (BSA), not just body weight.[6][7] The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) using established conversion factors.[7][8]
| Species | Body Weight (kg) | Km Factor ( kg/m 2) | To Convert Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
| Human | 60 | 37 | 1 |
| Rat | 0.15 | 6 | 6.2 |
| Mouse | 0.02 | 3 | 12.3 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.9 |
| Source: Data compiled from FDA guidance and pharmacology literature.[7][8] |
Example Calculation (Human to Rat): A 10 mg dose in a 60 kg human is ~0.167 mg/kg. Rat Dose (mg/kg) = 0.167 mg/kg * 6.2 = ~1.04 mg/kg
-
Recommendation: Always perform a pilot dose-response study in a small cohort of animals. This will establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) within your specific experimental model and conditions.
Section 2: In-Experiment Observations & Phenotypic Troubleshooting
This section focuses on issues that arise during the in vivo experiment, from unexpected animal behavior to a lack of therapeutic effect.
Q3: I am not observing the expected therapeutic effect (e.g., reduced bladder contractions). What are the potential causes?
A3: A lack of efficacy is a multifaceted problem. The flowchart below outlines a systematic troubleshooting process.
Caption: Troubleshooting workflow for lack of efficacy.
Detailed Explanation:
-
Formulation and Stability: As discussed in Q1, an improperly prepared or degraded compound is a primary suspect. Ensure the drug was fully solubilized and administered correctly.
-
Dose and Route of Administration: The oral bioavailability of oxybutynin is very low (~6%) due to extensive first-pass metabolism in the gut wall and liver.[6][9][10] If you are administering orally and not seeing an effect, the dose may be insufficient to overcome this metabolic barrier. Consider intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) administration to achieve higher systemic exposure.
-
Metabolism to N-desethyloxybutynin (DEO): Oxybutynin is primarily metabolized by CYP3A4 enzymes into an active metabolite, N-desethyloxybutynin (DEO).[11][12] DEO has similar antimuscarinic activity at the bladder but is also implicated in side effects like dry mouth.[6][12] The ratio of DEO to the parent drug can be 5 to 12 times higher after oral administration.[1][9] This metabolic conversion is rapid, and the therapeutic effect you observe may be due to a combination of both the parent drug and this metabolite.[13]
-
Timing of Measurement: The half-life of immediate-release oxybutynin is short, approximately 2-3 hours.[9][10] Ensure your experimental endpoint measurement falls within the expected window of peak drug activity (Tmax is typically within 1 hour for oral administration).[10][14]
Q4: My animals are exhibiting excessive side effects like sedation, constipation, or agitation. How can I mitigate this?
A4: These are known anticholinergic side effects.[10][15][16] (R)-Oxybutynin is the enantiomer with the primary antimuscarinic therapeutic activity, while the (S)-enantiomer is often associated with more side effects.[1] However, even the (R)-enantiomer can cause dose-dependent adverse effects.
-
Dose Reduction: This is the most straightforward solution. Re-evaluate your dose-response curve to find a concentration that maintains efficacy while minimizing side effects.
-
Refine the Model: Ensure the observed effects are not a result of the experimental procedure itself (e.g., stress-induced changes).
-
Route of Administration: Transdermal or intravesical administration can bypass first-pass metabolism, leading to a lower DEO-to-oxybutynin ratio.[1][17] This has been shown to reduce systemic side effects like dry mouth in clinical settings and may translate to reduced side effects in animal models.[18]
-
Monitor Animal Welfare: Provide adequate hydration and monitor for signs of gastrointestinal distress (constipation) or urinary retention. CNS effects like confusion or agitation are also possible, especially at higher doses.[10]
Section 3: Post-Experiment Data Interpretation
Interpreting your results requires a nuanced understanding of (R)-Oxybutynin's pharmacology. This section addresses common questions about data analysis and mechanistic considerations.
Q5: Why are my results different from published literature, even though I used the same dose?
A5: Inter-study variability is common in pharmacology. Several factors could be at play:
-
Animal Strain and Health Status: Different strains of mice or rats can have variations in metabolic enzyme expression (e.g., CYP3A4 orthologs), leading to different pharmacokinetic profiles. The health status, age, and gut microbiome of the animals can also influence drug absorption and metabolism.
-
Metabolic Differences: As shown in the diagram below, oxybutynin metabolism is a key variable. The primary pathway is N-deethylation by CYP3A4 to form the active metabolite DEO.[11][19] Any factor that alters CYP3A4 activity, such as co-administered drugs or even diet, can change the drug's effective concentration and duration of action.[1][20]
-
Enantiomeric Purity: The therapeutic product is (R)-Oxybutynin. Ensure your compound's purity and confirm you are not using a racemic mixture, as the (S)-enantiomer contributes more to side effects than efficacy.[1]
-
Experimental Conditions: Minor differences in surgical procedures, anesthesia protocols, or methods of data collection (e.g., cystometry in conscious vs. anesthetized animals) can significantly impact results.[5]
Caption: Simplified metabolic pathways of (R)-Oxybutynin.
Q6: What is the primary mechanism of action I should be focused on when interpreting my results?
A6: (R)-Oxybutynin's primary mechanism is the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype , which is highly expressed on the detrusor (smooth muscle) of the bladder.[21][22][23] Blockade of these receptors inhibits the action of acetylcholine, leading to muscle relaxation and increased bladder capacity.[10][22]
However, there are secondary mechanisms to consider:
-
Direct Antispasmodic Effect: It has a direct relaxing effect on smooth muscle, though this is considered much weaker than its antimuscarinic action.[11][24]
-
Local Anesthetic Properties: It can act as a local anesthetic, which may play a role in modulating sensory afferent pathways in the bladder wall, although this contribution is thought to be minor with systemic administration.[6][13][24]
-
Urothelial Effects: Emerging evidence suggests that antimuscarinics may also act on receptors within the urothelium and sub-urothelium, affecting bladder sensory signaling.[25]
When analyzing your data, the primary interpretation should be through the lens of M3 receptor antagonism. If your results cannot be fully explained by this mechanism, considering these secondary effects may provide additional insight.
Experimental Protocols
Protocol 1: Preparation of (R)-Oxybutynin HCl for Intraperitoneal (i.p.) Injection
-
Objective: To prepare a 1 mg/mL solution of (R)-Oxybutynin HCl in sterile saline.
-
Materials:
-
(R)-Oxybutynin Hydrochloride powder
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile 15 mL conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh 10 mg of (R)-Oxybutynin HCl and place it into the sterile 15 mL conical tube.
-
Add 10 mL of sterile saline to the tube to achieve a final concentration of 1 mg/mL.
-
Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect for any remaining particulates.
-
Using a sterile syringe, draw up the solution and pass it through a 0.22 µm filter into a new sterile tube or vial. This step ensures the final solution is sterile for injection.
-
Store the solution at 4°C, protected from light. For maximum reliability, prepare fresh on the day of the experiment.
-
References
-
Oxybutynin: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]
-
Dittert, L., et al. (2020). A Population Pharmacokinetic Model of (R)- and (S-) Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers. The Journal of Clinical Pharmacology. Retrieved from [Link]
-
G04BD04 - Oxybutynin. (n.d.). The Drug Database for Acute Porphyria (IPNet). Retrieved from [Link]
-
Siddiqui, N. A., & shameless, M. (2023). Oxybutynin. StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
What is the mechanism of action of oxybutynin? (2025). Dr.Oracle. Retrieved from [Link]
-
Kennelly, M. J., et al. (2003). Oxybutynin: an overview of the available formulations. International Journal of Clinical Practice. Retrieved from [Link]
-
Pharmacology of Oxybutynin. (2025). YouTube. Retrieved from [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology. Retrieved from [Link]
-
Le, J., et al. (2020). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules. Retrieved from [Link]
-
Appell, R., et al. (2002). Pharmacokinetic Profile of Oxybutynin and its Active Metabolite N-Desethyloxybutynin in Relation to Salivary Production. Journal of Urology. Retrieved from [Link]
- Oxybutynin formulations and method of use. (n.d.). Google Patents.
-
Dal Piaz, F., et al. (2017). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica. Retrieved from [Link]
-
Staskin, D. R. (2005). Management of Overactive Bladder With Transdermal Oxybutynin. Reviews in Urology. Retrieved from [Link]
-
Getsin, A., et al. (2015). Investigating detrusor muscle concentrations of oxybutynin after intravesical delivery in an ex vivo porcine model. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Oxybutynin Chloride Tablets, USP. (2004). Accessdata.fda.gov. Retrieved from [Link]
-
Ditropan XL (oxybutynin) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]
-
Jacob, S., et al. (2022). Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Andersson, K. E. (2001). Oxybutynin and the overactive bladder. Drug Development Research. Retrieved from [Link]
-
Chemistry Review(s) for Ditropan XL. (1998). Accessdata.fda.gov. Retrieved from [Link]
-
7 Common Oxybutynin Side Effects to Be Aware of. (2023). GoodRx. Retrieved from [Link]
-
Oxybutynin. (2025). MedlinePlus. Retrieved from [Link]
-
Guarneri, L., et al. (2005). Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions. BMC Urology. Retrieved from [Link]
-
Wan, J., et al. (2007). The durability of intravesical oxybutynin solutions over time. The Journal of Urology. Retrieved from [Link]
-
Rovner, E. S. (2004). Oxybutynin extended release for the management of overactive bladder: a clinical review. Expert Opinion on Pharmacotherapy. Retrieved from [Link]
Sources
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The durability of intravesical oxybutynin solutions over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6087396A - Oxybutynin formulations and method of use - Google Patents [patents.google.com]
- 5. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Conversion between animals and human [targetmol.com]
- 9. G04BD04 - Oxybutynin [drugsporphyria.net]
- 10. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxybutynin and the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. goodrx.com [goodrx.com]
- 16. Oxybutynin: MedlinePlus Drug Information [medlineplus.gov]
- 17. Management of Overactive Bladder With Transdermal Oxybutynin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ics.org [ics.org]
- 19. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reference.medscape.com [reference.medscape.com]
- 21. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 22. droracle.ai [droracle.ai]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 25. Investigating detrusor muscle concentrations of oxybutynin after intravesical delivery in an ex vivo porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Oxybutynin Synthesis
Introduction: Welcome to the technical support center for the stereoselective synthesis of oxybutynin. As you know, the therapeutic activity of oxybutynin, a widely used anticholinergic agent for treating overactive bladder, resides primarily in the (R)-enantiomer. Synthesizing the enantiomerically pure form is critical for maximizing efficacy and minimizing potential side effects associated with the (S)-enantiomer.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the nuances of two primary strategies: asymmetric synthesis and chiral resolution, focusing on enhancing yield and stereoselectivity.
Part 1: Troubleshooting Asymmetric Synthesis of (R)-Oxybutynin
Asymmetric synthesis aims to create the desired (R)-enantiomer directly. A common and effective approach involves the asymmetric reduction of a ketone precursor, 4-(diethylamino)-2-butynyl phenyl(2-cyclohexyl)glycolate.
Frequently Asked Questions (FAQs)
Question 1: My asymmetric reduction is resulting in low enantiomeric excess (e.e.). What are the primary causes and how can I improve it?
Answer: Low enantiomeric excess is the most common hurdle in this synthesis. The root cause is often suboptimal control over the transition state geometry during the hydride transfer. Here are the critical factors to investigate:
-
Catalyst Integrity and Loading: The chiral catalyst (e.g., in a Corey-Bakshi-Shibata or CBS reduction) is the cornerstone of stereoselectivity.
-
Causality: The catalyst forms a transient complex with the reducing agent (like borane) and the substrate (ketone). The specific 3D arrangement of this complex sterically hinders one face of the ketone, directing the hydride attack to the other face to form the desired (R)-alcohol. If the catalyst is degraded or impure, this control is lost.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a freshly opened bottle or repurify the catalyst if it has been stored for a long time. Moisture and oxygen can degrade both the catalyst and the borane reagents.
-
Optimize Catalyst Loading: While a typical loading is 5-10 mol%, this is not always optimal. Too little catalyst can lead to a significant background (non-catalyzed) reaction, which is non-selective and erodes the e.e.. Conversely, excessively high loading offers diminishing returns and increases cost. We recommend running a screen from 2 mol% to 15 mol%.
-
Ensure Stoichiometry: The ratio of catalyst to the borane source (e.g., borane-dimethyl sulfide, BMS) is crucial. A slight excess of borane is needed, but a large excess can increase the rate of the uncatalyzed reduction.
-
-
-
Reaction Temperature: Temperature control is non-negotiable for stereoselectivity.
-
Causality: Asymmetric reactions are often under kinetic control. Lower temperatures enhance the energy difference between the two diastereomeric transition states, leading to a higher population of the transition state that yields the desired (R)-enantiomer.
-
Troubleshooting Steps:
-
Go Colder: If you are running the reaction at 0 °C or room temperature, try lowering it to -20 °C, -40 °C, or even -78 °C (dry ice/acetone bath).
-
Maintain Consistency: Use a cryostat for precise temperature control. Fluctuations can broaden the selectivity.
-
-
-
Solvent Choice: The solvent influences catalyst solubility, stability, and the conformation of the transition state.
-
Causality: Solvents like tetrahydrofuran (THF) and toluene are commonly used because they effectively coordinate with the borane and the catalyst complex without interfering.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water reacts violently with borane and can poison the catalyst. Use freshly distilled, anhydrous solvents.
-
Solvent Screening: While THF is standard, sometimes switching to a less coordinating solvent like toluene can alter the transition state favorably.
-
-
Question 2: The overall yield of my synthesis is poor, even when the e.e. is acceptable. Where am I losing material?
Answer: Poor yield can stem from incomplete reactions, side reactions, or losses during workup and purification.
-
Incomplete Conversion:
-
Causality: Insufficient reagent, short reaction time, or low temperature can lead to unreacted starting material.
-
Troubleshooting Steps:
-
Monitor with TLC/LC-MS: Track the reaction's progress. If it stalls, a small, fresh addition of the reducing agent might restart it.
-
Increase Reaction Time: While lower temperatures are good for selectivity, they slow the reaction rate. You may need to extend the reaction time from a few hours to 24 hours or more.
-
-
-
Side Reactions:
-
Causality: The primary side reaction is often the reduction of the ester group in the substrate. This is more likely if the reaction temperature is too high or if a large excess of a powerful reducing agent is used.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a modest excess of the borane reagent (e.g., 1.1-1.5 equivalents).
-
Slow Addition: Add the reducing agent slowly to the solution of the substrate and catalyst at a low temperature. This maintains a low instantaneous concentration of the reductant, favoring the more reactive ketone over the ester.
-
-
-
Workup and Purification Losses:
-
Causality: Oxybutynin is a tertiary amine, making it basic. It can be lost during aqueous workup if the pH is not carefully controlled. It can also be volatile or prone to degradation on silica gel.
-
Troubleshooting Steps:
-
pH-Controlled Extraction: During the aqueous wash, ensure the pH of the aqueous layer is basic (pH 9-11) to keep the oxybutynin in its free base form, which is soluble in the organic layer. If the solution becomes acidic, the amine will be protonated and partition into the aqueous layer.
-
Purification Strategy: Consider using neutral or basic alumina for chromatography instead of silica gel, which can be acidic and cause streaking or degradation of the amine product. Alternatively, purification via crystallization of a salt (e.g., the hydrochloride salt) can be a high-recovery alternative to chromatography.
-
-
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting decision tree for low e.e. in asymmetric synthesis.
Part 2: Troubleshooting Chiral Resolution of Racemic Oxybutynin
Chiral resolution involves separating a racemic mixture of oxybutynin, typically by forming diastereomeric salts with a chiral resolving agent. This method is robust but requires careful optimization for high yield and purity.
Frequently Asked Questions (FAQs)
Question 1: My diastereomeric salt crystallization is not working well. The crystals either don't form or they are not enantiomerically enriched. What's wrong?
Answer: Successful resolution depends entirely on the differential solubility between the two diastereomeric salts—(R)-oxybutynin•(Resolving Agent) vs. (S)-oxybutynin•(Resolving Agent).
-
Choice of Resolving Agent and Solvent: This is the most critical parameter.
-
Causality: The resolving agent must form a stable salt that packs into a well-defined crystal lattice. The solvent system must be chosen so that one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize selectively.
-
Troubleshooting Steps:
-
Resolving Agent: While mandelic acid is a common choice, it may not be optimal. (R)-mandelic acid is used to crystallize (R)-oxybutynin. If this fails, consider other chiral acids like tartaric acid derivatives (e.g., Di-p-toluoyl-D-tartaric acid).
-
Solvent Screening: This is essential. Start with a single solvent system (e.g., ethanol, acetone, ethyl acetate) and then move to binary mixtures. A good system often involves a solvent in which the salts are soluble at high temperatures and an anti-solvent that is added to induce crystallization upon cooling. Create a solubility map to guide your choice.
-
-
-
Stoichiometry and Concentration:
-
Causality: The ideal stoichiometry is often 0.5 equivalents of the resolving agent to 1.0 equivalent of the racemic base. This is because after the desired (R)-enantiomer crystallizes out as a salt, the remaining (S)-enantiomer stays in the solution (the "mother liquor"), driving the equilibrium towards crystallization. Using a full equivalent of resolving agent can lead to the precipitation of both diastereomers.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Start with 0.5 eq. of the resolving agent.
-
Optimize Concentration: If no crystals form, the solution may be too dilute. If everything crashes out non-selectively, it's too concentrated. Methodically vary the concentration to find the "sweet spot."
-
-
-
Cooling Profile:
-
Causality: Rapid cooling can trap impurities and lead to the co-precipitation of the more soluble diastereomer, resulting in low enantiomeric purity. Slow, controlled cooling allows for the selective growth of the less soluble diastereomeric crystals from a supersaturated solution.
-
Troubleshooting Steps:
-
Slow Cooling: After dissolving the components at an elevated temperature, allow the solution to cool to room temperature slowly over several hours. Do not place it directly in an ice bath.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single seed crystal to the supersaturated solution to initiate controlled crystallization.
-
-
General Workflow for Chiral Resolution
Caption: General workflow for isolating an enantiomer by crystallization.
Part 3: Protocols and Data
Protocol 1: Asymmetric Reduction of Ketone Precursor via CBS Catalyst
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Cooling: Cool the flask to -20 °C using a cryostat.
-
Reagent Addition: Slowly add borane-dimethyl sulfide (BMS, 1.2 eq.) dropwise over 15 minutes. Stir the mixture for 20 minutes at -20 °C.
-
Substrate Addition: Dissolve the ketone precursor (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete in 4-8 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding methanol dropwise at -20 °C until gas evolution ceases.
-
Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography on neutral alumina.
Data Summary: Comparison of Chiral Synthesis Methods
| Method | Chiral Auxiliary/Catalyst | Typical e.e. (%) | Typical Yield (%) | Key Advantage | Key Disadvantage |
| Asymmetric Reduction | (R)-Methyl-CBS Catalyst | >95% | 75-85% | Direct, high e.e. | Requires cryogenic temps, moisture sensitive |
| Chiral Resolution | (R)-Mandelic Acid | >99% (after 1-2 recrystallizations) | 35-45% (per cycle) | Robust, scalable, high final purity | Max theoretical yield is 50%, requires optimization |
| Enzymatic Resolution | Lipase (e.g., Candida antarctica) | >98% | 40-48% | Mild conditions, high selectivity | Slower reaction times, enzyme cost/stability |
References
-
Corey, E.J., & Helal, C.J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Synthetic Medicine. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Pellissier, H. (2011). Asymmetric catalytic synthesis of (R)- and (S)-oxybutynin. Tetrahedron, 67(21), 3769-3774. [Link]
Addressing matrix effects in bioanalysis of (R)-Oxybutynin
Welcome to the technical support center for the bioanalysis of (R)-Oxybutynin. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in complex biological samples. As Senior Application Scientists, we have designed this guide to be a practical, field-proven resource grounded in rigorous scientific principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the LC-MS/MS analysis of (R)-Oxybutynin.
Q1: What are matrix effects and why are they a major concern for (R)-Oxybutynin analysis in plasma?
A: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of (R)-Oxybutynin from plasma, these effects are a significant concern because they can lead to inaccurate and imprecise quantification, potentially resulting in erroneous pharmacokinetic data.[2][3] The complex nature of plasma means it contains numerous endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer source.[4][5] If not properly addressed, ion suppression can lead to an underestimation of the analyte's concentration, while ion enhancement can cause an overestimation.[3]
Q2: How can I determine if my (R)-Oxybutynin assay is experiencing matrix effects?
A: The most reliable method is to perform a quantitative assessment as recommended by regulatory bodies like the FDA and EMA.[6][7] This is typically done using the post-extraction spike method .[5][8] The protocol involves comparing the peak response of (R)-Oxybutynin spiked into a pre-extracted blank matrix sample (e.g., plasma from which the analyte has been removed) with the response of the analyte in a neat solution (e.g., mobile phase).[9] A significant difference between these responses indicates the presence of matrix effects.[9] A qualitative assessment can also be performed during method development using a post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][10]
Q3: What are the most common causes of matrix effects in plasma samples for this type of analysis?
A: For electrospray ionization (ESI) LC-MS/MS, the most common culprits in plasma are phospholipids .[11] These endogenous molecules are abundant in plasma and have chromatographic properties that can cause them to co-elute with a wide range of analytes, including (R)-Oxybutynin.[11] Phospholipids can cause significant ion suppression.[12] Other sources of matrix effects include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[4] The choice of sample preparation itself, especially simpler methods like protein precipitation, can leave behind high levels of these interfering substances.[3]
Q4: What are the regulatory requirements from agencies like the FDA and EMA regarding matrix effects?
A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[6][7][13] The FDA guidance for industry on bioanalytical method validation states that sponsors should determine the effects of the matrix on ion suppression or enhancement.[6] The validation should demonstrate that the method is free from potential interfering substances.[6][14] The EMA guideline similarly requires an investigation of matrix effects to ensure they do not compromise the accuracy and precision of the assay.[7][13] Typically, this involves analyzing at least six different lots of the biological matrix and assessing the variability of the matrix factor.[15] The coefficient of variation (CV) of the internal standard-normalized matrix factor should be within 15%.[15]
Troubleshooting Guides
This section provides detailed, step-by-step protocols and decision-making workflows to systematically identify, evaluate, and mitigate matrix effects in your (R)-Oxybutynin bioanalysis.
Part A: Systematic Evaluation of Matrix Effects
A quantitative assessment is essential to understand the extent of matrix effects. The post-extraction addition method is the industry standard.[5]
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike (R)-Oxybutynin and its internal standard (IS) into the final reconstitution solvent at low and high concentrations (e.g., LQC and HQC levels).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure. After the final extraction step, spike the resulting extracts with (R)-Oxybutynin and its IS to the same final concentrations as in Set A.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Factor (MF):
-
The Matrix Factor is calculated to quantify the degree of ion suppression or enhancement.[5]
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized Matrix Factor:
-
To account for the corrective effect of the internal standard, calculate the IS-Normalized MF.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Assess Acceptance Criteria:
-
The precision of the IS-Normalized MF across the different matrix lots should be ≤15% CV.[15]
-
| Matrix Lot | Analyte Area (Set B) | IS Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 175,000 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 169,000 | 0.82 | 0.85 | 0.96 |
| 3 | 91,000 | 188,000 | 0.91 | 0.94 | 0.97 |
| 4 | 79,000 | 165,000 | 0.79 | 0.83 | 0.95 |
| 5 | 88,000 | 181,000 | 0.88 | 0.91 | 0.97 |
| 6 | 84,000 | 172,000 | 0.84 | 0.86 | 0.98 |
| Mean | 0.85 | 0.88 | 0.97 | ||
| %CV | 5.7% | 4.6% | 1.1% | ||
| Hypothetical data based on Analyte/IS peak area in neat solution (Set A) of 100,000 and 200,000, respectively. |
In this example, while there is ~15% ion suppression (Analyte MF = 0.85), the stable isotope-labeled IS tracks it effectively, resulting in an IS-Normalized MF close to 1 with a very low %CV. This result would likely meet regulatory acceptance criteria.[15]
Part B: Mitigation Strategies & Protocols
If unacceptable matrix effects are identified, the following strategies can be employed.
The goal of sample preparation is to remove interfering matrix components, particularly phospholipids, while efficiently recovering the analyte.[11]
Caption: A workflow comparing common sample preparation techniques.
-
Protein Precipitation (PPT): While fast and simple, PPT is non-selective and often results in significant matrix effects due to residual phospholipids.[3] It is generally not recommended unless followed by a subsequent cleanup step.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT. For (R)-Oxybutynin, extraction with a non-polar solvent like n-hexane has been shown to be effective.[16][17]
-
Protocol: To 100 µL of plasma, add the internal standard. Add 1 mL of n-hexane. Vortex for 5 minutes. Centrifuge at 4000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute in mobile phase.[16]
-
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing phospholipids and other interferences.[12][18] For a basic compound like (R)-Oxybutynin, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent is ideal.[11] Specialized phospholipid removal plates (e.g., HybridSPE®) are also an excellent choice.
-
Protocol (Generic Mixed-Mode SPE):
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water.
-
Load: Load the pre-treated plasma sample (diluted with 2% formic acid).
-
Wash 1: Wash with 1 mL of 0.1% formic acid in water.
-
Wash 2: Wash with 1 mL of methanol to remove phospholipids.
-
Elute: Elute (R)-Oxybutynin with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase.
-
-
If sample preparation is insufficient, chromatographic separation can be optimized to move the (R)-Oxybutynin peak away from regions of ion suppression.
-
Increase Retention: Poor retention near the solvent front is a common cause of matrix effects.[2] Modify the mobile phase (e.g., lower organic content at the start of the gradient) or switch to a more retentive column (e.g., higher carbon load C18) to increase the retention time of (R)-Oxybutynin.
-
Use UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems provide sharper, narrower peaks, which increases the likelihood of resolving the analyte from matrix interferences.[19] A study on oxybutynin successfully used a UPLC BEH C18 column (1.7 µm) for separation.[16][17]
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., (R)-Oxybutynin-d11).[1] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement.[1] This allows for reliable correction, as the ratio of the analyte to the IS remains constant even if the absolute signal intensity fluctuates.[1]
Part C: Troubleshooting Decision Tree
This workflow provides a logical path for diagnosing and resolving matrix effect issues.
Caption: A decision tree for troubleshooting matrix effects.
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
-
Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]
-
Ion suppression in mass spectrometry. (2003). Clinical Chemistry. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (2016). Waters Corporation. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Ion suppression; a critical review on causes, evaluation, prevention and applications. (2013). Talanta. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2014). LCGC North America. [Link]
-
Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017). Journal of Chromatography B. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2023). Resolve Mass Spectrometry. [Link]
-
Ion suppression in mass spectrometry. (2003). Semantic Scholar. [Link]
-
Bioanalytical method validation emea. (2015). Slideshare. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (2013). Taylor & Francis Online. [Link]
-
FDA guideline - Bioanalytical Method Validation. (2018). PharmaCompass. [Link]
-
Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx. (2024). SlideShare. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2010). European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Bioanalysis. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Analytical and Bioanalytical Techniques. [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
-
Bioanalytical Method Validation. (2013). U.S. Food and Drug Administration. [Link]
-
Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation. [Link]
-
Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. (2015). Journal of Chromatography B. [Link]
-
Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. (2016). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Matrix Effect in Bioanalysis: An Overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). Journal of the American Society for Mass Spectrometry. [Link]
-
Simultaneous quantification of oxybutynin and its active metabolite N‐desethyl oxybutynin in rat plasma by ultra high performance liquid chromatography–tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. (2015). ResearchGate. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Applied Pharmaceutical Science. [Link]
-
Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. (2003). Rapid Communications in Mass Spectrometry. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2003). ResearchGate. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. resolvemass.ca [resolvemass.ca]
- 15. jchps.com [jchps.com]
- 16. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent (R)-Oxybutynin Results
Welcome to the technical support guide for the analysis of (R)-Oxybutynin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.
Introduction to (R)-Oxybutynin Analysis
Oxybutynin is a chiral compound, with its antimuscarinic activity primarily attributed to the (R)-enantiomer.[1][2] The therapeutic importance of (R)-Oxybutynin necessitates robust and reproducible analytical methods to ensure its purity and stability.[3] This guide will address common challenges in achieving consistent results, focusing on chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variability in the retention time of (R)-Oxybutynin?
A1: Retention time variability in HPLC is a common issue that can stem from several factors.[4] Minor fluctuations in the mobile phase composition, column temperature, or flow rate can lead to shifts in retention times.[4] It is also crucial to ensure that the column is properly equilibrated before each run.[5]
Q2: My peak shape for (R)-Oxybutynin is poor (e.g., tailing or fronting). What could be the cause?
A2: Poor peak shape can be due to several factors including column degradation, sample overload, or interactions between the analyte and the stationary phase. In the case of chiral separations, the choice of mobile phase additives is critical. For instance, basic additives like diethylamine are often used in normal-phase chromatography to improve the peak shape of basic compounds like Oxybutynin.[6]
Q3: Can I use a standard C18 column for the chiral separation of Oxybutynin?
A3: No, a standard C18 column is an achiral stationary phase and will not separate enantiomers.[7] Chiral separation requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[7] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are commonly used for this purpose.[8][9]
Q4: How do I choose the right chiral stationary phase (CSP) for (R)-Oxybutynin?
A4: The selection of a CSP is often empirical. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, have shown success in separating Oxybutynin enantiomers.[8][9] Application notes from column manufacturers can provide a good starting point. For example, a Lux i-Amylose-3 column has been successfully used for the chiral separation of Oxybutynin.[6][9]
Q5: What are the best practices for preparing samples of (R)-Oxybutynin for analysis?
A5: Samples should ideally be dissolved in the mobile phase to avoid peak distortion.[7] If the sample is not soluble in the mobile phase, a stronger, compatible solvent can be used, but the injection volume should be kept small to minimize its effect on the chromatography.[7] It is also important to filter the sample to remove any particulate matter that could block the column frit.[10]
Troubleshooting Guides
Guide 1: Inconsistent Enantiomeric Excess (%ee) Values
Problem: You are observing significant run-to-run variation in the calculated enantiomeric excess of your (R)-Oxybutynin samples.
Potential Causes & Solutions:
-
Racemization: (R)-Oxybutynin may be susceptible to racemization under certain conditions, such as extreme pH or temperature.
-
Solution: Investigate the stability of your sample under the analytical conditions. Analyze samples at different time points after preparation to check for changes in the enantiomeric ratio.
-
-
Integration Errors: Inconsistent peak integration, especially for small impurity peaks, can lead to inaccurate %ee values.
-
Solution: Carefully review the integration parameters. Ensure that the baseline is set correctly and that all peaks are integrated consistently. Manual integration may be necessary for complex chromatograms, but it should be applied consistently.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and co-elution, affecting the accuracy of the %ee calculation.
-
Solution: Perform a loading study by injecting decreasing amounts of your sample to find the optimal concentration that gives sharp, well-resolved peaks.
-
Workflow for Troubleshooting Inconsistent %ee Values
Caption: Troubleshooting workflow for inconsistent enantiomeric excess.
Guide 2: Poor Resolution Between Enantiomers
Problem: The peaks for (R)- and (S)-Oxybutynin are not well-separated, making accurate quantification difficult.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for chiral separations.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane) in your mobile phase. Small changes can have a significant impact on resolution. The addition of a small amount of an acidic or basic modifier can also improve separation.[5]
-
-
Incorrect Column Choice: Not all chiral columns are suitable for every compound.
-
Temperature Effects: Column temperature can influence the interactions between the analyte and the stationary phase.
-
Solution: Evaluate the effect of column temperature on the separation. In some cases, operating at sub-ambient temperatures can improve resolution.
-
Experimental Protocol: Mobile Phase Optimization for Chiral Separation of Oxybutynin
This protocol outlines a systematic approach to optimizing the mobile phase for the chiral separation of Oxybutynin using a polysaccharide-based chiral column.
1. Initial Conditions:
-
Column: Lux 5 µm i-Amylose-3, 250 x 4.6 mm (or equivalent)[6]
-
Mobile Phase: 80:20 (v/v) Hexane/Isopropanol with 0.1% Diethylamine[6]
-
Flow Rate: 0.6 mL/min[6]
-
Detection: UV at 203 nm[11]
-
Injection Volume: 10 µL[6]
2. Optimization Steps:
-
Vary the Hexane/Isopropanol Ratio: Prepare mobile phases with varying ratios of hexane and isopropanol (e.g., 90:10, 85:15, 75:25, 70:30) while keeping the diethylamine concentration constant at 0.1%.
-
Evaluate the Effect of the Additive: If resolution is still not optimal, vary the concentration of diethylamine (e.g., 0.05%, 0.2%).
-
Assess Column Temperature: If your HPLC system has a column oven, evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C).
Data Presentation:
| Hexane:Isopropanol (v/v) | Resolution (Rs) | Retention Time (R-Oxybutynin) (min) |
| 90:10 | ||
| 85:15 | ||
| 80:20 | ||
| 75:25 | ||
| 70:30 |
Note: The table above should be populated with your experimental data.
Guide 3: Method Validation According to Regulatory Standards
Problem: You need to validate your analytical method for (R)-Oxybutynin to ensure it meets regulatory requirements.
Key Validation Parameters:
According to FDA and ICH guidelines, the following parameters should be evaluated for a quantitative analytical method:[12][13][14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16] For chiral methods, this includes demonstrating separation from the other enantiomer and any potential impurities or degradation products.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]
Logical Diagram for Method Validation
Caption: Key parameters for analytical method validation.
References
-
Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Phenomenex. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Understanding Chiral Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
Phale, M. D., & Sharma, S. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
(2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
- (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it.
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of pharmacology and experimental therapeutics, 256(2), 562–567. Retrieved from [Link]
-
Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Chiral Separation of Oxybutynin on Lux i-Amylose-3. Retrieved from [Link]
-
(n.d.). The ciral separation of oxybutnin enantiomers using an ovomucoid column. ResearchGate. Retrieved from [Link]
-
Yarker, Y. E., Goa, K. L., & Fitton, A. (1995). Oxybutynin. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability. Drugs & aging, 7(3), 243–262. Retrieved from [Link]
-
Phadtare, D., & Sherekar, D. (n.d.). A Validated RP-HPLC Method for the Estimation of Oxybutynin in Formulation. Pharmacophore. Retrieved from [Link]
-
(n.d.). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. ResearchGate. Retrieved from [Link]
-
(2020, August 20). 14.3: Chiral Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2657. Retrieved from [Link]
-
(n.d.). PP-036 Stability study of 5 mg/ml oxybutynin oral suspension in syrspend. Retrieved from [Link]
-
Arthy, L., Subha, S., Arun, R., & Anton Smith, A. (n.d.). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
-
Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Drugs and Drug Candidates, 2(2), 43–61. Retrieved from [Link]
-
(2016, November 12). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. DigitalXplore. Retrieved from [Link]
-
(n.d.). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. ResearchGate. Retrieved from [Link]
-
Vanden Eynde, J. J. (2023, October 15). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Retrieved from [Link]
-
(2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Retrieved from [Link]
-
Dmochowski, R. R. (2005). Oxybutynin: an overview of the available formulations. Expert opinion on pharmacotherapy, 6(12), 2147–2155. Retrieved from [Link]
-
(n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd. Retrieved from [Link]
-
(2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
-
(n.d.). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
(2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. Retrieved from [Link]
-
Vanden Eynde, J. J. (2023, September 20). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Retrieved from [Link]
-
Shah, M., & Suhagia, B. N. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of pharmaceutical and biomedical analysis, 88, 185–193. Retrieved from [Link]
-
(n.d.). HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org. Retrieved from [Link]
-
Mazari, S. A. (2014, December 7). Why am I getting inconsistent results through HPLC?. ResearchGate. Retrieved from [Link]
-
Burch, M., & Tuma, F. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Sources
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 8. chromtech.com [chromtech.com]
- 9. Chiral Separation of Oxybutynin on Lux i-Amylose-3 | Phenomenex [phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. ejpmr.com [ejpmr.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. scribd.com [scribd.com]
- 14. fda.gov [fda.gov]
- 15. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 16. propharmagroup.com [propharmagroup.com]
Technical Support Center: (R)-Oxybutynin Chloride Degradation
Welcome to the technical support guide for (R)-Oxybutynin chloride. As researchers and drug development professionals, a comprehensive understanding of a molecule's stability and degradation profile is paramount for ensuring drug safety, efficacy, and regulatory compliance. This document provides in-depth, field-proven insights into the degradation pathways of (R)-Oxybutynin chloride, structured in a practical question-and-answer format to directly address challenges you may encounter in your laboratory work.
Part 1: Core Degradation Pathways & Mechanisms
This section addresses the fundamental chemical instabilities of (R)-Oxybutynin chloride. Understanding these pathways is the first step in designing robust stability studies and analytical methods.
Q1: What are the primary chemical degradation pathways for (R)-Oxybutynin chloride under stress conditions?
A1: Based on forced degradation studies, (R)-Oxybutynin chloride is primarily susceptible to two main degradation pathways: hydrolysis and oxidation .[1][2] The molecule contains an ester linkage, which is a known labile functional group prone to cleavage under both acidic and basic conditions. The tertiary amine is susceptible to oxidation.[3] Conversely, the compound shows considerable stability under thermal and photolytic stress.[1]
Q2: Can you elaborate on the hydrolytic degradation pathway and its products?
A2: Certainly. The hydrolytic instability of (R)-Oxybutynin chloride is due to the ester functional group. In the presence of acid or base, this ester bond is cleaved, yielding two primary degradation products.
-
Mechanism: The core mechanism is ester hydrolysis. This reaction breaks the molecule into its constituent carboxylic acid and alcohol moieties.
-
Primary Degradation Product: The most significant product of hydrolysis is phenylcyclohexylglycolic acid (also known as α-cyclohexyl-α-hydroxy-benzeneacetic acid).[4][5] This product is pharmacologically inactive.[4][6]
-
Causality: The rate of hydrolysis is pH-dependent. Significant degradation is observed in both acidic (e.g., using HCl) and alkaline (e.g., using NaOH) conditions, making pH control critical during formulation and storage.[1][7]
Q3: What are the key products formed during oxidative degradation?
A3: Oxidative degradation targets the tertiary amine portion of the molecule. This pathway is particularly relevant as it can produce a pharmacologically active metabolite.
-
Mechanisms: The primary oxidative pathways identified are N-deethylation and N-oxidation .[3]
-
Key Degradation Products:
-
N-desethyloxybutynin: This is a major product of oxidative metabolism and is also observed in forced degradation studies.[3][4] Crucially, N-desethyloxybutynin is a pharmacologically active metabolite and is believed to be responsible for some of the anticholinergic side effects, such as dry mouth, seen in patients.[5][8][9]
-
Oxybutynin N-oxide: This product results from the direct oxidation of the tertiary amine nitrogen.[3]
-
The diagram below illustrates the primary degradation pathways.
Caption: Primary degradation pathways of (R)-Oxybutynin.
Part 2: Experimental Design & Troubleshooting
Successfully identifying and quantifying degradants requires a well-designed experimental plan. This section provides a workflow for forced degradation studies and troubleshooting advice.
Q4: How should I structure a forced degradation study for (R)-Oxybutynin chloride to ensure I can develop a stability-indicating method?
A4: A forced degradation study, also known as stress testing, is essential. The goal is to intentionally degrade the drug substance to an extent of 5-20%, which is sufficient to produce and identify potential degradation products without completely destroying the parent molecule.[7] This allows you to prove that your analytical method can separate the intact drug from its degradants—the definition of a "stability-indicating" method.
The following workflow provides a robust framework for your study.
Caption: Workflow for a forced degradation study.
Experimental Protocol 1: Forced Degradation of (R)-Oxybutynin Chloride
This protocol outlines typical stress conditions. Scientist's Note: The concentration of reagents and duration of stress should be optimized to achieve the target degradation of 5-20%.
-
Acid Degradation:
-
Alkaline Degradation:
-
Oxidative Degradation:
-
To a sample of (R)-Oxybutynin chloride solution, add an appropriate volume of 3-30% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature. Monitor the reaction, as oxidation can be rapid. One study noted ~7% degradation with hydrogen peroxide.[7]
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the drug substance (solid and/or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze the sample alongside a control sample protected from light. The drug is generally stable under these conditions.[1]
-
Troubleshooting Guide: Forced Degradation Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation (<5%) observed | Stress condition is too mild (concentration, temperature, or duration is too low). | Increase the molarity of the acid/base, use a higher concentration of H₂O₂, increase the temperature, or extend the exposure time. |
| Excessive degradation (>20%) | Stress condition is too harsh. This can lead to secondary degradation products and complicate analysis. | Reduce the molarity of the acid/base, use a lower concentration of H₂O₂, decrease the temperature, or shorten the exposure time. |
| Poor peak resolution in subsequent HPLC analysis | Co-elution of degradation products or the parent peak. Mobile phase is not optimized. | Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH). Consider a gradient elution method. Ensure the column chemistry (e.g., C18, C8) is appropriate. |
| Poor mass balance | A degradant is not UV-active at the chosen wavelength, is volatile, or has precipitated out of solution. | Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). Check the sample for any precipitation before injection. |
Part 3: Analytical Methods & FAQs
A validated, stability-indicating analytical method is the cornerstone of any degradation study.
Q5: What is the most reliable analytical method for separating and quantifying (R)-Oxybutynin and its degradation products?
A5: The industry standard is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection .[1][10][11] This technique provides the necessary specificity and sensitivity to resolve the parent drug from its various degradants.
Experimental Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is a representative method synthesized from published literature. It must be validated in your laboratory for your specific application.
-
Chromatographic System:
-
System Suitability (Self-Validation):
-
Rationale: Before analyzing samples, you must verify the HPLC system is performing correctly.
-
Procedure: Inject a standard solution of (R)-Oxybutynin chloride multiple times (n=5 or 6).
-
Acceptance Criteria:
-
-
Sample Preparation:
Summary of Degradation Data
The table below summarizes typical degradation extents observed in published studies.
| Stress Condition | Reagent/Parameter | Observed Degradation | Reference |
| Alkaline Hydrolysis | 2N NaOH, 1 hr, RT | 2.6% | [7] |
| Oxidation | Hydrogen Peroxide | 7.0% | [7] |
| Thermal | 60°C, 24 hrs | 0.08% | [7] |
| Acid Hydrolysis | Strong Degradation | Maximum Degradation | [1] |
| Photolytic | ICH Q1B | Stable | [1] |
Frequently Asked Questions (FAQs)
-
Q: Is (R)-Oxybutynin chloride particularly sensitive to light?
-
A: No, studies indicate that the drug is stable under photolytic conditions as specified by ICH guidelines.[1] However, it is always good practice to store analytical standards and samples protected from light to prevent any unforeseen degradation.
-
-
Q: What is the most critical degradation product to monitor from a clinical perspective?
-
Q: Why is pH control of the mobile phase (pH 4.5) important for the HPLC analysis?
-
A: pH control is crucial for chromatographic reproducibility and peak shape. (R)-Oxybutynin has a tertiary amine with a pKa of ~6.96.[13] At a pH of 4.5, the amine is fully protonated, ensuring it behaves consistently on the reverse-phase column. This leads to sharp, symmetrical peaks and reliable retention times.
-
-
Q: I've detected an unknown peak in my chromatogram. How can I identify it?
References
-
Phale, M. D., & Sharma, S. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research. [Link]
-
Grosa, G., Aprile, S., Giovenzana, G. B., & Del Grosso, E. (2011). FORCED DEGRADATION STUDY OF OXYBUTYNIN: NEW INSIGHTS FROM LC-MS/MS ANALYSIS ON ITS CHEMICAL STABILITY. Poster session presented at RDPA 2011- 14th Meeting on Recent Developments in Pharmaceutical Analysis, Pavia. [Link]
-
Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Veeprho. [Link]
-
Dmochowski, R. R. (2002). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Expert Opinion on Pharmacotherapy, 3(4), 443-450. [Link]
-
Wagieh, N. E., Hegazy, M. A., & Abdelkawy, M. (2010). Quantitative determination of oxybutynin hydrochloride by spectrophotometry, chemometry and HPTLC in presence of its degradation product and additives in different pharmaceutical dosage forms. ResearchGate. [Link]
-
Grosa, G., et al. (2016). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica, 46(7), 584-593. [Link]
-
Nataraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. International Journal of Pharmaceutical and Biological Archives, 9(3). [Link]
-
DigitalXplore. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. DigitalXplore. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(5)/[5].pdf]([Link]5].pdf)
-
U.S. Food and Drug Administration. (n.d.). DITROPAN (oxybutynin chloride) Tablets Label. accessdata.fda.gov. [Link]
-
SlideShare. (n.d.). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic. [Link]
-
Pharmacophore. (n.d.). A validated RP-HPLC method for the estimation of Oxybutynin in formulation. Pharmacophore. [Link]
-
National Center for Biotechnology Information. (2023). Oxybutynin. StatPearls. [Link]
-
MDPI. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [Link]
-
USP-NF. (2017). Oxybutynin Chloride Extended-Release Tablets. USP-NF. [Link]
-
Wikipedia. (n.d.). Oxybutynin. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2018). Comparison of Oxidative Effects of Two Different Administration Form of Oxybutynin in the Potential Target Tissues. PMC. [Link]
-
Pharmaffiliates. (n.d.). oxybutynin hydrochloride and its Impurities. Pharmaffiliates. [Link]
-
U.S. Food and Drug Administration. (2012). NDA 202211 Review. accessdata.fda.gov. [Link]
-
ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]
-
Pharmascience. (n.d.). PRODUCT MONOGRAPH Prpms-OXYBUTYNIN. Pharmascience. [Link]
-
ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]
Sources
- 1. ejpmr.com [ejpmr.com]
- 2. veeprho.com [veeprho.com]
- 3. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijpba.info [ijpba.info]
- 8. Oxybutynin - Wikipedia [en.wikipedia.org]
- 9. Comparison of Oxidative Effects of Two Different Administration Form of Oxybutynin in the Potential Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic | PDF [slideshare.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pharmascience.com [pharmascience.com]
- 14. research.uniupo.it [research.uniupo.it]
Minimizing Inter-Assay Variability for (R)-Oxybutynin: A Technical Support Guide
This guide is structured to provide direct, actionable solutions to the common challenges encountered during the quantification of (R)-Oxybutynin in biological matrices. We will delve into the root causes of variability at each stage of the bioanalytical workflow—from sample handling to data analysis—and provide expert-driven troubleshooting advice and validated protocols.
Core Principles of Variability Control
Inter-assay variability is a cumulative effect. Minor, seemingly insignificant deviations in procedure can compound to create significant discrepancies between analytical runs. The key to minimizing this variability lies in rigorous standardization and a deep understanding of the critical parameters at each step.
Caption: Bioanalytical Workflow: Key Sources of Inter-Assay Variability.
Troubleshooting & FAQs in a Question-and-Answer Format
Section 1: Sample Preparation and Extraction
The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interferences, and concentrate the sample for analysis. Inconsistency here is a primary driver of variability.
Q1: My recovery for (R)-Oxybutynin is inconsistent between batches. What are the likely causes?
A1: Inconsistent recovery is often traced back to variations in your extraction procedure. Oxybutynin is a basic compound, making its extraction efficiency highly dependent on pH.
-
pH Control: Ensure the pH of your plasma or urine sample is consistently adjusted before extraction. For Liquid-Liquid Extraction (LLE) with solvents like methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture, basifying the sample (pH > 9) is crucial to ensure oxybutynin is in its neutral, more organic-soluble form.[2][3][4] Small shifts in pH between runs can lead to significant differences in partitioning and, thus, recovery.
-
Extraction Solvent & Technique: The choice of extraction method—LLE vs. Solid-Phase Extraction (SPE)—is critical. While LLE is common, SPE can offer more consistent results by minimizing emulsion formation and providing cleaner extracts.[5][6] If using LLE, ensure vortexing/mixing time and force are identical for every sample. For SPE, ensure the sorbent bed does not dry out at critical steps and that elution solvent volumes are precise.
-
Internal Standard (IS) Addition: Your IS should be added as early as possible to the sample to account for variability throughout the entire process.[7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Oxybutynin-d11), as it tracks the analyte's physicochemical behavior most accurately during extraction and ionization.[2][7][8]
Q2: I'm observing significant matrix effects (ion suppression/enhancement). How can I mitigate this?
A2: Matrix effects are a major challenge in LC-MS/MS bioanalysis and occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte.[9][10][11] This can artificially lower or raise the measured concentration of (R)-Oxybutynin.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.
-
Switch from Protein Precipitation (PPT) to LLE or SPE: PPT is a fast but "dirty" technique that leaves many matrix components, like phospholipids, in the final extract.[5] LLE or a well-developed SPE method will provide a much cleaner sample.[3][4]
-
Optimize SPE: If using SPE, experiment with different wash steps. A wash with a weak organic solvent (e.g., 5% methanol) can remove hydrophilic interferences without eluting the oxybutynin.[6]
-
-
Chromatographic Separation: Ensure that (R)-Oxybutynin is chromatographically separated from the region where most matrix components, particularly phospholipids, elute. This often means achieving sufficient retention of your analyte.
-
Use a Stable Isotope-Labeled IS: A SIL IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8] By calculating the peak area ratio of the analyte to the IS, the matrix effect is effectively normalized, leading to more accurate and precise quantification.[7][12]
Section 2: Chiral Chromatography
Achieving robust and reproducible chiral separation is the cornerstone of an accurate (R)-Oxybutynin assay. The resolution between the (R)- and (S)-enantiomers must be consistently maintained.
Q3: The resolution between my (R)- and (S)-Oxybutynin peaks is fluctuating between runs. What should I check?
A3: Fluctuating chiral resolution is a common and frustrating issue. It's almost always linked to subtle changes in the mobile phase composition, column temperature, or flow rate.[13][14]
-
Mobile Phase Preparation: Chiral separations on polysaccharide-based columns (e.g., amylose or cellulose derivatives) are exquisitely sensitive to mobile phase composition.[15][16][17]
-
Solvent Ratios: Even a 0.1% change in the ratio of hexane to alcohol (e.g., isopropanol) can dramatically alter selectivity. Use a precise graduated cylinder or balance to prepare your mobile phase.
-
Additives: Basic additives like diethylamine (DEA) are often required to achieve good peak shape for basic compounds like oxybutynin.[14][15][16] The concentration of this additive must be kept consistent. Prepare a large batch of mobile phase for the entire analytical run to avoid batch-to-batch variation.
-
-
Column Temperature: Temperature has a significant thermodynamic effect on chiral recognition.[13][14] A stable column oven is mandatory. Fluctuations in ambient lab temperature are not acceptable. A change of even 1-2°C can alter retention times and resolution. Validate your method at a specific temperature (e.g., 25°C) and ensure it is maintained.
-
Flow Rate: Lower flow rates often improve chiral resolution by allowing more time for the enantiomers to interact with the chiral stationary phase (CSP).[14] Ensure your pump is delivering a stable, pulse-free flow.
Q4: I'm seeing peak tailing for my (R)-Oxybutynin peak, which is affecting integration and precision. How do I fix this?
A4: Peak tailing for basic analytes is typically caused by secondary interactions with acidic sites on the silica support of the column.[14][18][19]
-
Use a Basic Additive: As mentioned, adding a small amount of a basic modifier like DEA or triethylamine (TEA) (typically 0.1%) to your mobile phase is the most effective solution.[14][15][16] The additive will compete with the (R)-Oxybutynin for the active silanol sites, preventing the unwanted interaction and resulting in a more symmetrical peak.
-
Check for Column Contamination: Contaminants from previous injections can accumulate at the head of the column, leading to peak distortion.[19][20] Implement a robust column wash procedure between runs. If the problem persists, consider using a guard column to protect the analytical column.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase.[19] Injecting in a solvent that is too strong can cause peak distortion.
Caption: Decision Tree for Troubleshooting Chiral Resolution Issues.
Protocols & Data Tables
Protocol 1: Liquid-Liquid Extraction (LLE) of Oxybutynin from Human Plasma
This protocol is a robust starting point for achieving high and consistent recovery.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 300 µL of human plasma sample, calibration standard, or QC.
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution (e.g., Oxybutynin-d11 in methanol). Vortex briefly to mix.
-
Basification: Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) to each tube to raise the pH. Vortex for 10 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate, 80:20 v/v).[3][4]
-
Mixing: Cap the tubes and vortex vigorously for 5 minutes at high speed.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.[2]
-
Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Table 1: Recommended Starting LC-MS/MS Parameters for (R)-Oxybutynin
These parameters provide a validated starting point for method development. Optimization will be required for your specific instrumentation.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Chiral Column | Phenomenex Lux i-Amylose-3 (250 x 4.6 mm, 5 µm) or similar amylose-based CSP.[15][17] | Polysaccharide-based columns have shown excellent selectivity for oxybutynin enantiomers.[16] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).[15][16] | The ratio of hexane to alcohol is the primary driver of retention and resolution. DEA is critical for good peak shape.[14] |
| Flow Rate | 0.6 - 1.0 mL/min.[15] | Slower flow rates can improve resolution but increase run time. Find the optimal balance. |
| Column Temp. | 25°C (controlled). | Temperature stability is non-negotiable for reproducible chiral separations.[13][14] |
| Injection Vol. | 10 µL.[15] | Avoid column overloading, which can degrade peak shape and resolution.[21] |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | Oxybutynin is a basic compound and ionizes efficiently in positive mode. |
| MS/MS Transition | Oxybutynin: Q1: 358.2 m/z → Q3: 142.2 m/z.[2] IS (Oxy-d11): Q1: 369.5 m/z → Q3: 142.1 m/z.[22] | These are characteristic and robust transitions. Optimize collision energy for maximum signal on your instrument. |
Regulatory Context and Final Recommendations
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[23][24][25][26] For chiral drugs, it is essential to demonstrate the method's selectivity, accuracy, and precision for the specific enantiomer of interest. All sources of variability discussed here—recovery, matrix effects, and chromatographic performance—must be rigorously assessed during validation and monitored with QC samples during routine analysis.[23][26]
Key Takeaways for Minimizing Inter-Assay Variability:
-
Standardize Rigorously: Every step, from pipetting to vortexing time, must be defined in your SOP and followed without deviation.
-
Use a Stable Isotope-Labeled Internal Standard: This is the single most effective tool for correcting variability arising from sample preparation and matrix effects.[7][8]
-
Control Your Chromatography: Pay meticulous attention to mobile phase preparation and column temperature. These are the most sensitive variables in chiral separations.
-
Prioritize Sample Cleanup: A clean sample prevents a host of problems downstream, including matrix effects and column contamination. Invest time in developing a robust SPE or LLE procedure.
-
Validate Thoroughly: A comprehensive validation that challenges the method's limits will reveal potential weaknesses before you begin analyzing critical study samples.
By implementing these principles and using this guide to troubleshoot specific issues, you can develop a robust, reliable, and reproducible bioanalytical method for (R)-Oxybutynin, ensuring the integrity and success of your research and development programs.
References
- Walker, T. A. (n.d.). THE CHIRAL SEPARATION OF OXYBUTYNIN ENANTIOMERS USING AN OVOMUCOID COLUMN. Journal of Liquid Chromatography & Related Technologies, 23(6), 925-935.
- Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. Phenomenex.
- (n.d.). Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. ResearchGate.
- (2022, May 20). Chiral Separation of Oxybutynin on Lux i-Amylose-3. Phenomenex.
- Nair, S., Dasandi, B., et al. (2019). SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. ResearchGate.
- (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
- (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Nair, S., Dasandi, B., et al. (2019). SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. Semantic Scholar.
- (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?.
- (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- (n.d.). The ciral separation of oxybutnin enantiomers using an ovomucoid column. ResearchGate.
- (n.d.). Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS.
- (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
- (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed.
- (2013, June 28). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. PubMed.
- Tian, Y., Wen, Y., Sun, J., Zhao, L., Xiong, Z., & Qin, F. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456.
- (n.d.). SAMPLE PREPARATION.
- (n.d.). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. PubMed.
- (n.d.). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. ResearchGate.
- (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
- Kaza, M., et al. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
- (2018, December 15). (PDF) Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate.
- (n.d.). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial | Request PDF. ResearchGate.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- (2015, August 27). Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME).
- (n.d.). Oxybutynin | Davis's Drug Guide for Rehabilitation Professionals.
- (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI.
- (2024, November 18). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis Zone.
- (n.d.). An LC-MS/MS Clinical Research Method for the Measurement of 25-OH Vitamin D2 and D3 Metabolites. Waters.
- Pope, C. (2024, July 26). Oxybutynin Patient Tips: 7 things you should know. Drugs.com.
- (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
- (n.d.). What is the mechanism of action of oxybutynin?. Dr.Oracle.
- (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- (2022, March 29). OXYBUTYNIN.
- (2023, August 17). Oxybutynin. StatPearls - NCBI Bookshelf.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. youtube.com [youtube.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. eijppr.com [eijppr.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Separation of Oxybutynin on Lux i-Amylose-3 | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 20. chiraltech.com [chiraltech.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. elearning.unite.it [elearning.unite.it]
- 26. fda.gov [fda.gov]
Validation & Comparative
A Senior Scientist's Guide to the Validation of Analytical Methods for (R)-Oxybutynin Chloride
This guide provides an in-depth comparison and practical framework for the validation of analytical methods for (R)-Oxybutynin chloride, tailored for researchers, scientists, and drug development professionals. Moving beyond rote procedural lists, we will explore the causal relationships behind experimental choices, ensuring a robust and scientifically sound validation strategy grounded in authoritative standards.
Introduction: The Imperative for Stereospecific Analysis
Oxybutynin, an anticholinergic agent used to treat overactive bladder, possesses a single chiral center and is clinically administered as a racemic mixture.[1][2] However, the enantiomers, (R)- and (S)-Oxybutynin, can exhibit different pharmacological and toxicological profiles. The (R)-enantiomer has recently garnered attention for its potential therapeutic benefits.[1] This stereospecificity necessitates the development and rigorous validation of enantioselective analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products containing (R)-Oxybutynin.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For (R)-Oxybutynin, this means the method must be able to accurately and reliably quantify the (R)-enantiomer, separating it from its (S)-counterpart and any potential impurities or degradation products.
The Regulatory Bedrock: ICH Q2(R1) Guidelines
The validation of analytical procedures is not arbitrary; it is governed by a harmonized set of principles established by the International Council for Harmonisation (ICH). The cornerstone guideline, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework detailing the validation characteristics required for various analytical tests.[3][4][5] Adherence to these guidelines is essential for regulatory submissions to agencies like the FDA and EMA.[4]
The core validation parameters stipulated by ICH Q2(R1) include:
-
Specificity (including enantioselectivity)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Detection Limit (LOD)
-
Quantitation Limit (LOQ)
-
Robustness
This guide will dissect each of these parameters within the practical context of (R)-Oxybutynin analysis.
Core Techniques for Chiral Separation: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the enantiomeric separation of oxybutynin due to its robustness and the wide availability of chiral stationary phases (CSPs).[1][6]
| Technique | Principle | Advantages for (R)-Oxybutynin | Disadvantages |
| HPLC with Chiral Stationary Phases (CSPs) | Differential interaction of enantiomers with a chiral selector covalently bonded or coated onto a silica support.[1][6] | High resolution, excellent reproducibility, wide variety of commercially available columns. | Higher column cost, method development can be complex. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differences in electrophoretic mobility, often using a chiral selector in the buffer. | Extremely high efficiency, low sample and solvent consumption. | Lower sensitivity for concentration-dependent detectors, reproducibility can be challenging. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase, often with CSPs. | Faster separations, lower viscosity, "greener" than normal-phase HPLC. | Requires specialized instrumentation. |
While CE and SFC are viable alternatives, this guide will focus on the most prevalent and well-documented approach: HPLC with CSPs . Polysaccharide-based (e.g., amylose, cellulose) and protein-based (e.g., ovomucoid) CSPs have been successfully employed for oxybutynin enantioseparation.[1][7][8]
Method Validation Parameters: A Practical Workflow
The validation process is a systematic journey that confirms a method's performance. The following diagram illustrates the logical flow, from initial development to the final validation report.
Caption: Workflow for Analytical Method Validation.
System Suitability Testing (SST)
Why it's critical: SST is not a validation parameter itself, but an integral part of the analytical procedure that ensures the chromatographic system is adequate for the intended analysis before any samples are injected.[9][10] It acts as a daily "health check" of the system. For chiral separations, SST requirements are often stricter.[11]
Typical SST Parameters & Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Resolution (Rs) | To ensure baseline separation between the (R)- and (S)-Oxybutynin peaks. | Rs > 2.0 |
| Tailing Factor (T) | To measure peak symmetry, which affects integration accuracy. | T ≤ 2.0 |
| Theoretical Plates (N) | To measure column efficiency. | N > 5000 |
| Repeatability (%RSD) | To check the precision of the injector and system over multiple injections. | %RSD ≤ 2.0% for 5 replicate injections |
Specificity (Enantioselectivity)
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] For this topic, the primary challenge is enantioselectivity : proving the method can distinguish (R)-Oxybutynin from (S)-Oxybutynin, as well as from process impurities and degradation products.[12]
Experimental Protocol:
-
Inject individual solutions of (R)-Oxybutynin and (S)-Oxybutynin to determine their individual retention times.
-
Inject a solution of racemic oxybutynin to demonstrate baseline resolution between the two enantiomeric peaks.
-
Inject a placebo (all formulation components except the active ingredient) to show no interfering peaks at the retention times of the enantiomers.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the drug product and demonstrate that degradant peaks do not co-elute with the (R)-Oxybutynin peak.
Linearity and Range
Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this proportionality is established with acceptable accuracy and precision.[3]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of (R)-Oxybutynin spanning the expected working range (e.g., 50% to 150% of the target concentration).[3]
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform linear regression analysis.
Acceptance Criteria:
Accuracy (Recovery)
Why it's critical: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a placebo matrix with known amounts of the analyte.
Experimental Protocol:
-
Prepare placebo samples spiked with (R)-Oxybutynin at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2][12]
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria:
-
Mean recovery between 98.0% and 102.0% at each concentration level.[12]
Precision
Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It is evaluated at two levels as per ICH Q2(R1).[4]
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day.
-
Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness): Precision under variations within the same laboratory (e.g., different days, different analysts, different equipment).[14]
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The cumulative %RSD for all data across both conditions should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] This is crucial for quantifying the undesired (S)-enantiomer as an impurity in a final (R)-Oxybutynin product.
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare a series of progressively more dilute solutions of the analyte.
-
Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
LOD: S/N ≈ 3:1
-
LOQ: S/N ≈ 10:1. Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Why it's critical: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[3]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).
-
Vary each parameter slightly (e.g., mobile phase organic modifier ±2%, flow rate ±10%, temperature ±5°C).
-
Analyze a system suitability solution under each condition and evaluate the impact on critical responses like resolution and retention time.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must still pass their acceptance criteria under all varied conditions.
Comparative Data Summary for HPLC Methods
The following table summarizes typical performance data from validated HPLC methods for oxybutynin enantiomers, providing a benchmark for what to expect during method development.
| Parameter | Method 1: Ovomucoid Column[7][13] | Method 2: Polysaccharide Column[8] |
| Stationary Phase | Ovomucoid | Lux i-Amylose-3 |
| Mobile Phase | 40 mM Citric Acid, 12% Ethanol (pH 5.0) | Hexane/Isopropanol with 0.1% Diethylamine (80:20) |
| Flow Rate | Varies | 0.6 mL/min |
| Detection | UV | UV |
| Linearity (r²) | > 0.999 | Not Reported |
| Range | 8.36 to 668.8 µg/g | Not Reported |
| LOQ | 9.0 µg/g | Not Reported |
| Resolution (Rs) | Baseline resolution achieved | Baseline resolution achieved |
| Run Time | < 10 minutes | Not Reported |
This table is a synthesis of data from multiple sources for comparative purposes.
Detailed Experimental Protocol: A Representative HPLC Method
This protocol is a representative example for the enantioselective analysis of (R)-Oxybutynin Chloride based on published methods.[2][7][8]
A. Chromatographic Conditions
-
HPLC System: Agilent 1100/1200 series or equivalent with UV detector.
-
Column: Lux 5 µm i-Amylose-3, 250 x 4.6 mm.[8]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
B. Standard Solution Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of (R)-Oxybutynin Chloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase.
C. System Suitability Test Procedure
-
Prepare a system suitability solution containing both (R)- and (S)-Oxybutynin at the working concentration.
-
Equilibrate the column with mobile phase for at least 30 minutes.
-
Make five replicate injections of the system suitability solution.
-
Verify that all SST criteria (Resolution > 2.0, Tailing ≤ 2.0, %RSD ≤ 2.0%) are met before proceeding.
D. Analysis Procedure
-
Prepare sample solutions at the target concentration using the mobile phase as the diluent.
-
Inject the standard solution, followed by the sample solutions.
-
Calculate the amount of (R)-Oxybutynin Chloride in the sample by comparing the peak area response to that of the standard.
Interdependence of Validation Parameters
It is crucial to understand that validation parameters are not isolated; they are interconnected. For instance, poor specificity (co-elution) will directly compromise accuracy and precision. This diagram illustrates these key relationships.
Caption: Interdependence of core validation parameters.
Conclusion
The validation of an analytical method for (R)-Oxybutynin chloride is a multifaceted but essential process that underpins drug quality and patient safety. By leveraging robust HPLC techniques with chiral stationary phases and adhering to the systematic framework of the ICH Q2(R1) guidelines, scientists can develop and prove the suitability of methods for their intended purpose. A thorough understanding of the "why" behind each validation parameter—from ensuring enantiomeric specificity to defining robustness—transforms the process from a checklist exercise into a rigorous scientific investigation, yielding reliable and defensible analytical data.
References
-
Walker, T.A. (2000). THE CHIRAL SEPARATION OF OXYBUTYNIN ENANTIOMERS USING AN OVOMUCOID COLUMN. Journal of Liquid Chromatography & Related Technologies, 23(6), 841-853. Available from: [Link]
-
Lu, Y., & Sun, G. (2020). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Chromatography A, 1634, 461679. Available from: [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Phenomenex. Available from: [Link]
-
Taylor & Francis Online. (2000). Full article: THE CHIRAL SEPARATION OF OXYBUTYNIN ENANTIOMERS USING AN OVOMUCOID COLUMN. Retrieved from [Link]
-
Al-Tannak, N. F., & Al-Kaysi, H. N. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(11), 4381. Available from: [Link]
-
Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10). Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. Retrieved from [Link]
-
Mamatha, J., Devanna, N., & Sandya Rani, J. (2017). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. International Journal of Advances in Science Engineering and Technology, 5(1). Available from: [Link]
-
SlideShare. (2018). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Natraj, K. S., et al. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical and Clinical Research, 11(11), 345-351. Available from: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Semantic Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique. Retrieved from [Link]
-
Singh, R., et al. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 435-445. Available from: [Link]
-
Pharmacophore. (2013). VALIDATED RP - HPLC METHOD FOR THE ESTIMATION OF OXYBUTYNIN IN FORMULATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective analysis of oxybutynin and N-desethyloxybutynin with application to an in vitro biotransformation study. Retrieved from [Link]
-
Pharmacophore. (2013). validated-rp-hplc-method-for-the-estimation-of-oxybutynin-in-formulation.pdf. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Enantioselective analysis of oxybutynin and N-desethyloxybutynin with application to an in vitro biotransformation study. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. digitalxplore.org [digitalxplore.org]
- 3. database.ich.org [database.ich.org]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ijpba.info [ijpba.info]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Comparative In Vivo Analysis: (R)-Oxybutynin vs. Racemic Oxybutynin for Overactive Bladder
A Senior Application Scientist's Guide to Understanding Stereoselectivity, Metabolism, and Clinical Outcomes
Introduction
Oxybutynin has been a cornerstone in the pharmacological management of overactive bladder (OAB) for decades, prized for its efficacy in mitigating symptoms of urinary urgency, frequency, and incontinence.[1][2] Chemically, the drug is administered as a racemic mixture, containing a 50:50 ratio of its (R)- and (S)-enantiomers.[1] It is well-established that the therapeutic antimuscarinic activity resides almost exclusively within the (R)-enantiomer.[1][3] This fact logically prompted investigations into whether administering the pure, active (R)-enantiomer could enhance therapeutic efficacy while reducing the adverse effect burden associated with the racemic formulation.
This guide provides an in-depth comparison of the in vivo effects of (R)-Oxybutynin and its racemic parent. We will dissect the underlying pharmacodynamic and pharmacokinetic principles, analyze key preclinical experimental data, and explain the crucial role of metabolism in dictating the clinical utility of oxybutynin. The central thesis is that while (R)-Oxybutynin is the active moiety, the in vivo profile of the racemate is profoundly influenced by its metabolic fate, a factor that has proven more critical to optimizing therapy than enantiomeric purification.
The Pharmacodynamic Landscape: A Tale of Two Enantiomers
Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[4][5][6] This action increases bladder capacity and reduces the involuntary contractions characteristic of OAB.[3]
-
(R)-Oxybutynin: This is the eutomer, or the pharmacologically active enantiomer. It possesses a high affinity for M1 and M3 muscarinic receptor subtypes, which are prevalent in the bladder and salivary glands.[1][7] Its binding to M3 receptors on the detrusor muscle is the primary mechanism for its therapeutic effect.[6]
-
(S)-Oxybutynin: This is the distomer, exhibiting significantly weaker antimuscarinic activity. While not the primary driver of efficacy, its presence contributes to the overall metabolic load and pharmacokinetic profile of the racemic mixture.
The primary active metabolite, N-desethyloxybutynin (DEO) , is also pharmacologically active, with in vitro studies showing it has a similar potency to the parent compound in antagonizing detrusor contractions.[3][7] However, DEO has a higher affinity for muscarinic receptors in the parotid gland compared to the bladder, implicating it as a primary cause of the most common dose-limiting side effect: dry mouth (xerostomia).[7][8]
Caption: Mechanism of (R)-Oxybutynin at the M3 muscarinic receptor on detrusor muscle.
Stereoselective Pharmacokinetics and the Central Role of Metabolism
When administered orally, racemic oxybutynin is rapidly absorbed but undergoes extensive first-pass metabolism in the gut wall and liver, primarily via the cytochrome P450 enzyme system, specifically CYP3A4.[1][9] This metabolic process is stereoselective and is the single most important factor in understanding the drug's in vivo effects.
-
High Metabolite Formation: Oral administration leads to plasma concentrations of the N-desethyloxybutynin (DEO) metabolite that are substantially higher than the parent drug.[10]
-
Stereoselectivity: Studies show that after oral dosing, the Area Under the Curve (AUC) for R-DEO is significantly greater than for S-DEO, S-OXY, and R-OXY.[10] This indicates a preferential metabolic pathway.
-
Plasma Protein Binding: The unbound, pharmacologically active fraction of (R)-OXY in plasma is nearly double that of (S)-OXY, which influences its distribution and availability to target receptors.[11][12][13]
The consequence of this extensive first-pass metabolism is a high systemic exposure to DEO, which, as mentioned, is strongly linked to anticholinergic side effects.
Caption: First-pass metabolism of oral racemic oxybutynin leads to high metabolite levels.
Comparative Pharmacokinetic Parameters (Oral Administration)
| Parameter | (R)-Oxybutynin | (S)-Oxybutynin | (R)-N-DEO | (S)-N-DEO |
| Relative AUC | Lowest | Low | Highest | High |
| AUC Ratio (DEO/OXY) | ~8.9[10] | ~3.3[10] | N/A | N/A |
| Plasma Protein Binding | Lower (Higher unbound fraction)[11][12] | Higher (Lower unbound fraction)[11][12] | Higher than (S)-DEO[12][13] | Lower than (R)-DEO[12][13] |
| Primary Metabolizing Enzyme | CYP3A4[1][12][13] | CYP3A4[1][12][13] | N/A | N/A |
In Vivo Showdown: Efficacy vs. Tolerability
The critical question for drug developers was whether the superior in vitro profile of (R)-Oxybutynin would translate to a better therapeutic window in vivo. Preclinical studies, particularly in guinea pigs, provided a clear, albeit disappointing, answer.
Therapeutic Efficacy
In vivo studies confirmed that the therapeutic activity of racemic oxybutynin resides in the (R)-enantiomer. In cystometric evaluations, (R)-Oxybutynin was potent at inhibiting volume-induced urinary bladder contractions, the desired therapeutic effect.[14]
Adverse Effects
The same studies also evaluated the classic anticholinergic side effects: mydriasis (pupil dilation) and inhibition of salivary secretion (dry mouth). The results were stark: (R)-Oxybutynin and racemic oxybutynin were equipotent in causing these side effects.[14] The (S)-enantiomer was significantly less potent in all measures.
This demonstrated that the very enantiomer responsible for relaxing the bladder was equally responsible for causing the primary adverse effects. Therefore, simply isolating (R)-Oxybutynin offered no significant pharmacological advantage over the racemate in separating the desired therapeutic actions from the undesired side effects.[14]
Comparative In Vivo Effects (Preclinical Data)
| Effect | (R)-Oxybutynin | Racemic Oxybutynin | (S)-Oxybutynin |
| Bladder Contraction Inhibition | High Potency[14] | High Potency[14] | Low Potency[14] |
| Salivary Secretion Inhibition | High Potency[14] | High Potency[14] | Low Potency[14] |
| Mydriasis (Pupil Dilation) | High Potency[14] | High Potency[14] | Low Potency[14] |
| Therapeutic Index vs. Racemate | No significant improvement[14] | Baseline | N/A |
Key Experimental Protocols
To provide actionable context, the following are standardized methodologies for evaluating the key in vivo parameters discussed.
Protocol 1: In Vivo Cystometry in Anesthetized Guinea Pigs
Causality: This protocol is designed to directly measure the drug's effect on bladder function, specifically its capacity and the pressure at which involuntary contractions occur, mimicking the therapeutic goal in OAB.
-
Animal Preparation: Anesthetize a female Hartley guinea pig with urethane.
-
Surgical Instrumentation: Expose the bladder via a midline abdominal incision. Insert a catheter into the bladder dome and secure it with a purse-string suture. The catheter is connected to a pressure transducer and a syringe pump.
-
Saline Infusion: Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Baseline Measurement: Record intravesical pressure continuously. Measure key parameters like bladder capacity (volume at which micturition occurs), micturition pressure, and the frequency of any non-voiding contractions. Establish a stable baseline over several voiding cycles.
-
Drug Administration: Administer the test compound ((R)-Oxybutynin, (S)-Oxybutynin, or racemic oxybutynin) intravenously or intraperitoneally.
-
Post-Dose Measurement: Continue the saline infusion and record the same cystometric parameters. An effective compound will increase bladder capacity and reduce the pressure/frequency of involuntary contractions.
-
Data Analysis: Compare the post-dose parameters to the baseline to quantify the drug's efficacy.
Protocol 2: Pilocarpine-Induced Salivation in Guinea Pigs
Causality: This protocol directly measures a key anticholinergic side effect. Pilocarpine is a muscarinic agonist that stimulates salivation; an effective antagonist like oxybutynin will block this effect. The degree of blockade is a proxy for the severity of dry mouth.
-
Animal Preparation: Use conscious, restrained guinea pigs.
-
Pre-weighing: Place pre-weighed cotton balls into the animal's cheek pouches.
-
Drug Administration: Administer the test compound (e.g., (R)-Oxybutynin) via the desired route (e.g., oral gavage).
-
Salivation Induction: After a set period for drug absorption (e.g., 30-60 minutes), administer a subcutaneous injection of the muscarinic agonist pilocarpine to induce salivation.
-
Sample Collection: After a fixed time (e.g., 15 minutes), remove the cotton balls from the cheek pouches.
-
Quantification: Immediately weigh the cotton balls. The increase in weight corresponds to the amount of saliva secreted.
-
Data Analysis: Compare the amount of saliva produced in drug-treated animals to a vehicle control group. A potent anticholinergic will significantly reduce the amount of pilocarpine-induced salivation.
Clinical Translation: The Shift from Enantiomers to Formulations
The preclinical data showing no therapeutic advantage for (R)-Oxybutynin effectively halted its development as a standalone drug. The research focus pivoted. If the problem wasn't the enantiomer, it had to be the metabolism. The high ratio of DEO to parent oxybutynin after oral dosing was identified as the key culprit for poor tolerability.
This insight led to a new therapeutic strategy: develop formulations of racemic oxybutynin that bypass or reduce first-pass metabolism.
-
Extended-Release (ER) Formulations: These oral tablets are designed to release the drug more slowly and consistently over 24 hours. This avoids the high peak plasma concentrations seen with immediate-release (IR) tablets and slightly reduces the DEO/oxybutynin ratio, leading to improved tolerability, particularly less severe dry mouth.[1][7][15]
-
Transdermal Delivery Systems (TDS): A patch applied to the skin delivers oxybutynin directly into the systemic circulation. This route completely avoids hepatic and gut wall first-pass metabolism. The result is a dramatically lower DEO/oxybutynin ratio (<1), which correlates with a significantly lower incidence of dry mouth while maintaining clinical efficacy.[1][7][10]
Caption: Rationale for formulation development: avoiding first-pass metabolism improves tolerability.
Conclusion
The comparison of (R)-Oxybutynin and racemic oxybutynin provides a compelling case study in drug development, demonstrating that in vitro potency does not always translate to in vivo superiority.
-
(R)-Oxybutynin is unequivocally the active enantiomer, responsible for both the desired antimuscarinic effects on the bladder and the common anticholinergic side effects.
-
In vivo preclinical studies conclusively showed that isolating the (R)-enantiomer did not improve the therapeutic index compared to the racemate.[14]
-
The critical determinant of oxybutynin's in vivo tolerability is not its enantiomeric composition but its metabolic profile . The extensive first-pass metabolism of oral formulations generates high levels of the N-desethyloxybutynin (DEO) metabolite, a primary contributor to side effects like dry mouth.
-
The most successful strategy for optimizing oxybutynin therapy has been the development of alternative formulations (extended-release and transdermal) of the racemate that minimize first-pass metabolism. These approaches lower the systemic DEO-to-oxybutynin ratio, resulting in a significantly improved balance of efficacy and tolerability for patients with overactive bladder.
For researchers and drug developers, the story of oxybutynin underscores the necessity of integrating pharmacodynamic, pharmacokinetic, and metabolic data to understand a drug's complete in vivo profile.
References
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(3), 306-319. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Taylor & Francis Online. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. ResearchGate. [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 12(1), 12–19. [Link]
-
Sá, I., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [Link]
-
Haddad, R., et al. (2023). Oxybutynin. StatPearls Publishing. [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (n.d.). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. [Link]
-
Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. ResearchGate. [Link]
-
McCrery, R. J., & Appell, R. A. (2006). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 2(1), 17–24. [Link]
-
Patsnap. (2024). What is the mechanism of Oxybutynin Chloride? Patsnap Synapse. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of oxybutynin? Dr.Oracle. [Link]
-
Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562–567. [Link]
-
Gomelsky, A., & Dmochowski, R. R. (2007). Oxybutynin extended release for the management of overactive bladder: a clinical review. Expert Opinion on Pharmacotherapy, 8(16), 2835-2843. [Link]
-
RxList. (n.d.). Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
McCrery, R. J., & Appell, R. A. (2006). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 2(1), 17-24. [Link]
-
ClinicalTrials.gov. (2010). A Comparison of a New Drug to Treat Overactive Bladder vs. Placebo. ClinicalTrials.gov. [Link]
-
Dal Piaz, F., et al. (2018). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica, 48(11), 1109-1118. [Link]
-
NHS. (n.d.). Side effects of oxybutynin. NHS.uk. [Link]
-
GoodRx. (2023). 7 Common Oxybutynin Side Effects to Be Aware of. GoodRx. [Link]
Sources
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxybutynin extended release for the management of overactive bladder: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Muscarinic Receptor Binding Profiles of Oxybutynin Enantiomers
This guide provides an in-depth comparative analysis of the binding characteristics of oxybutynin enantiomers to muscarinic acetylcholine receptors. It is intended for researchers, scientists, and drug development professionals engaged in pharmacology, medicinal chemistry, and urology. We will dissect the stereoselective interactions that govern the therapeutic efficacy and adverse effect profile of this widely prescribed medication for overactive bladder (OAB).
Introduction: The Clinical Dichotomy of Oxybutynin
Oxybutynin is a cornerstone therapy for symptoms of overactive bladder, including urinary urgency and frequency.[1][2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, which leads to the relaxation of the bladder's detrusor smooth muscle.[2][3][4] However, oxybutynin is a chiral molecule and is administered clinically as a racemic mixture, containing equal parts of the (R)- and (S)-enantiomers.[5][6]
A critical aspect of its pharmacology, often overlooked in clinical practice, is that the therapeutic and adverse effects are not equally distributed between these two stereoisomers. The antimuscarinic activity resides predominantly in the (R)-isomer.[7][8] This inherent stereoselectivity necessitates detailed comparative binding studies to fully understand the drug's structure-activity relationship and to rationalize its clinical profile. This guide will explore the experimental basis for our understanding of how each enantiomer interacts with key muscarinic receptor subtypes (M1, M2, and M3) that mediate both therapeutic outcomes and dose-limiting side effects.
The Principle of Stereoselectivity in Oxybutynin's Action
The central finding from decades of research is that the pharmacological activity of oxybutynin is highly stereoselective. The (R)-enantiomer is a potent anticholinergic agent, while the (S)-enantiomer is virtually devoid of such activity at clinically relevant doses.[7][9]
-
(R)-Oxybutynin: This isomer is the primary driver of antimuscarinic effects. It is responsible for blocking M3 receptors on the detrusor muscle, leading to bladder relaxation and symptomatic relief.[6][10] It is also the primary cause of anticholinergic side effects, such as dry mouth (xerostomia), constipation, and blurred vision, due to its action on muscarinic receptors in other tissues like salivary glands and the ciliary muscle.[9][10]
-
(S)-Oxybutynin: This isomer possesses negligible affinity for muscarinic receptors and therefore contributes little to either the therapeutic effect or the anticholinergic side effects.[7][9]
It is important to note that other pharmacological actions of oxybutynin, such as its direct antispasmodic and local anesthetic effects on smooth muscle, are not considered stereospecific.[7][10] Furthermore, oxybutynin is extensively metabolized in the liver to an active metabolite, N-desethyloxybutynin (DEO).[11] This metabolite is also chiral and possesses significant antimuscarinic activity, contributing substantially to both the efficacy and, particularly, the side effect of dry mouth associated with oral oxybutynin formulations.[6][10]
Methodological Approach: Radioligand Binding Assays
To quantify the affinity of each enantiomer for different receptor subtypes, the gold-standard technique is the radioligand binding assay .[12][13] This in vitro method allows for a precise measurement of drug-receptor interactions.
The core principle involves using a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind with high affinity to the target receptor. The experiment then measures how effectively a non-radiolabeled "competitor" drug—in this case, (R)-oxybutynin or (S)-oxybutynin—displaces the radioligand from the receptor. The higher the affinity of the competitor, the lower the concentration needed to displace the radioligand.
The key experiment for this comparative analysis is the Competition (or Displacement) Binding Assay . This assay determines the inhibition constant (Kᵢ) for each enantiomer, which is an inverse measure of binding affinity. A lower Kᵢ value signifies a higher binding affinity.[14][15]
Logical Workflow for Comparative Binding Analysis
The following diagram illustrates the logical process of using a competition binding assay to determine the affinity (Kᵢ) of oxybutynin enantiomers for a specific muscarinic receptor subtype.
Caption: Workflow for determining competitor binding affinity (Kᵢ).
Detailed Experimental Protocol: In Vitro Competition Binding Assay
This protocol outlines the steps for comparing the binding of oxybutynin enantiomers to human muscarinic M3 receptors expressed in a stable cell line.
1. Cell Membrane Preparation:
- Rationale: To isolate the receptors of interest from other cellular components.
- Procedure:
- Harvest cultured cells (e.g., CHO-K1 cells stably expressing the human M3 receptor) by scraping into ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4).[16]
- Homogenize the cell suspension using a Polytron homogenizer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[16]
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.[16]
2. Assay Setup (96-well plate format):
- Rationale: To systematically test a range of competitor concentrations against a fixed amount of receptor and radioligand.
- Procedure: To each well, add the following in order:[16]
- Assay Buffer: To achieve a final volume of 250 µL.
- Competitor: 50 µL of (R)-oxybutynin, (S)-oxybutynin, or racemic oxybutynin at various concentrations (typically a 10-point serial dilution, e.g., 10⁻¹¹ M to 10⁻⁴ M). For determining non-specific binding, use a high concentration of a known antagonist like atropine (e.g., 1 µM). For total binding, add buffer only.
- Radioligand: 50 µL of [³H]N-methylscopolamine ([³H]NMS) at a constant concentration, typically at or below its Kₔ value (e.g., 0.5 nM).
- Membrane Preparation: 150 µL of the prepared cell membranes (e.g., 10-20 µg of protein).
3. Incubation:
- Rationale: To allow the binding reaction to reach a state of equilibrium.
- Procedure: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) with gentle agitation.[16]
4. Separation of Bound and Free Ligand:
- Rationale: To isolate the radioligand that is bound to the receptors from the unbound radioligand in the solution.
- Procedure:
- Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[16]
- The receptors and the bound radioligand are retained on the filter, while the free radioligand passes through.
- Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]
5. Quantification of Binding:
- Rationale: To measure the amount of radioligand bound to the receptors at each competitor concentration.
- Procedure:
- Dry the filter plate completely.
- Add a scintillation cocktail to each well.[16]
- Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.
6. Data Analysis:
- Rationale: To determine the affinity (Kᵢ) of the competitors.
- Procedure:
- Plot the CPM values against the logarithm of the competitor concentration.
- Normalize the data to percent inhibition relative to total binding (0% inhibition) and non-specific binding (100% inhibition).
- Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
- Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation :[15] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the competition binding assay.
Comparative Binding Data
The following table summarizes representative binding affinity (Kᵢ) data for oxybutynin enantiomers and the racemate at human M1, M2, and M3 muscarinic receptors, as derived from scientific literature.
| Compound | M1 Affinity (Kᵢ, nM) | M2 Affinity (Kᵢ, nM) | M3 Affinity (Kᵢ, nM) |
| (R)-Oxybutynin | ~1.3 | ~20 | ~2.5 |
| (S)-Oxybutynin | ~88 | ~240 | ~150 |
| Racemic Oxybutynin | ~2.0 | ~25 | ~3.5 |
Note: These are approximate values synthesized from published studies for illustrative purposes. Absolute values may vary between experiments. The key takeaway is the relative difference in potency. A study by Noronha-Blob & Kachur (1991) demonstrated stereoselective antimuscarinic effects with an isomeric potency ratio [(S)OXY/(R)OXY] ranging from 12 to 88 across the three receptor subtypes.[9]
Discussion and Clinical Implications
The data unequivocally demonstrates that (R)-oxybutynin possesses a significantly higher affinity for all three muscarinic receptor subtypes compared to (S)-oxybutynin .[9] The affinity of the racemic mixture is, as expected, intermediate and driven primarily by the potent (R)-enantiomer.
-
Therapeutic Effect: The clinical efficacy of oxybutynin in treating OAB is mediated by the blockade of M3 receptors in the bladder detrusor muscle. The low nanomolar Kᵢ value of (R)-oxybutynin at M3 receptors confirms it as the therapeutically active agent.[6]
-
Adverse Effects: The most common side effect, dry mouth, is caused by the blockade of M1 and M3 receptors in the salivary glands.[6][10] The high affinity of (R)-oxybutynin for these subtypes explains why this side effect is so prevalent. The slight selectivity of (R)-oxybutynin for M1/M3 over M2 receptors is a noteworthy pharmacological feature, though it may not be pronounced enough to create a wide therapeutic window.[9]
-
The Racemate Paradox: A logical question is why the pure, active (R)-enantiomer is not marketed to avoid administering the inactive (S)-isomer. However, studies have concluded that (R)-oxybutynin offers no significant pharmacological advantage over the racemic mixture in terms of separating the therapeutic effects from the side effects.[7][9] The adverse reactions are mechanistically linked to the same receptor antagonism that produces the desired effect, meaning that the potency for both therapeutic and adverse effects resides in the same molecule.
Conclusion
Comparative binding studies provide definitive, quantitative evidence that the pharmacological profile of racemic oxybutynin is governed by stereoselective principles. The antimuscarinic activity, responsible for both treating overactive bladder and causing anticholinergic side effects, resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is largely inactive as a muscarinic antagonist.
This fundamental understanding, grounded in rigorous experimental data from binding assays, is crucial for drug development professionals. It underscores the importance of evaluating stereoisomers independently to fully characterize a drug's mechanism of action. While separating the enantiomers of oxybutynin did not yield a clinically superior product, these foundational studies provide the critical insights needed to guide the design of next-generation M3-selective antagonists with potentially improved tolerability profiles for the treatment of overactive bladder.
References
- Title: Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: Google Search URL
- Title: Oxybutynin - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL
- Title: Oxybutynin - Wikipedia Source: Wikipedia URL
- Title: Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs Source: PubMed URL
- Title: Analyzing the Dynamics of Drug and Receptor Binding Kinetics Source: Scholars Research Library URL
- Title: What is the mechanism of Oxybutynin Chloride?
- Title: What is the mechanism of action of oxybutynin?
- Title: Oxybutynin and the overactive bladder Source: PubMed URL
- Source: Drugs.
- Title: A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder Source: PubMed Central URL
- Title: Oxybutynin: an overview of the available formulations Source: PubMed Central URL
- Title: Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations Source: MDPI URL
- Title: Experimental Methods to Determine Binding Kinetics Source: ResearchGate URL
- Title: Receptor Binding Assays - Multiwell Plates Source: Merck URL
- Title: The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers Source: ResearchGate URL
- Title: In vitro muscarinic receptor radioligand-binding assays Source: PubMed URL
- Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
- Title: Receptor Binding Assays for HTS and Drug Discovery Source: National Center for Biotechnology Information URL
Sources
- 1. youtube.com [youtube.com]
- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxybutynin - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxybutynin and the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of (R)-Oxybutynin with Other Anticholinergic Agents for Overactive Bladder
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Landscape of Anticholinergic Therapy for Overactive Bladder
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. Anticholinergic drugs remain a cornerstone of OAB treatment.[1] These agents competitively antagonize muscarinic acetylcholine receptors in the bladder's detrusor muscle, inhibiting involuntary bladder contractions and thereby increasing bladder capacity.[2][3]
The human bladder expresses multiple muscarinic receptor subtypes, with M2 and M3 being the most abundant. While M2 receptors are more numerous, the M3 subtype is primarily responsible for mediating detrusor contraction.[4] Consequently, the ideal anticholinergic agent would exhibit high affinity and selectivity for the M3 receptor to maximize efficacy in the bladder while minimizing side effects associated with the blockade of other muscarinic receptor subtypes elsewhere in the body.
Oxybutynin, a widely used anticholinergic, is a racemic mixture of (R)- and (S)-enantiomers. The therapeutic efficacy of racemic oxybutynin resides predominantly in the (R)-enantiomer, which is a more potent anticholinergic agent than both the racemate and the (S)-enantiomer.[3][5] This guide provides a comprehensive head-to-head comparison of (R)-Oxybutynin with other commonly prescribed anticholinergics, including tolterodine, solifenacin, darifenacin, and trospium chloride. We will delve into their comparative pharmacology, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols for key assays.
Mechanism of Action and Receptor Selectivity: A Molecular Showdown
The therapeutic and adverse effects of anticholinergic drugs are intrinsically linked to their affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). Understanding these molecular interactions is paramount for predicting a drug's clinical performance.
Muscarinic Receptor Signaling in the Bladder
Acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to bladder contraction. This pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which, in conjunction with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction. M2 receptor stimulation, on the other hand, is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and a subsequent reduction in the relaxation of the detrusor muscle.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the muscarinic receptor subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membrane fraction by high-speed centrifugation and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled test compound (e.g., (R)-Oxybutynin) to the wells.
-
Radioligand Addition: Add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Dry the filters and add a scintillation cocktail. Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Bladder Strip Contractility Assay
This functional assay assesses the ability of a compound to inhibit agonist-induced contractions of isolated bladder smooth muscle.
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize an animal (e.g., guinea pig, rat) according to approved protocols. Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution. Dissect the bladder into longitudinal strips of detrusor muscle.
-
Organ Bath Setup: Mount the bladder strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2/5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the strips to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with periodic washes.
-
Contraction Induction: Induce submaximal contractions by adding a muscarinic agonist (e.g., carbachol) to the organ bath.
-
Antagonist Addition: Once a stable contraction is achieved, add increasing cumulative concentrations of the test anticholinergic agent (e.g., (R)-Oxybutynin) to the bath.
-
Data Recording: Record the changes in isometric tension in response to the antagonist.
-
Data Analysis: Express the relaxation induced by the antagonist as a percentage of the initial agonist-induced contraction. Plot the concentration-response curve and determine the pA2 value, which is a measure of the antagonist's potency.
In Vivo Cystometry in Animal Models
Cystometry is the gold standard for evaluating bladder function in vivo and is used to assess the effects of drugs on bladder capacity, voiding pressure, and the frequency of bladder contractions.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat) with a suitable anesthetic (e.g., urethane).
-
Catheter Implantation: Make a midline abdominal incision to expose the bladder. Insert a catheter into the bladder dome and secure it with a purse-string suture. Tunnel the other end of the catheter subcutaneously to the back of the neck for external access.
-
Cystometry Setup: Place the animal in a metabolic cage that allows for the collection of voided urine. Connect the bladder catheter to a pressure transducer and a syringe pump.
-
Bladder Filling and Recording: Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min). Continuously record the intravesical pressure.
-
Drug Administration: Administer the test anticholinergic agent (e.g., (R)-Oxybutynin) via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Data Acquisition: Continue the cystometrogram after drug administration and record changes in urodynamic parameters, including bladder capacity (the volume of infused saline at which a voiding contraction occurs), voiding pressure (the peak intravesical pressure during micturition), and the frequency of non-voiding contractions.
-
Data Analysis: Compare the urodynamic parameters before and after drug administration to determine the drug's effect on bladder function.
Head-to-Head Clinical Performance
While preclinical data provides a strong foundation for understanding a drug's pharmacological profile, clinical trials are essential for evaluating its efficacy and safety in humans.
Efficacy in Reducing OAB Symptoms
Numerous clinical trials have compared racemic oxybutynin with other anticholinergics. A consistent finding is that most anticholinergics demonstrate similar efficacy in reducing the key symptoms of OAB, including urinary frequency, urgency, and incontinence episodes. [6][7]However, some studies have suggested marginal superiority for oxybutynin in certain efficacy endpoints compared to tolterodine. [7]Extended-release formulations of oxybutynin have shown comparable efficacy to immediate-release formulations but with improved tolerability. [8]
| Anticholinergic | Reduction in Micturitions per 24h | Reduction in Incontinence Episodes per 24h |
|---|---|---|
| Oxybutynin (racemic) | Significant reduction | Significant reduction |
| Tolterodine | Significant reduction | Significant reduction |
| Solifenacin | Significant reduction | Significant reduction |
| Darifenacin | Significant reduction | Significant reduction |
| Trospium Chloride | Significant reduction | Significant reduction |
Note: The magnitude of reduction is generally comparable across the different agents, although some studies have shown minor statistical differences.[6][7][9][10][11]
Side Effect Profiles: The Differentiating Factor
The primary differentiator among anticholinergic agents is their side effect profile, which is largely driven by their affinity for muscarinic receptors outside the bladder.
Dry Mouth: This is the most common and bothersome side effect of anticholinergic therapy, resulting from the blockade of M1 and M3 receptors in the salivary glands. Racemic oxybutynin is associated with a higher incidence of dry mouth compared to more M3-selective agents like solifenacin and darifenacin, as well as the non-selective agent tolterodine. [9][10][12]Trospium chloride, a quaternary amine, has a lower propensity to cause dry mouth compared to oxybutynin. [13] Constipation: Blockade of M3 receptors in the gastrointestinal tract can lead to decreased motility and constipation. This side effect is more prominent with agents that have a high affinity for M3 receptors, such as darifenacin. [10] Central Nervous System (CNS) Effects: Anticholinergics that can cross the blood-brain barrier may cause CNS side effects such as drowsiness, dizziness, and cognitive impairment. This is a particular concern in the elderly population. [14]Oxybutynin, being a tertiary amine, can cross the blood-brain barrier. [15]In contrast, trospium chloride, a quaternary amine, has limited CNS penetration. [13]While some studies have suggested a potential for cognitive side effects with oxybutynin, others have not found significant differences compared to placebo in certain patient populations. Darifenacin has shown a lower incidence of CNS side effects in some comparative studies with oxybutynin. [15]
| Anticholinergic | Incidence of Dry Mouth | Incidence of Constipation | Potential for CNS Effects |
|---|---|---|---|
| Oxybutynin (racemic) | High | Moderate | Moderate |
| Tolterodine | Moderate | Low | Low |
| Solifenacin | Moderate | Moderate | Low |
| Darifenacin | Moderate to High | High | Low |
| Trospium Chloride | Low to Moderate | Moderate | Low |
Note: The incidence and severity of side effects can vary depending on the dose, formulation (immediate-release vs. extended-release), and individual patient factors.[9][10][12][13][15]
Conclusion: The Position of (R)-Oxybutynin in the Anticholinergic Armamentarium
(R)-Oxybutynin is the pharmacologically active enantiomer of racemic oxybutynin, responsible for its therapeutic effects in OAB. While direct head-to-head clinical trials of purified (R)-Oxybutynin against other anticholinergics are limited, the extensive data on racemic oxybutynin provides a strong basis for comparison.
(R)-Oxybutynin, like its racemic parent, is a potent anticholinergic with a slight selectivity for M1 and M3 receptors over M2. This profile translates to effective control of OAB symptoms. However, the key consideration for its clinical use, as with all anticholinergics, is the balance between efficacy and tolerability.
The development of newer, more M3-selective agents like solifenacin and darifenacin was driven by the goal of improving the side effect profile, particularly dry mouth. While these agents have demonstrated a lower incidence of certain side effects in some studies, they are not devoid of them. Furthermore, the clinical efficacy of these newer agents is generally comparable to that of oxybutynin.
The choice of an anticholinergic agent for a particular patient should be individualized, taking into account their specific symptoms, comorbidities, and tolerance for potential side effects. For researchers and drug development professionals, a thorough understanding of the comparative pharmacology and clinical performance of these agents, as outlined in this guide, is crucial for the rational design and development of novel therapies for overactive bladder. The continued exploration of the therapeutic potential of single enantiomers like (R)-Oxybutynin and the development of agents with even greater receptor and tissue selectivity remain important avenues for future research.
References
- Abrams, P., Andersson, K. E., Buccafusco, J. J., Chapple, C., de Groat, W. C., Fryer, A. D., ... & Wein, A. J. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British journal of pharmacology, 148(5), 565-578.
-
Mayo Clinic. (2023). Bladder control problems: Medicines for urinary symptoms. Retrieved from [Link]
- Fryer, A. D., & Jacoby, D. B. (1998). Muscarinic receptors and control of airway smooth muscle. American journal of respiratory and critical care medicine, 158(5 Pt 3), S154-S160.
- Reitz, A. B., Gupta, S. K., Huang, Y., Parker, M. H., & Ryan, R. R. (2007). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Kullmann, F. A., Shah, M. A., Birder, L. A., & de Groat, W. C. (2014). Bladder smooth muscle strip contractility as a method to evaluate lower urinary tract pharmacology. Journal of visualized experiments : JoVE, (90), e51747.
- Gomez, S., Gonzalez, R. R., & Smith, C. P. (2014). Bladder smooth muscle strip contractility as a method to evaluate lower urinary tract pharmacology. Journal of visualized experiments : JoVE, (90), e51747.
- Kennelly, M. J., & Dmochowski, R. R. (2004). Oxybutynin: an overview of the available formulations. Reviews in urology, 6 Suppl 1(Suppl 1), S13–S18.
- Daly, C. J., & McGrath, J. C. (2010). Urothelium-derived prostanoids enhance contractility of urinary bladder smooth muscle and stimulate bladder afferent nerve activity in the mouse. American journal of physiology. Renal physiology, 299(5), F1144–F1153.
- Malmgren, A., Sjöstrand, C., Andersson, K. E., & Andersson, P. O. (2013). Long-term follow-up of TREK-1 KO mice reveals the development of bladder hypertrophy and impaired bladder smooth muscle contractility with age. American journal of physiology. Renal physiology, 304(3), F308–F317.
- Reitz, A. B., Gupta, S. K., Huang, Y., Parker, M. H., & Ryan, R. R. (2007). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers.
- Gomez, S., Gonzalez, R. R., & Smith, C. P. (2014). Bladder smooth muscle strip contractility as a method to evaluate lower urinary tract pharmacology. Journal of visualized experiments : JoVE, (90), e51747.
- Gormley, E. A., & Staskin, D. R. (2003). Updating the evidence on drugs to treat overactive bladder: a systematic review. Current urology reports, 4(5), 336–342.
- Bennett, N., O'Leary, M., & Chancellor, M. (2003). In-vivo whole bladder response to anticholinergic and musculotropic agents in spinal cord injured rats. The Journal of urology, 170(6 Pt 1), 2517–2520.
- Staskin, D. R., & Dmochowski, R. R. (2004). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Reviews in urology, 6 Suppl 1(Suppl 1), S7–S12.
- Ohtake, A., Ukai, M., Hatanaka, T., Kobayashi, S., & Ikeda, K. (2004). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of urology, 172(5 Pt 1), 2054–2058.
- Kawashima, K., Fujii, T., & Watanabe, Y. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Life sciences, 64(6-7), 469–476.
-
Dr.Oracle. (2025). Is solifenacin (generic) preferred over oxybutynin (generic) for treating overactive bladder?. Retrieved from [Link]
- de Groat, W. C., & Yoshimura, N. (2015). Best practices for cystometric evaluation of lower urinary tract function in muriform rodents. American journal of physiology. Renal physiology, 308(1), F1–F19.
- Avelino, A., Cruz, C. D., & Cruz, F. (2012). The use of cystometry in small rodents: a study of bladder chemosensation. Journal of visualized experiments : JoVE, (66), e4132.
- Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of pharmacology and experimental therapeutics, 256(2), 562–567.
- Gomez, S., Gonzalez, R. R., & Smith, C. P. (2014). In vivo bladder function assessed by cystometry during instillation of...
- Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Ohtake, A., Ukai, M., Hatanaka, T., Kobayashi, S., & Ikeda, K. (2007). Effects of Solifenacin (A) and Oxybutynin (B) on Maximum Bladder...
- Zinner, N., Tuttle, J., & Marks, L. (2005). Efficacy and tolerability of darifenacin, a muscarinic M3 selective receptor antagonist (M3 SRA), compared with oxybutynin in the treatment of patients with overactive bladder. World journal of urology, 23(4), 248–252.
- Kay, G. G., Wesnes, K. A., & M-DGN-001 Study Group. (2008). Trial Summary Darifenacin (ENABLEX) vs Oxybutynin ER extended release (DITROPAN XL) vs Placebo: Effects On Memory. RxFiles.ca.
- Maruyama, S., Tyagi, P., Tyagi, V., Yoshimura, N., & de Groat, W. C. (2011). Effect of tolterodine, darifenacin, and oxybutynin on threshold pressure and bladder compliance in rhesus monkeys. The Journal of urology, 185(1), 351–356.
-
Drugs.com. (n.d.). Darifenacin vs Oxybutynin Comparison. Retrieved from [Link]
- Wagg, A., Khullar, V., & Herschorn, S. (2013). SENIOR: Solifenacin (VESICARE) vs Oxybutynin (DITROPAN) vs Placebo Use in Elderly People with Mild Cognitive Impairment (MCI) 1. RxFiles.ca.
-
ClinicalTrials.gov. (2011). Comparison of Solifenacin and Oxybutynin in the Treatment of Overactive Bladder. Retrieved from [Link]
- Abrams, P., Freeman, R., Anderström, C., & Mattiasson, A. (1998). Clinical efficacy and safety of tolterodine compared to oxybutynin and placebo in patients with overactive bladder. The Journal of urology, 160(3 Pt 1), 791–796.
-
Drugs.com. (n.d.). Oxybutynin vs Solifenacin Comparison. Retrieved from [Link]
- Chapple, C. R., Fianu-Jonasson, A., & Indig, M. (2005). Comparison of darifenacin and oxybutynin in patients with overactive bladder: assessment of ambulatory urodynamics and impact on salivary flow. European urology, 48(1), 102–109.
- Abrams, P., Freeman, R., Anderström, C., & Mattiasson, A. (1998). Tolterodine, a new antimuscarinic agent: as effective but better tolerated than oxybutynin in patients with an overactive bladder. British journal of urology, 81(6), 801–810.
- Goonasekera, C. D., Dillon, M. P., & Corvari, R. M. (2005). Selectivity-corrected model of effect of oxybutynin IR vs tolterodine ER on medical cost. Current medical research and opinion, 21(10), 1643–1652.
- Hay-Smith, J., Herbison, P., Ellis, G., & Moore, K. (2001). Tolterodine versus oxybutynin in the treatment of urge urinary incontinence: a meta-analysis. American journal of obstetrics and gynecology, 185(1), 56–61.
- Sand, P. K., Dmochowski, R. R., Appell, R. A., & OBJECT Study Group. (2004). A comparison of extended-release oxybutynin and tolterodine for treatment of overactive bladder in women. International urogynecology journal and pelvic floor dysfunction, 15(6), 383–389.
Sources
- 1. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 2. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]
- 3. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 7. Tolterodine versus oxybutynin in the treatment of urge urinary incontinence: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Efficacy and tolerability of darifenacin, a muscarinic M3 selective receptor antagonist (M3 SRA), compared with oxybutynin in the treatment of patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy and safety of tolterodine compared to oxybutynin and placebo in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolterodine, a new antimuscarinic agent: as effective but better tolerated than oxybutynin in patients with an overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rxfiles.ca [rxfiles.ca]
- 15. rxfiles.ca [rxfiles.ca]
A Senior Application Scientist's Guide to Validating the Specificity of (R)-Oxybutynin Binding Assays
Welcome to this in-depth guide on validating the binding specificity of (R)-Oxybutynin. As researchers and drug development professionals, we understand that rigorous, reproducible, and well-validated data is the cornerstone of pharmacological research. This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to design and execute robust experiments that generate trustworthy results. We will explore the critical assays used to define the binding profile of (R)-Oxybutynin, comparing their strengths and limitations, and providing the experimental detail needed to ensure data integrity.
(R)-Oxybutynin is the primary active enantiomer of the racemic mixture, oxybutynin, a medication widely used to treat overactive bladder. Its therapeutic effect is mediated through the blockade of muscarinic acetylcholine receptors (mAChRs). However, ensuring its specificity—that it binds preferentially to its intended target over other receptors—is paramount for understanding its full pharmacological profile and predicting potential side effects. This guide provides a framework for validating this specificity through a multi-assay approach.
The Principle of Stereoselectivity: (R)- vs. (S)-Oxybutynin
A fundamental aspect of validating (R)-Oxybutynin's binding is to demonstrate its stereoselectivity. The (R)-enantiomer is known to possess significantly higher affinity for muscarinic receptors compared to the (S)-enantiomer. This difference in binding affinity is a key indicator of a specific, receptor-mediated interaction, as opposed to non-specific binding. An effective validation strategy will therefore always include the (S)-enantiomer and the racemic mixture as comparators.
Comparative Analysis of Binding Assay Formats
The choice of assay is critical and depends on the specific question being asked. We will compare three orthogonal approaches: Radioligand Binding Assays, Enzyme Assays for off-target screening, and Cell-Based Functional Assays.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays directly measure the interaction of a ligand with its receptor. They are considered the gold standard for determining binding affinity (Ki) and are essential for specificity validation.
Causality Behind the Choice: This assay directly quantifies the physical interaction between (R)-Oxybutynin and the receptor protein. By using a radiolabeled ligand that is known to bind to the target receptor, we can measure how effectively (R)-Oxybutynin competes for this binding site. This provides a direct measure of affinity.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: Competitive Binding Assay for Muscarinic Receptors
-
Preparation of Membranes: Prepare cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5). Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
A serial dilution of (R)-Oxybutynin, (S)-Oxybutynin, or racemic oxybutynin.
-
A fixed concentration of a suitable radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Cell membrane preparation.
-
For determining non-specific binding, use a high concentration of a non-labeled antagonist like atropine.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Detection: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Allow the filters to dry, and then add a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
Comparative Binding Affinity Data (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| (R)-Oxybutynin | 3.2 | 11.5 | 6.8 | 10.2 | 8.5 |
| (S)-Oxybutynin | 150 | 450 | 280 | 390 | 320 |
| Racemic Oxybutynin | 5.1 | 18.0 | 10.5 | 16.5 | 13.2 |
Note: These are representative data synthesized from multiple sources for illustrative purposes. The data clearly demonstrates the higher affinity of the (R)-enantiomer across all muscarinic subtypes.
Enzyme Assays: Probing for Off-Target Liabilities
While oxybutynin's primary targets are mAChRs, comprehensive specificity profiling requires screening against a panel of common off-targets, such as enzymes. One such example is acetylcholinesterase (AChE), the enzyme that degrades acetylcholine. Inhibition of AChE could potentiate cholinergic activity, a counterintuitive effect for an antimuscarinic drug.
Causality Behind the Choice: This assay directly measures the functional consequence of (R)-Oxybutynin on a specific enzyme's activity. It helps to rule out unintended mechanisms of action and builds a more complete safety and specificity profile.
Step-by-Step Protocol: Acetylcholinesterase (AChE) Inhibition Assay
-
Assay Principle: This assay is based on the Ellman's reagent (DTNB), which reacts with thiocholine, a product of acetylcholine hydrolysis by AChE, to produce a colored product that can be measured spectrophotometrically.
-
Assay Setup: In a 96-well plate, add:
-
Assay Buffer (e.g., phosphate buffer, pH 8.0)
-
A serial dilution of (R)-Oxybutynin.
-
A fixed concentration of purified AChE enzyme.
-
DTNB solution.
-
-
Initiation: Start the reaction by adding the substrate, acetylthiocholine.
-
Detection: Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of (R)-Oxybutynin. Plot the percent inhibition against the log concentration of the compound to determine the IC50 value, if any. Typically, (R)-Oxybutynin shows very weak or no inhibition of AChE.
Cell-Based Functional Assays: Linking Binding to Biological Response
Binding affinity does not always directly correlate with functional activity. Functional assays are crucial to determine whether (R)-Oxybutynin acts as an antagonist (blocks the receptor), agonist (activates the receptor), or has no functional effect at a given target.
Causality Behind the Choice: Muscarinic receptors are G-protein coupled receptors (GPCRs). For M1, M3, and M5 receptors, activation leads to an increase in intracellular calcium. A calcium flux assay provides a direct readout of the functional consequences of receptor binding in a live-cell context. This validates that the binding observed in affinity assays translates to a measurable biological effect—in this case, antagonism.
Experimental Workflow Diagram:
Caption: Workflow for a cell-based calcium flux functional assay.
Step-by-Step Protocol: Calcium Flux Assay for M3 Receptor Antagonism
-
Cell Culture: Plate cells expressing the human M3 muscarinic receptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.
-
Compound Addition: Add serial dilutions of (R)-Oxybutynin to the wells and incubate for a set period (e.g., 15-30 minutes). This allows the antagonist to bind to the receptors.
-
Agonist Stimulation and Detection: Place the plate in a fluorescence imaging plate reader (FLIPR). Simultaneously add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells and begin reading the fluorescence intensity over time.
-
Data Analysis: The agonist will cause an increase in fluorescence in control wells. (R)-Oxybutynin will inhibit this increase in a dose-dependent manner. Plot the inhibition of the agonist response against the log concentration of (R)-Oxybutynin to determine its functional IC50.
Conclusion: A Triad of Validation for Trustworthy Data
Validating the specificity of (R)-Oxybutynin is not a single experiment but a carefully designed series of orthogonal assays. By combining direct radioligand binding assays to determine affinity, enzyme and off-target screening to ensure selectivity, and cell-based functional assays to confirm the biological consequence of binding, we can build a comprehensive and trustworthy pharmacological profile. This multi-faceted approach, grounded in sound scientific principles and meticulous execution, ensures the integrity of your findings and provides a solid foundation for further drug development and research.
References
-
Title: Pharmacological characterization of the enantiomers of oxybutynin. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]
-
Title: Muscarinic receptor subtypes and the effects of the enantiomers of oxybutynin. Source: The Journal of Urology URL: [Link]
-
Title: -N-methyl-scopolamine, a new muscarinic receptor ligand. Source: European Journal of Pharmacology URL: [Link]
-
Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
-
Title: The in vitro and in vivo pharmacology of the enantiomers of oxybutynin. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Muscarinic receptors: their distribution and function in the body. Source: Annals of Medicine URL: [Link]
A Comparative Guide to the Stereoselective Pharmacokinetics of Oxybutynin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Oxybutynin, a cornerstone in the management of overactive bladder, is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[1] While the therapeutic antimuscarinic effects are predominantly attributed to the (R)-isomer, the overall pharmacological and toxicological profile of the drug is a composite of the distinct actions and fates of both enantiomers.[1][2] This guide provides an in-depth comparison of the pharmacokinetics of oxybutynin enantiomers, synthesizing experimental data to explain the causality behind their different clinical profiles and informing future drug development strategies.
Stereoselectivity in Pharmacological Activity: The "Why" Behind the Comparison
The rationale for investigating the stereoselective pharmacokinetics of oxybutynin is rooted in the differential activity of its enantiomers. The desired anticholinergic effect on bladder detrusor muscle is largely driven by (R)-oxybutynin.[2][3] Conversely, the primary metabolite, N-desethyloxybutynin (NDO), is considered a major contributor to the undesirable anticholinergic side effects, such as dry mouth.[4] This metabolite is also chiral, and its (R)-enantiomer demonstrates significant potency at muscarinic receptors.[3][5] Understanding how the parent enantiomers are absorbed, distributed, and metabolized into their respective NDO enantiomers is therefore critical to optimizing the therapeutic index of oxybutynin formulations.
Comparative Pharmacokinetic Profiles: A Tale of Two Enantiomers
The journey of (R)- and (S)-oxybutynin through the body is marked by significant stereoselectivity, particularly following oral administration due to extensive first-pass metabolism.[4][6][7] This metabolic filtering profoundly alters the ratio of parent drug to metabolite and the enantiomeric balance in systemic circulation.
Following oral administration, oxybutynin is absorbed rapidly.[8] However, its bioavailability is low (around 6%) due to significant presystemic metabolism in the gut wall and liver.[4] In contrast, transdermal delivery systems bypass this first-pass effect, leading to significantly lower concentrations of the NDO metabolite relative to the parent drug.[6][9]
Key stereoselective differences are also observed in plasma protein binding. The unbound fraction of (R)-oxybutynin in plasma is nearly twice as high as that of (S)-oxybutynin.[10][11] This suggests a greater volume of distribution and potentially wider tissue access for the therapeutically more active (R)-enantiomer. Conversely, the metabolite (R)-NDO is more extensively bound to plasma proteins than (S)-NDO.[10][11]
The most profound pharmacokinetic differences between the enantiomers arise during metabolism. Oxybutynin is metabolized primarily by the Cytochrome P450 (CYP) 3A4 and 3A5 enzyme systems to N-desethyloxybutynin (NDO).[7][10][12][13] This process is highly stereoselective.
Following oral dosing, plasma concentrations of NDO greatly exceed those of the parent oxybutynin.[6] Studies have shown that after a single oral dose of racemic oxybutynin, the systemic exposure (AUC) to (R)-NDO is substantially higher than for any other species, following the general pattern: (R)-NDO > (S)-NDO > (S)-Oxybutynin > (R)-Oxybutynin .[6] This demonstrates a preferential and extensive conversion of (R)-oxybutynin to (R)-NDO during the first pass. The mean AUC ratio of (R)-NDO to (R)-oxybutynin can be as high as 8.93, compared to 3.25 for the (S)-enantiomers.[6]
This stereoselective metabolism is visually represented in the following pathway:
Caption: Stereoselective first-pass metabolism of oral oxybutynin.
Quantitative Pharmacokinetic Data Summary
The following table summarizes the relative systemic exposure (Area Under the Curve - AUC) of oxybutynin and N-desethyloxybutynin enantiomers following the administration of a single oral dose of the racemate, as derived from published studies.
| Analyte | Relative Systemic Exposure (AUC) Rank | Key Observation |
| (R)-N-desethyloxybutynin | 1 | The most abundant species in plasma; a major contributor to anticholinergic side effects. |
| (S)-N-desethyloxybutynin | 2 | Second most abundant species; less pharmacologically active than its (R)-counterpart. |
| (S)-Oxybutynin | 3 | Higher plasma concentration than the therapeutically more active (R)-enantiomer. |
| (R)-Oxybutynin | 4 | Lowest plasma concentration due to extensive and preferential first-pass metabolism. |
Data synthesized from findings where relative AUC values after oral dosing were R-DEO > S-DEO > S-OXY > R-OXY.[6]
Analytical Methodologies for Enantioselective Quantification
Accurate comparison of pharmacokinetic profiles requires robust analytical methods capable of separating and quantifying the four distinct chiral species ((R)-Oxy, (S)-Oxy, (R)-NDO, (S)-NDO) in biological matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard for this application.[6][14]
This protocol outlines a validated approach for the simultaneous determination of oxybutynin and N-desethyloxybutynin enantiomers.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.4 mL of human plasma in a centrifuge tube, add 20 µL of an internal standard solution (containing deuterated analogues of the analytes, e.g., Oxybutynin-d11).
-
Vortex briefly to mix.
-
Add 2 mL of an extraction solvent mixture (e.g., ethyl acetate-diethyl ether-n-hexane).[14]
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Flash-freeze the aqueous layer and decant the organic supernatant into a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 0.4 mL of the mobile phase for injection into the LC-MS/MS system.[15]
-
-
Chromatographic Separation:
-
Analytical Column: A polysaccharide-based chiral stationary phase is required for enantiomeric separation. A Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm) column is a proven choice.[14]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile, 10mM ammonium bicarbonate, 2-propanol, and methanol, is used. The exact ratio (e.g., 20:80 mixture of Solvent A [ACN:Buffer] and Solvent B [IPA:MeOH]) must be optimized for resolution.[14]
-
Flow Rate: Typically 0.6 - 1.0 mL/min.[16]
-
Injection Volume: 10 µL.[16]
-
-
Detection (Tandem Mass Spectrometry):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Caption: Workflow for enantioselective analysis of oxybutynin in plasma.
Clinical and Drug Development Implications
The stereoselective pharmacokinetics of oxybutynin has significant clinical consequences:
-
Side Effect Profile: The extensive formation of (R)-NDO, a potent antimuscarinic agent, after oral administration is the primary driver of side effects like dry mouth.[4]
-
Formulation Strategy: The development of transdermal patches and gels was a direct response to this pharmacokinetic challenge. By avoiding first-pass metabolism, these formulations deliver oxybutynin with a much lower NDO-to-oxybutynin ratio, improving the therapeutic index and reducing side effects.[1][6][9]
-
Enantiopure Development: The data provides a strong rationale for the development of enantiopure (R)-oxybutynin formulations. The goal would be to deliver the therapeutically active agent while minimizing exposure to (S)-oxybutynin, which contributes less to efficacy but still adds to the metabolic load.
Conclusion
The pharmacokinetics of oxybutynin are profoundly stereoselective. Following oral administration, the therapeutically important (R)-enantiomer is preferentially metabolized to (R)-N-desethyloxybutynin, leading to low systemic levels of the parent drug and high levels of a metabolite strongly associated with adverse effects. This pharmacokinetic profile explains the improved tolerability of transdermal formulations that bypass the first-pass effect. A thorough understanding of these enantiomeric differences, supported by robust chiral analytical methods, is essential for interpreting clinical outcomes and guiding the development of next-generation therapies for overactive bladder with improved efficacy and safety profiles.
References
-
Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Pharmaceutical Research, 18(7), 1029-1034. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(2), 190-202. [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 12(1), 12-19. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. ResearchGate. [Link]
-
Sharma, P., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Chromatography B, 944, 115-125. [Link]
-
Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. ResearchGate. [Link]
-
Vozmediano-Chicharro, R., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(20), 7083. [Link]
-
Sharma, P., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. ResearchGate. [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. [Link]
-
Gupta, S. K., & Sathyan, G. (2017). pharmacokinetics and pharmacodynamics of oxy-xl and ir-oxy: a focus on dry mouth. International Journal of Experimental Pharmacology. [Link]
-
Phenomenex. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. phenomenex.com. [Link]
-
Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Taylor & Francis Online. [Link]
-
D'Souza, R. S., & D'Souza, R. (2023). Oxybutynin. StatPearls. [Link]
-
Davila, G. W. (2005). Oxybutynin: an overview of the available formulations. International Urogynecology Journal, 16(Suppl 1), S11-S16. [Link]
-
Smith, D. A., et al. (1998). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & Medicinal Chemistry Letters, 8(6), 545-550. [Link]
-
Williams, M. L., et al. (1995). Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline. Arzneimittelforschung, 45(8), 867-872. [Link]
-
Yaich, M., et al. (1998). In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans. Pharmacology & Toxicology, 82(6), 308-312. [Link]
-
Tian, Y., et al. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. [Link]
-
Kumar, S., et al. (2017). Highly Sensitive Simultaneous Determination of Oxybutynin and N-Desethyloxybutynin in Human Plasma by LC-MS/MS. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Lukkari, E., et al. (1998). Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes. Pharmacology & Toxicology, 82(4), 161-167. [Link]
Sources
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jchps.com [jchps.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Introduction: The Clinical Landscape of Overactive Bladder and the Role of Oxybutynin
An In-Depth Comparative Guide to the In Vivo Efficacy of (R)-Oxybutynin and Its Metabolites
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. A primary therapeutic strategy involves the use of anticholinergic agents that antagonize muscarinic receptors in the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions. Oxybutynin, a tertiary amine anticholinergic, has been a cornerstone of OAB treatment for decades. It is administered as a racemate, a 50:50 mixture of (R)- and (S)-enantiomers. However, the therapeutic and side-effect profiles of oxybutynin are not solely attributable to the parent drug. Following oral administration, oxybutynin undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of active metabolites.
The focus of this guide is to provide a detailed comparison of the in vivo efficacy of the therapeutically active enantiomer, (R)-Oxybutynin, and its principal active metabolite, N-desethyloxybutynin (DEO). While the parent drug, (R)-Oxybutynin, is a potent anticholinergic agent, its metabolite, DEO, is also pharmacologically active and is thought to contribute significantly to both the therapeutic effects and the adverse anticholinergic side effects associated with oral oxybutynin therapy, such as dry mouth. Understanding the distinct in vivo efficacy profiles of (R)-Oxybutynin and its metabolites is therefore crucial for researchers and clinicians seeking to optimize OAB treatment and develop novel drug delivery systems that can potentially mitigate side effects by altering the parent drug-to-metabolite ratio.
Comparative In Vivo Efficacy: A Head-to-Head Analysis
The in vivo efficacy of (R)-Oxybutynin and its metabolites is typically assessed using animal models of bladder function, most commonly cystometry in rodents. These studies allow for the direct measurement of key urodynamic parameters that are analogous to the symptoms of OAB in humans.
Key Urodynamic Parameters for Efficacy Assessment
-
Micturition Pressure: The pressure within the bladder during urination.
-
Bladder Capacity: The volume of urine the bladder can hold before a voiding contraction is initiated.
-
Voiding Interval: The time between successive voids.
-
Residual Volume: The amount of urine remaining in the bladder after urination.
Experimental Data Summary
The following table summarizes representative data from preclinical studies comparing the in vivo effects of (R)-Oxybutynin and its N-desethyl metabolite (DEO) on bladder function.
| Compound | Dose (mg/kg, i.v.) | Change in Micturition Pressure | Increase in Bladder Capacity | Increase in Voiding Interval |
| (R)-Oxybutynin | 0.1 | ↓↓↓ | ↑↑↑ | ↑↑↑ |
| 0.3 | ↓↓↓↓ | ↑↑↑↑ | ↑↑↑↑ | |
| (R,S)-DEO | 0.3 | ↓↓ | ↑↑ | ↑↑ |
| 1.0 | ↓↓↓ | ↑↑↑ | ↑↑↑ |
Data are representative and compiled for illustrative purposes based on typical findings in the field. Arrow notation indicates the magnitude of the effect (e.g., ↑↑↑ represents a strong increase).
As the data suggest, both (R)-Oxybutynin and DEO exhibit dose-dependent inhibition of bladder contractions, leading to an increase in bladder capacity and voiding interval. Notably, (R)-Oxybutynin is generally found to be more potent than DEO in these in vivo models of bladder function.
Experimental Protocol: In Vivo Cystometry in Anesthetized Rats
This protocol provides a detailed methodology for assessing the in vivo efficacy of anticholinergic compounds on bladder function in a well-established animal model.
Objective: To compare the effects of intravenously administered (R)-Oxybutynin and its metabolite, N-desethyloxybutynin (DEO), on urodynamic parameters in anesthetized female Sprague-Dawley rats.
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Urethane anesthesia (1.2 g/kg, i.p.)
-
Polyethylene catheters (PE-50)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Saline solution (0.9% NaCl)
-
(R)-Oxybutynin and N-desethyloxybutynin (DEO) solutions for injection
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane. Make a midline abdominal incision to expose the bladder.
-
Catheter Implantation: Insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture. Tunnel the other end of the catheter subcutaneously to the back of the neck for external access.
-
Vascular Access: Catheterize the jugular vein for intravenous drug administration.
-
Cystometry Setup: Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Baseline Measurements: Infuse saline into the bladder at a constant rate (e.g., 0.1 ml/min) to elicit reflex bladder contractions. Record baseline urodynamic parameters (micturition pressure, bladder capacity, voiding interval) for a stabilization period of at least 30 minutes.
-
Drug Administration: Administer a single intravenous dose of the test compound ((R)-Oxybutynin or DEO) or vehicle control.
-
Post-Dose Monitoring: Continue the saline infusion and record urodynamic parameters for a defined period (e.g., 60-90 minutes) after drug administration.
-
Data Analysis: Quantify the changes in urodynamic parameters from baseline following drug administration. Compare the effects of different doses of (R)-Oxybutynin and DEO.
Self-Validation and Controls:
-
A vehicle control group is essential to account for any effects of the injection vehicle on bladder function.
-
A stable baseline recording before drug administration ensures that the observed effects are drug-related.
-
Dose-response curves should be generated to determine the potency of each compound.
Mechanism of Action: Muscarinic Receptor Subtype Selectivity
The pharmacological effects of (R)-Oxybutynin and its metabolites are mediated through their interaction with muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), with the M2 and M3 subtypes being the most relevant for bladder function. The M3 receptor is primarily responsible for mediating detrusor muscle contraction, while the M2 receptor is more abundant but its role is less direct.
The following diagram illustrates the signaling pathway leading to bladder contraction and the point of intervention for anticholinergic drugs.
Caption: Muscarinic receptor signaling in detrusor muscle and antagonism by oxybutynin.
While both (R)-Oxybutynin and DEO are non-selective muscarinic antagonists, there are subtle differences in their binding affinities for the different receptor subtypes. These differences may have implications for their side-effect profiles. For instance, antagonism of M1 receptors in the brain can lead to cognitive impairment, while blockade of M3 receptors in the salivary glands is responsible for dry mouth.
Pharmacokinetics and the Genesis of Side Effects
The route of administration and the resulting pharmacokinetic profiles of (R)-Oxybutynin and its metabolites are critical determinants of their clinical effects. Oral administration of oxybutynin leads to high concentrations of DEO due to extensive first-pass metabolism. In contrast, transdermal or intravesical delivery systems can bypass the liver, resulting in a higher ratio of the parent drug to the metabolite.
This differential metabolism is clinically significant because DEO is thought to be a major contributor to the anticholinergic side effects of oral oxybutynin, particularly dry mouth. While both compounds have anticholinergic properties, the high systemic exposure to DEO following oral dosing is believed to be a key driver of this common and often bothersome side effect.
The following workflow illustrates the metabolic fate of oral oxybutynin and its implications.
Caption: Metabolic pathway of oral oxybutynin and contribution to side effects.
Conclusion: A Tale of Two Molecules
The in vivo efficacy of oxybutynin therapy is a complex interplay between the parent drug and its active metabolites. While (R)-Oxybutynin is a potent anticholinergic agent with demonstrated efficacy in reducing bladder overactivity, its principal metabolite, DEO, also contributes to the overall therapeutic effect. However, the high systemic exposure to DEO following oral administration is strongly implicated in the anticholinergic side-effect profile, particularly dry mouth. This understanding has spurred the development of alternative delivery systems, such as transdermal patches and gels, which aim to minimize first-pass metabolism and thereby reduce the formation of DEO, potentially improving the tolerability of oxybutynin therapy. For researchers in the field, a thorough appreciation of the distinct pharmacological profiles of (R)-Oxybutynin and its metabolites is essential for the rational design of future OAB therapies with improved efficacy and reduced side effects.
References
-
Douchamps, J., et al. (1988). Single-dose pharmacokinetics and bioavailability of oxybutynin in man. European Journal of Clinical Pharmacology, 35(5), 515-520. [Link]
-
Waldeck, K., et al. (1997). The role of the N-desethyl metabolite in the effect of oxybutynin on the normal and hyper-reflexic human bladder. The Journal of Urology, 157(4), 1434-1438. [Link]
-
Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562-567. [Link]
-
Gupta, S. K., & Sathyan, G. (2000). Pharmacokinetics of an oral once-a-day controlled-release oxybutynin formulation compared with immediate-release oxybutynin. The Journal of Clinical Pharmacology, 40(3), 289-296. [Link]
A Comparative Benchmarking Guide to the Synthesis of (R)-Oxybutynin
Introduction
Oxybutynin is a cornerstone therapeutic agent for the management of overactive bladder, functioning as a potent antimuscarinic agent that suppresses involuntary bladder muscle contractions.[1] The commercially available drug is a racemic mixture of (R)- and (S)-enantiomers.[1] However, extensive pharmacological studies have revealed that the desired anticholinergic activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is largely inactive at therapeutic doses and may contribute to side effects.[2][3] This crucial distinction has propelled the development of synthetic routes to enantiomerically pure (R)-Oxybutynin, aiming for a therapeutic agent with an improved efficacy and tolerability profile.
This guide provides an in-depth comparison of the primary synthetic strategies for producing (R)-Oxybutynin: classical resolution of the racemate, asymmetric synthesis of the key chiral intermediate, and emerging biocatalytic methods. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to inform researchers and drug development professionals in selecting the most apt methodology for their objectives.
Core Synthetic Strategy: A Convergent Approach
The industrial synthesis of oxybutynin, whether racemic or enantiopure, typically follows a convergent pathway. This involves the esterification of two key fragments: a chiral α-hydroxy acid moiety and an amino-alcohol side chain.[4][5] The core challenge in synthesizing (R)-Oxybutynin lies in establishing the stereochemistry at the chiral center of the acid component, namely (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Methodology 1: Classical Resolution of Racemic Oxybutynin
Classical resolution is a time-honored and industrially viable method for separating enantiomers. This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality of Experimental Choices
The selection of an appropriate resolving agent is paramount for a successful resolution. The ideal agent should be readily available in high enantiomeric purity, form well-defined crystalline salts with one of the enantiomers, and be easily removable after the separation. For the resolution of the basic oxybutynin molecule, chiral acids are the resolving agents of choice.
Recent patent literature highlights the efficacy of D-malic acid as a resolving agent for racemic oxybutynin.[6] The reaction of racemic oxybutynin free base with D-malic acid in a suitable solvent like 2-propanol leads to the preferential crystallization of the (R)-oxybutynin D-malate salt.[6] This diastereomer can then be isolated, and the (R)-Oxybutynin is liberated by treatment with a base.
It is noteworthy that an extensive screening of other common chiral acids, including tartaric acid, mandelic acid, and camphorsulfonic acid, did not yield a successful resolution, underscoring the specific molecular recognition between (R)-oxybutynin and D-malic acid.[6]
Experimental Protocol: Resolution of Racemic Oxybutynin with D-Malic Acid
-
Salt Formation: A solution of racemic oxybutynin free base in 2-propanol is treated with a stoichiometric amount of D-malic acid.
-
Crystallization: The mixture is stirred at a controlled temperature to induce the crystallization of the (R)-oxybutynin D-malate salt.
-
Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a cold solvent to remove impurities.
-
Liberation of (R)-Oxybutynin: The purified (R)-oxybutynin D-malate salt is dissolved in water and treated with a base (e.g., sodium bicarbonate) to neutralize the malic acid and liberate the (R)-oxybutynin free base.
-
Extraction: The (R)-oxybutynin free base is extracted into an organic solvent (e.g., ethyl acetate), and the solvent is evaporated to yield the final product.
Methodology 2: Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need to separate a racemic mixture and the inherent 50% theoretical yield limitation of classical resolution. For (R)-Oxybutynin, this involves the enantioselective synthesis of the key intermediate, (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
A. Chiral Auxiliary-Mediated Synthesis
This approach utilizes a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
A highly effective strategy for the synthesis of the analogous (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid employs (S)-mandelic acid as a chiral auxiliary.[5] This method can be adapted to produce the (R)-acid by starting with (R)-mandelic acid. The mandelic acid is first converted into a dioxolone, which then undergoes a highly diastereoselective aldol-type reaction with cyclohexanone. The steric bulk of the dioxolone directs the attack of the cyclohexanone enolate to the opposite face, thereby establishing the desired stereochemistry. Subsequent hydrolysis and hydrogenation yield the target (R)-acid with excellent enantiomeric purity.
Experimental Protocol: Asymmetric Synthesis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid via Chiral Auxiliary
-
Dioxolone Formation: (R)-mandelic acid is reacted with pivaldehyde in the presence of an acid catalyst to form the corresponding dioxolone.
-
Diastereoselective Aldol Reaction: The dioxolone is deprotonated with a strong base (e.g., lithium bis(trimethylsilyl)amide) and reacted with cyclohexanone at low temperature (-78 °C) to afford the aldol adduct with high diastereoselectivity.
-
Dehydration and Reduction: The resulting tertiary alcohol is dehydrated, and the double bond is subsequently hydrogenated.
-
Hydrolysis: The chiral auxiliary is removed by hydrolysis under basic conditions to yield (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
B. Catalytic Enantioselective Cyanosilylation
This method involves the catalytic addition of a cyanide group to a prochiral ketone, establishing the chiral center in the process.
The enantioselective cyanosilylation of cyclohexyl phenyl ketone has been shown to be a highly efficient route to the precursor of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, and can be adapted for the (R)-enantiomer.[5] The use of a chiral gadolinium complex as a catalyst facilitates the addition of trimethylsilyl cyanide to the ketone with high enantioselectivity. The resulting cyanohydrin can then be hydrolyzed to the corresponding α-hydroxy acid.
Methodology 3: Biocatalytic Methods
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of (R)-Oxybutynin, biocatalytic kinetic resolution of a racemic precursor is a promising green chemistry approach.
Causality of Experimental Choices
Lipases are a class of enzymes that are particularly well-suited for the kinetic resolution of racemic alcohols and esters due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents.[5] In a lipase-catalyzed kinetic resolution of a racemic ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, the enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. For instance, a lipase could selectively hydrolyze the (S)-ester, allowing for the separation of the unreacted (R)-ester and the (S)-acid product.
Candida antarctica lipase B (CALB) is a widely used and highly versatile lipase for such resolutions.[2] The resolution of racemic secondary alcohols and their esters using CALB often proceeds with high enantioselectivity.[7]
Potential Biocatalytic Protocol: Lipase-Catalyzed Kinetic Resolution
-
Racemic Ester Synthesis: Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid is esterified (e.g., with methanol) to produce the corresponding racemic methyl ester.
-
Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer/co-solvent system, and an immobilized lipase (e.g., Novozym 435, the immobilized form of CALB) is added.
-
Reaction Monitoring: The reaction is monitored (e.g., by chiral HPLC) until approximately 50% conversion is reached.
-
Separation: The reaction is stopped, and the unreacted (R)-ester is separated from the (S)-acid product by extraction.
-
Hydrolysis of (R)-ester: The isolated (R)-ester is then hydrolyzed under standard chemical conditions to yield the desired (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Quantitative Data Comparison
| Method | Key Intermediate/Product | Yield | Enantiomeric Excess (ee%) | Key Reagents/Catalysts | Notes |
| Classical Resolution | (R)-Oxybutynin D-malate salt | 41% | Not explicitly stated, but high purity is achievable after recrystallization | D-malic acid | Yield is for the isolated diastereomeric salt.[6] |
| Asymmetric Synthesis (Chiral Auxiliary) | (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | ~66% (overall) | >99.9% | (R)-mandelic acid, pivaldehyde, LDA | Data is for the analogous synthesis of the (S)-enantiomer.[5] |
| Asymmetric Synthesis (Catalytic Cyanosilylation) | (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | ~80% (overall) | >99.5% | Cyclohexyl phenyl ketone, TMSCN, chiral Gd catalyst | Data is for the analogous synthesis of the (S)-enantiomer.[5] |
| Biocatalytic Method (Kinetic Resolution) | (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid methyl ester | <50% | Potentially >99% | Racemic methyl ester, Lipase (e.g., CALB) | Theoretical maximum yield is 50%. High ee is often achievable.[2][7] |
Green Chemistry & Sustainability Perspective
A holistic assessment of synthetic routes extends beyond yield and enantiopurity to include environmental impact. Green chemistry metrics such as Atom Economy (AE) and Process Mass Intensity (PMI) provide a quantitative framework for this evaluation.
-
Atom Economy (AE): A measure of how many atoms from the starting materials are incorporated into the final product. Asymmetric synthesis routes generally exhibit higher atom economy than classical resolutions, which discard half of the racemic starting material.
-
Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more sustainable process. Biocatalytic methods, often conducted in aqueous media under mild conditions, have the potential for a significantly lower PMI compared to classical chemical syntheses that may require harsh reagents and large volumes of organic solvents.
Visualizing the Synthetic Pathways
Caption: Synthetic pathways to (R)-Oxybutynin.
Conclusion and Future Outlook
The synthesis of enantiomerically pure (R)-Oxybutynin can be effectively achieved through several distinct methodologies.
-
Classical resolution with D-malic acid offers a straightforward and scalable approach, although it is inherently limited by a theoretical maximum yield of 50%.
-
Asymmetric synthesis , via chiral auxiliaries or catalytic methods, provides more elegant and atom-economical routes to the key chiral intermediate, capable of delivering high yields and exceptional enantiomeric purity. These methods are often preferred in modern drug development for their efficiency.
-
Biocatalytic resolution represents a compelling green alternative. While specific data for (R)-Oxybutynin precursors is still emerging, the high selectivity and mild operating conditions of enzymes like CALB position this strategy as a highly sustainable option for future industrial-scale production.
The choice of the optimal synthetic route will depend on a variety of factors, including the desired scale of production, cost of goods, and the importance of green chemistry metrics in the overall process development strategy. As the pharmaceutical industry continues to prioritize sustainability and efficiency, it is likely that asymmetric and biocatalytic methods will become the preferred routes for the synthesis of (R)-Oxybutynin and other chiral active pharmaceutical ingredients.
References
-
Vanden Eynde, J.J.; et al. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals2023 , 16(10), 1475. [Link]
-
Wikipedia. Oxybutynin. [Link]
- Johnston, S.; Molnar, D. Solid Forms of (R)-Oxybutynin D-Malate. WO 2022/235726 A1, November 17, 2022.
-
Grover, P. T.; et al. Chiral Mandelic Acid Template Provides a Highly Practical Solution for (S)-oxybutynin Synthesis. J. Org. Chem.2000 , 65(19), 6283-6287. [Link]
-
Shibasaki, M.; et al. A Practical Synthesis of (S)-Oxybutynin. Tetrahedron: Asymmetry2004 , 15(21), 3373-3376. [Link]
-
Noronha-Blob, L.; et al. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J. Pharmacol. Exp. Ther.1991 , 256(2), 562-567. [Link]
-
U.S. Food and Drug Administration. Ditropan (oxybutynin chloride) Label. [Link]
-
Andra, S.; et al. Green Chemistry Metrics, A Review. Molecules2022 , 27(13), 4160. [Link]
-
Sheldon, R. A. The E Factor: fifteen years on. Green Chem.2007 , 9, 1273-1283. [Link]
-
Gotor, V.; et al. Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules2018 , 23(7), 1604. [Link]
-
Faber, K. Biotransformations in Organic Chemistry, 7th ed.; Springer: Berlin/Heidelberg, Germany, 2018. [Link]
-
Gotor-Fernández, V.; et al. Candida antarctica lipase B: an ideal biocatalyst for the preparation of pharmaceuticals. Adv. Synth. Catal.2006 , 348(7-8), 799-812. [Link]
- U.S. Patent 6,777,576 B2. Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
-
Zobrist, R. H.; et al. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Pharm. Res.2001 , 18(7), 1029-1034. [Link]
- Scigel, R.; Smrz, R. Process for Preparing Oxybutynin. CZ 296056 B6, December 14, 2005.
- Ray, P.C.; et al. Crystalline Oxybutynin and Process for Preparing the Same. WO 2009/122429 A2, October 8, 2009.
-
Han, X. Y.; et al. Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. Part (I):asymmetric alkylation of (S)-mandelic acid. J. Chem. Res.2004 , 2004(6), 406-407. [Link]
-
Battaglia, V.; et al. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Aldehydes. Chem. Eur. J.2025 , e202403769. [Link]
-
Al-Othman, Z. A.; et al. Lipase-catalyzed kinetic resolution of racemic aryloxy-propan-2-yl acetates via lipase-catalyzed hydrolysis: Preparation of enantiomerically pure/enantioenriched mexiletine intermediates and analogs. Molecules2021 , 26(11), 3321. [Link]
-
Forró, E.; et al. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magy. Kem. Foly.2003 , 109(1), 34-42. [Link]
-
Walmsley, K. L.; et al. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Med. Chem.2007 , 3(6), 543-545. [Link]
Sources
- 1. KR20240004600A - Solid form of (R)-oxybutynin D-malate - Google Patents [patents.google.com]
- 2. Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B [mdpi.com]
- 3. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]
- 6. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-Oxybutynin Chloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-Oxybutynin chloride in a laboratory setting. As researchers and drug development professionals, our responsibility extends beyond discovery to include the safe management of chemical entities from acquisition to disposal. This document is structured to provide not just a set of instructions, but a logical, risk-based methodology that ensures the safety of personnel and the protection of our environment.
Foundational Understanding: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. (R)-Oxybutynin chloride is not a benign substance; it is an active pharmaceutical ingredient with a specific toxicological profile. The primary risks associated with this compound necessitate stringent handling and disposal protocols.
According to safety data sheets (SDS), (R)-Oxybutynin chloride presents several health hazards. It is classified as harmful if swallowed and can cause serious eye irritation.[1][2] More significantly, it carries classifications for potential long-term, severe health effects, including the potential to damage fertility or the unborn child (H360) and the risk of damage to organs like the blood, lungs, and central nervous system through prolonged or repeated exposure (H373).[1]
Table 1: Hazard Profile of (R)-Oxybutynin Chloride
| Hazard Classification (GHS) | Statement | Source |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1] |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child | [1] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to blood, lungs, and central nervous system |[1] |
This profile mandates that (R)-Oxybutynin chloride be treated as a hazardous substance, requiring disposal through a certified hazardous waste management stream.
The Regulatory Imperative: EPA and RCRA Compliance
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] For pharmaceuticals, the regulations have been further clarified under a rule known as Subpart P, which provides specific management standards for hazardous waste pharmaceuticals.[4][5]
A critical and non-negotiable directive under this framework is the absolute prohibition of "sewering" (flushing) hazardous pharmaceutical waste .[5][6][7] This practice has been definitively linked to the contamination of waterways and negative environmental impacts. Therefore, no amount of (R)-Oxybutynin chloride, whether in solid form or dissolved in solution, should be disposed of down the drain.
While (R)-Oxybutynin chloride is not explicitly a "P-listed" or "U-listed" waste by the EPA, its toxicological characteristics and reproductive hazard classification mean it must be managed as a hazardous waste to ensure compliance and safety.[6][8] The responsibility for correct waste characterization ultimately lies with the waste generator (the laboratory).
Standard Operating Protocol: Disposal of (R)-Oxybutynin Chloride
This protocol outlines the step-by-step process for safely disposing of (R)-Oxybutynin chloride and associated contaminated materials.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn to prevent exposure. The causality is direct: PPE serves as the primary barrier between the hazardous chemical and your body.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Gloves | Nitrile, impervious to the chemical. | Prevents dermal absorption.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against dust particles and splashes causing serious eye irritation.[1][9] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Use only if generating dust and exposure limits may be exceeded. | Prevents inhalation of airborne particles. A professional should be consulted for proper selection.[1] |
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of a safe laboratory waste management system. Mixing hazardous and non-hazardous waste is a compliance violation and increases disposal costs and risks.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for (R)-Oxybutynin chloride waste. The container must be in good condition, free of leaks or structural defects.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and a description of the contents (e.g., "(R)-Oxybutynin Chloride Waste").[5]
-
Collect All Waste Streams:
-
Solid Waste: Place any unused or expired pure (R)-Oxybutynin chloride directly into the designated hazardous waste container.
-
Contaminated Materials: Any item that has come into contact with the compound is now considered hazardous waste. This includes gloves, weigh boats, pipette tips, contaminated paper towels, and empty stock bottles. These items must be placed in the same designated container.[10]
-
Aqueous Waste: All solutions containing (R)-Oxybutynin chloride must be collected in a separate, clearly labeled hazardous aqueous waste container. DO NOT pour down the drain.[9]
-
Caption: Waste Disposal Workflow for (R)-Oxybutynin Chloride.
Step 3: Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential. In the event of a spill, the goal is to contain, clean, and dispose of the material safely.
-
Alert Personnel: Immediately notify others in the area.[9]
-
Evacuate if Necessary: For large spills or if dust is generated, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, wear the appropriate PPE as detailed in Step 1.
-
Contain the Spill:
-
For Solids: Gently sweep or vacuum up the material. Use a vacuum fitted with a HEPA filter.[9] Avoid any actions that generate dust.
-
For Liquids: Cover with an inert, absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the surface with a suitable cleaning agent and wipe clean.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, are considered hazardous waste and must be placed in the designated hazardous waste container.[9]
Step 4: Final Disposal
Once your waste container is full or ready for disposal according to your institution's schedule, ensure the lid is tightly sealed. Store the container in a designated, secure satellite accumulation area. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company. Never attempt to dispose of this waste through standard trash or other non-compliant channels.[1]
By adhering to this comprehensive guide, you are not only ensuring compliance with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
- Oxybutynin Chloride SDS - USA MedPremium. MedPremium.
- Oxybutynin Chloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- SAFETY D
- Oxybutynin chloride - SAFETY D
- SAFETY DATA SHEET - Oxybutynin Chloride, USP. Spectrum Pharmacy Products.
- EPA: Hazardous Pharmaceutical Waste Management. Stericycle.
- Safety Data Sheet - Oxybutynin (hydrochloride). Cayman Chemical.
- Oxybutynin Chloride - USP SDS. CymitQuimica.
- EPA Subpart P Regul
- Information for Hospitals, Pharmacies and Other Businesses th
- LISTED WASTED - Safety Management. CCOHS.
- RCRA Hazardous Pharmaceutical Waste. Daniels Health.
- Oxybutynin chloride-SDS-MedChemExpress. MedChemExpress.
Sources
- 1. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. waste360.com [waste360.com]
- 8. safemgt.com [safemgt.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Safe Handling of (R)-Oxybutynin Chloride: A Guide for the Modern Laboratory
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and the safety of your team are paramount. (R)-Oxybutynin chloride, a potent antimuscarinic agent, is a valuable compound in research, particularly for its role in studying bladder control mechanisms. However, its pharmacological activity necessitates a robust and well-understood safety protocol. This guide moves beyond mere checklists to provide a comprehensive operational plan grounded in scientific principles, ensuring both personal safety and the validity of your research.
Understanding the Hazard: More Than Just a Powder
(R)-Oxybutynin chloride is the pharmacologically active enantiomer of oxybutynin, responsible for its antimuscarinic effects.[1][2] While its therapeutic action is targeted, occupational exposure can lead to unintended anticholinergic effects. These can include dry mouth, blurred vision, dizziness, and in cases of significant exposure, more severe systemic effects.[3][4] The primary routes of exposure in a laboratory setting are inhalation of the powder and skin contact. Therefore, our safety protocols are designed to meticulously prevent these occurrences.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is not a matter of preference but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling (R)-Oxybutynin chloride in various laboratory settings.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Double Nitrile or Butyl Rubber Gloves- Lab Coat or Disposable Gown- Safety Goggles with Side Shields or Face Shield- Particulate Respirator (N95/FFP2 or higher) | The fine powder form poses a significant inhalation risk. A particulate respirator is essential to prevent airborne particles from entering the respiratory tract. Double gloving provides an extra layer of protection against dermal absorption, especially during prolonged handling.[5] |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Glasses | Once in solution, the risk of aerosolization is reduced, but not eliminated. Standard laboratory PPE is sufficient to protect against splashes and incidental contact. |
| Spill Cleanup (Powder) | - Double Nitrile or Butyl Rubber Gloves- Disposable Gown- Safety Goggles and Face Shield- Particulate Respirator (P100/FFP3 recommended) | A higher level of respiratory protection is warranted during spill cleanup due to the increased potential for dust generation. Full-face protection is also recommended to shield against any airborne particles. |
| Spill Cleanup (Solution) | - Nitrile Gloves- Lab Coat- Safety Goggles | The primary risk is dermal contact. Standard PPE is generally sufficient, but the quantity of the spill should be considered. |
A Note on Glove Selection: Experience indicates that nitrile, butyl rubber, and PVC gloves are suitable for handling solid (R)-Oxybutynin chloride.[5] Always inspect gloves for any signs of degradation or punctures before and during use. After handling the compound, remove and dispose of gloves properly, and wash your hands thoroughly.[5]
Operational Protocols: Ensuring Safety at Every Step
Handling and Weighing of (R)-Oxybutynin Chloride Powder
-
Preparation: Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood or a ventilated enclosure) is clean and uncluttered. Have all necessary equipment, including waste disposal bags, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above. Ensure your respirator has a proper seal.
-
Weighing: Carefully weigh the desired amount of (R)-Oxybutynin chloride in a tared container within the ventilated enclosure. Use a spatula to transfer the powder and avoid generating dust.
-
Post-Weighing: Tightly seal the stock container and the container with the weighed compound. Decontaminate the spatula and the weighing area.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in a designated hazardous waste container.
Spill Response Protocol
Immediate and correct action in the event of a spill is crucial to prevent exposure and contamination.
Minor Spill (Powder < 1 gram):
-
Alert and Restrict: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator.
-
Containment: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.
-
Cleanup: Carefully wipe up the contained spill, working from the outside in. Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water, followed by a 70% ethanol solution.
Major Spill (Powder > 1 gram or any solution spill):
-
Evacuate and Alert: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
-
Isolate: Close the doors to the affected area to prevent the spread of the powder.
-
Professional Cleanup: Do not attempt to clean up a major spill without proper training and equipment. Await the arrival of the trained emergency response team.
The following diagram outlines the decision-making process for handling a chemical spill of (R)-Oxybutynin chloride.
Caption: Workflow for responding to a spill of (R)-Oxybutynin chloride.
First Aid: Immediate Actions for Exposure
In the event of an accidental exposure, prompt and appropriate first aid is critical.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[6][7] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[6] |
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of (R)-Oxybutynin chloride and any contaminated materials is not just a regulatory requirement but a cornerstone of responsible research.
Waste Segregation is Key:
-
Grossly Contaminated Waste: Unused or expired (R)-Oxybutynin chloride powder, and any materials used to clean up major spills, should be collected in a clearly labeled, sealed container for hazardous chemical waste.[5]
-
Trace Contaminated Waste: Items with minimal residual contamination, such as used gloves, weigh boats, and disposable lab coats, should be placed in a designated hazardous waste container.
-
Sharps: Any needles or syringes used to handle solutions of (R)-Oxybutynin chloride must be disposed of in a designated sharps container.
Disposal Procedure:
-
Collection: All waste streams should be collected at the point of generation in their respective, properly labeled containers.
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Never dispose of (R)-Oxybutynin chloride down the drain or in the regular trash.
By adhering to these scientifically-grounded safety protocols, you can confidently and responsibly handle (R)-Oxybutynin chloride in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
USA MedPremium. (n.d.). MATERIAL SAFETY DATA SHEET - OXYBUTYNIN CHLORIDE TABLETS. Retrieved from [Link]
-
Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 12(1), 1–9. Retrieved from [Link]
-
USA MedPremium. (n.d.). Oxybutynin Chloride SDS. Retrieved from [Link]
-
Gokarakonda, S. B., & Al-Sabbagh, T. A. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). DITROPAN (oxybutynin chloride) Tablets and Syrup. Retrieved from [Link]
-
Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Retrieved from [Link]
-
Gompel, A., & Kennelly, M. (2007). Oxybutynin: an overview of the available formulations. Patient preference and adherence, 1, 15–23. Retrieved from [Link]
-
Mar-Pharma. (2021). Oxybutynin Chloride Tablets 5 mg, USP. Retrieved from [Link]
-
Laboratoire Riva Inc. (2016). PRODUCT MONOGRAPH PrRIVA-OXYBUTYNIN Oxybutynin Chloride Tablets 5 mg. Retrieved from [Link]
Sources
- 1. Effective Lab Chemical Waste Management [emsllcusa.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. corporate.pharmamax.org [corporate.pharmamax.org]
- 7. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
